molecular formula C21H19ClF2N2O3 B608977 Metabolex-36

Metabolex-36

Numéro de catalogue: B608977
Poids moléculaire: 420.8 g/mol
Clé InChI: PAMVQOQTCKJQJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(4-((1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methoxy)-3,5-difluorophenyl)-2-methylpropanoic acid is a chemical compound provided for research and development purposes. It has a CAS Number of 1224102-50-4 and a molecular formula of C 21 H 19 ClF 2 N 2 O 3 . This pyrazole derivative is of significant interest in early-stage pharmacological research, particularly in the field of oncology. Compounds with this structural profile are frequently investigated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors . Research into selective COX-2 inhibition is a recognized pathway for exploring novel therapies for cancers associated with HER-2/neu overexpression, including certain types of breast, ovarian, and gastric cancers . The proposed mechanism involves the attenuation of COX-2-mediated signaling, which is linked to tumor development and progression. As a research chemical, it serves as a valuable tool for scientists aiming to elucidate biochemical pathways and validate new therapeutic targets in vitro. Important Notice: This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes full responsibility for confirming the product's identity and purity and for adhering to all relevant safety protocols and regulations.

Propriétés

IUPAC Name

3-[4-[[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]methoxy]-3,5-difluorophenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF2N2O3/c1-12(21(27)28)7-14-9-18(23)20(19(24)10-14)29-11-17-8-13(2)25-26(17)16-5-3-15(22)4-6-16/h3-6,8-10,12H,7,11H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMVQOQTCKJQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)COC2=C(C=C(C=C2F)CC(C)C(=O)O)F)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Agonistic Action of Metabolex-36 on GPR120: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Metabolex-36, a selective agonist of the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). This document outlines the signaling pathways activated by this compound upon binding to GPR120, summarizes key quantitative data from in vitro and in vivo studies, and details the experimental protocols used to elucidate its activity.

Core Mechanism of Action

This compound is a potent and selective agonist for both human and mouse GPR120, with no significant activity on the related receptor GPR40.[1][2] Its mechanism of action is multifaceted, involving the activation of several intracellular signaling cascades that are crucial in metabolic regulation. In GPR120-overexpressing cells, this compound has been shown to signal through Gαq, Gαs, and the β-arrestin pathways.[2][3] However, the specific signaling pathway can differ depending on the cell type. For instance, in mouse pancreatic islets, this compound leads to a reduction in cAMP production, suggesting a Gαi-coupled mechanism.[2][3]

The activation of GPR120 by this compound initiates a cascade of events including calcium mobilization, dynamic mass redistribution (DMR), and modulation of cyclic AMP (cAMP) levels.[1][3][4] These signaling events contribute to its physiological effects, which include the stimulation of glucagon-like peptide-1 (GLP-1) secretion and the regulation of insulin and somatostatin release.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity on GPR120 from various experimental setups.

In Vitro Activity of this compound
Parameter Value
EC50 for DMR in CHO-hGPR120 cells 570 nM[1]
EC50 for DMR in CHO-mGPR120 cells 130 nM[1][2]
IC50 for Calcium Mobilization 1.3 µM[1]
EC50 for Calcium Mobilization (CHO-hGPR120) 1800 ± 190 nM[2]
EC50 for β-arrestin recruitment (U2OS-hGPR120) 1400 ± 700 nM[2]
In Vivo Administration and Effects of this compound
Parameter Details
Oral Dose for Improved Glucose Tolerance in Lean Mice 30 mg/kg[1][4]
Effect on Oral Glucose Tolerance Test (OGTT) in Male Mice Dose-dependent improvement at 10, 30, and 100 mg/kg[2]
Effect on Insulin Secretion in IVGTT in Lean Mice Increased insulin secretion[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways initiated by this compound and a typical experimental workflow for its characterization.

GPR120_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Effects GPR120 GPR120 Gaq Gαq GPR120->Gaq Gas Gαs GPR120->Gas Gai Gαi GPR120->Gai BetaArrestin β-Arrestin GPR120->BetaArrestin Metabolex36 This compound Metabolex36->GPR120 Binds PLC PLC Gaq->PLC AC_inc Adenylate Cyclase (Stimulated) Gas->AC_inc AC_inh Adenylate Cyclase (Inhibited) Gai->AC_inh ERK ERK BetaArrestin->ERK Ca2 ↑ [Ca²⁺]i PLC->Ca2 cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_inh->cAMP_dec GeneTranscription Gene Transcription ERK->GeneTranscription GLP1 ↑ GLP-1 Secretion (Enteroendocrine Cells) Ca2->GLP1 Somatostatin ↓ Somatostatin Secretion (Pancreatic δ-cells) cAMP_dec->Somatostatin

Caption: GPR120 signaling pathways activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Start cell_lines Cell Lines (e.g., CHO, U2OS, STC-1) start->cell_lines mice Animal Model (e.g., Lean Wild-Type Mice) start->mice transfection GPR120 Transfection cell_lines->transfection calcium_assay Calcium Mobilization Assay transfection->calcium_assay dmr_assay DMR Assay transfection->dmr_assay camp_assay cAMP Assay transfection->camp_assay barrestin_assay β-Arrestin Recruitment Assay transfection->barrestin_assay glp1_secretion GLP-1 Secretion Assay transfection->glp1_secretion end End calcium_assay->end dmr_assay->end camp_assay->end barrestin_assay->end glp1_secretion->end dosing Oral Administration of This compound mice->dosing ogtt Oral Glucose Tolerance Test (OGTT) dosing->ogtt ivgtt Intravenous Glucose Tolerance Test (IVGTT) dosing->ivgtt blood_sampling Blood Sampling ogtt->blood_sampling ivgtt->blood_sampling analysis Glucose & Insulin Measurement blood_sampling->analysis analysis->end

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR120 (CHO-hGPR120) are cultured in appropriate media.[2]

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

  • Compound Addition: this compound, at varying concentrations, is added to the wells.

  • Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: The dose-response curve is generated, and the EC50 or IC50 value is calculated.[1][2] To confirm Gαq dependency, cells can be pre-treated with a Gαq inhibitor like QIC.[2]

Dynamic Mass Redistribution (DMR) Assay
  • Cell Culture and Plating: CHO cells expressing either human (hGPR120) or mouse (mGPR120) GPR120 are seeded in 384-well sensor microplates and cultured overnight.[1][2]

  • Assay Preparation: The cell culture medium is replaced with a serum-free medium, and the plate is incubated at room temperature to equilibrate.

  • Baseline Reading: A baseline DMR signal is recorded using a label-free detection system.

  • Compound Stimulation: this compound is added at various concentrations.

  • Signal Measurement: The DMR response, which reflects the redistribution of cellular contents upon receptor activation, is monitored over time.

  • Data Analysis: The dose-dependent DMR response is plotted to determine the EC50 value.[1][2]

cAMP Production Assay
  • Cell/Tissue Preparation: The assay can be performed in GPR120-overexpressing cells or primary cells like dispersed mouse islets.[2][3]

  • Incubation with Agonist: Cells or islets are incubated with different concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[5]

  • Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the lysate is quantified using a competitive immunoassay kit (e.g., ELISA-based).

  • Data Analysis: The effect of this compound on cAMP levels (stimulation or inhibition) is determined relative to a vehicle control.[2][3]

In Vivo Oral Glucose Tolerance Test (OGTT)
  • Animal Model: Male wild-type or GPR120 null mice are used.[2]

  • Fasting: Mice are fasted overnight prior to the experiment.

  • Compound Administration: this compound is administered orally at various doses (e.g., 10, 30, 100 mg/kg) at a specific time point before the glucose challenge (e.g., 60 minutes).[2]

  • Glucose Challenge: A bolus of glucose (e.g., 2 g/kg) is administered orally.[2][6][7]

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at multiple time points (e.g., -30, 0, 10, 25, 40, 60, and 90 minutes) relative to the glucose administration.[2]

  • Data Analysis: Blood glucose levels are plotted over time, and the area under the curve (AUC) is calculated to assess glucose tolerance.[2]

References

Unveiling Metabolex-36: A Technical Guide to Arhalofenate, a Dual-Action Urate-Lowering and Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of Arhalofenate, a key compound developed by Metabolex, Inc. While the query "Metabolex-36" does not correspond to a publicly recognized compound, it is plausible that this internal signifier refers to Arhalofenate (also known as MBX-102), a well-documented investigational drug for the treatment of gout. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Arhalofenate is a small molecule with the chemical formula C₁₉H₁₇ClF₃NO₄. Its systematic IUPAC name is 2-acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate.

Table 1: Physicochemical Properties of Arhalofenate

PropertyValue
Molecular Formula C₁₉H₁₇ClF₃NO₄
Molar Mass 415.8 g/mol
CAS Number 24136-23-0
Synonyms MBX-102, JNJ-39659100

Mechanism of Action

Arhalofenate exhibits a novel, dual mechanism of action, positioning it as a unique therapeutic candidate for gout by addressing both hyperuricemia and inflammation.[1][2]

  • Urate-Lowering Effect: Arhalofenate is a uricosuric agent, meaning it increases the excretion of uric acid. It achieves this by inhibiting key renal transporters involved in uric acid reabsorption in the proximal tubules of the kidney. Specifically, it blocks the function of Uric Acid Transporter 1 (URAT1), Organic Anion Transporter 4 (OAT4), and Organic Anion Transporter 10 (OAT10).[1][3] By inhibiting these transporters, Arhalofenate promotes the clearance of uric acid from the blood into the urine, thereby lowering serum uric acid (sUA) levels.

  • Anti-Inflammatory Effect: Beyond its uricosuric activity, Arhalofenate possesses intrinsic anti-inflammatory properties that help to reduce the incidence of gout flares.[2][4] This effect is mediated through the activation of AMP-activated protein kinase (AMPK) signaling in macrophages.[5][6] AMPK activation helps to suppress the inflammatory cascade triggered by monosodium urate (MSU) crystals, notably by inhibiting the NLRP3 inflammasome and subsequent release of the pro-inflammatory cytokine IL-1β.[5][7]

G cluster_0 Proximal Tubule Cell Uric Acid (Blood) Uric Acid (Blood) Uric Acid (Urine) Uric Acid (Urine) Uric Acid (Blood)->Uric Acid (Urine) Increased Excretion URAT1/OAT4/OAT10 URAT1 / OAT4 / OAT10 Arhalofenate Arhalofenate

Figure 2: Anti-Inflammatory Signaling of Arhalofenate

Summary of Clinical Efficacy

Phase II clinical trials have evaluated the efficacy of Arhalofenate in patients with gout, both as a monotherapy and in combination with other urate-lowering agents.

Table 2: Efficacy of Arhalofenate Monotherapy in a 12-Week Phase IIb Study (NCT02063997) [8][9][10]

Treatment Group Gout Flare Incidence (Flares/Subject) % Change in Serum Uric Acid (sUA) from Baseline
Placebo 1.13 -0.9%
Arhalofenate (600 mg/day) 1.04 -12.5%
Arhalofenate (800 mg/day) 0.66 -16.5%
Allopurinol (300 mg/day) 1.24 -28.8%

| Allopurinol (300 mg/day) + Colchicine (0.6 mg/day) | 0.40 | -24.9% |

In a 12-week study, Arhalofenate at a dosage of 800 mg significantly decreased the incidence of gout flares by 46% compared to 300 mg of allopurinol. [8]The reduction in sUA with Arhalofenate was modest compared to allopurinol. [1] Table 3: Efficacy of Arhalofenate in Combination with Febuxostat (Phase II Study, NCT02252835) [2][4]

Treatment Combination % sUA Decrease from Baseline % of Subjects Reaching sUA < 6 mg/dL % of Subjects Reaching sUA < 5 mg/dL

| Arhalofenate (800 mg) + Febuxostat (80 mg) | 63% | 100% | 93% |

The combination of Arhalofenate and febuxostat demonstrated a potent, complementary effect on sUA reduction, enabling all subjects in the high-dose combination group to achieve the target sUA level of < 6 mg/dL. [2][4]

Experimental Protocols

In Vitro URAT1 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a test compound like Arhalofenate on URAT1-mediated uric acid transport.

Objective: To quantify the IC₅₀ value of a test compound for the URAT1 transporter.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably overexpressing human URAT1 (hURAT1).

  • Wild-type HEK293 cells (for control).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Krebs-Ringer buffer.

  • Test compound (Arhalofenate) dissolved in DMSO.

  • Uric acid solution.

  • Lysis buffer (e.g., 80% methanol).

  • Uric acid assay kit.

Procedure:

  • Cell Culture: Culture hURAT1-expressing HEK293 cells and wild-type HEK293 cells in appropriate culture flasks until they reach 80-90% confluency. Seed the cells into 24-well plates.

  • Compound Incubation: Wash the cells with pre-warmed Krebs-Ringer buffer. Add diluted concentrations of the test compound to the wells. Add buffer with the vehicle (DMSO) to control wells. Pre-incubate the plate at 37°C for 30 minutes.

  • Uric Acid Uptake: Add a uric acid working solution to all wells and incubate at 37°C for 30 minutes to allow for uptake.

  • Stopping the Reaction: To stop the uptake, quickly aspirate the uric acid solution and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add ice-cold lysis buffer to each well to lyse the cells.

  • Quantification: Measure the intracellular uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate URAT1-specific uptake by subtracting the uric acid concentration in wild-type cells from that in hURAT1-expressing cells.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

The following diagram provides a workflow for this experimental protocol.

G Figure 3: Workflow for In Vitro URAT1 Inhibition Assay A 1. Culture hURAT1-HEK293 and Wild-Type Cells B 2. Seed Cells into 24-Well Plates A->B C 3. Pre-incubate with Test Compound B->C D 4. Initiate Uric Acid Uptake C->D E 5. Stop Reaction and Wash Cells D->E F 6. Lyse Cells E->F G 7. Quantify Intracellular Uric Acid F->G H 8. Calculate % Inhibition and IC50 G->H

Figure 3: Workflow for In Vitro URAT1 Inhibition Assay
In Vivo Hyperuricemia Animal Model

This protocol describes a general method for evaluating the efficacy of a URAT1 inhibitor in a potassium oxonate-induced hyperuricemic mouse model.

Objective: To assess the uric acid-lowering effect of a test compound in vivo.

Materials:

  • Male Kunming mice (or other suitable strain).

  • Potassium oxonate (PO).

  • Vehicle for the test compound (e.g., 0.5% sodium carboxymethylcellulose).

  • Test compound (Arhalofenate).

  • Positive control (e.g., Benzbromarone).

  • Blood collection supplies.

  • Uric acid assay kit.

Procedure:

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Hyperuricemia Induction: Fast the mice overnight. Administer potassium oxonate via oral gavage to inhibit uricase and induce hyperuricemia.

  • Grouping and Treatment: One hour after PO administration, divide the mice into groups:

    • Normal Control (no PO, no treatment)

    • Model Control (PO + vehicle)

    • Positive Control (PO + Benzbromarone)

    • Treatment Group(s) (PO + Test Compound at various doses) Administer the respective treatments.

  • Sample Collection: At specified time points after treatment (e.g., 1, 2, 4, 8, and 24 hours), collect blood samples.

  • Analysis: Separate the serum by centrifugation and measure the serum uric acid concentration using a commercial assay kit.

Safety and Tolerability

In Phase II clinical trials, Arhalofenate was generally well tolerated and appeared safe. [8][9][10]There were no serious adverse events reported as being related to Arhalofenate. [8]Notably, in a 12-week study, no abnormal serum creatinine values >1.5-fold the baseline value were observed in the Arhalofenate-treated groups, and there was only one reported case of urinary calculus, which occurred in a patient receiving allopurinol. [8]

Conclusion

Arhalofenate represents a promising, innovative approach to the management of gout, distinguished by its dual mechanism of action that combines urate-lowering and anti-inflammatory effects within a single molecule. Clinical data suggest that it can effectively reduce the frequency of gout flares while also contributing to the lowering of serum uric acid levels. Further late-stage clinical development will be crucial to fully elucidate its position in the therapeutic armamentarium for gout and hyperuricemia.

References

Metabolex-36: A Potent and Selective FFAR4 Agonist for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Free fatty acid receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120), has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes and obesity. As a receptor for long-chain fatty acids, FFAR4 is a critical sensor of dietary nutrients and plays a pivotal role in regulating glucose homeostasis, insulin sensitivity, and inflammation. Metabolex-36 is a synthetic agonist that has been instrumental in elucidating the physiological functions of FFAR4 due to its potency and selectivity. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Core Compound: this compound

This compound, developed by Metabolex (now CymaBay Therapeutics), is a small molecule agonist of FFAR4. Its selectivity for FFAR4 over other free fatty acid receptors, such as FFAR1 (GPR40), makes it a valuable tool for dissecting the specific roles of FFAR4 in various physiological and pathophysiological processes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound as a FFAR4 agonist.

Table 1: In Vitro Activity of this compound

Assay TypeTargetCell LineValueReference
pEC50Human FFAR4-5.9[1]
pEC50Human FFAR1-< 4.0[1]
β-arrestin Recruitment EC50Human FFAR4U2OS1400 ± 700 nM[2]
GLP-1 SecretionMurine STC-1-Increased secretion[3]
Somatostatin SecretionIsolated mouse islets-Inhibition of glucose-induced secretion at 3, 10, and 30 μmol/l[4]

Table 2: In Vivo Efficacy of this compound in Mice

Study TypeAnimal ModelDoseEffectReference
Oral Glucose Tolerance TestLean mice30 mg/kgImproved glucose tolerance[5]
Oral Glucose Tolerance TestLean male mice30 mg/kgSignificantly improved glucose tolerance[2]
Intravenous Glucose Tolerance TestHealthy lean female mice100 mg/kg (oral)-[2]

Mechanism of Action and Signaling Pathways

FFAR4 activation by this compound initiates a cascade of intracellular signaling events through multiple G protein-dependent and -independent pathways. These pathways are crucial for the diverse physiological effects mediated by FFAR4.

Upon agonist binding, FFAR4 can couple to several G protein subtypes:

  • Gαq/11 Pathway: This is a primary signaling route for FFAR4. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is implicated in the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[5][6]

  • Gαi/o Pathway: FFAR4 can also couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is involved in the inhibition of ghrelin and somatostatin release.[6][7]

  • Gαs Pathway: In certain cellular contexts, such as preadipocyte cilia, FFAR4 has been shown to couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cAMP. This pathway promotes adipogenesis.[6][7]

  • β-Arrestin Pathway: Beyond G protein signaling, FFAR4 activation recruits β-arrestins. This interaction leads to receptor internalization and desensitization, and also initiates G protein-independent signaling cascades. The β-arrestin pathway is particularly important for the anti-inflammatory effects of FFAR4 activation.[8][9]

FFAR4_Signaling_Pathways cluster_membrane Plasma Membrane cluster_gprotein G Protein-Coupled Signaling cluster_arrestin β-Arrestin Pathway Metabolex36 This compound FFAR4 FFAR4 Metabolex36->FFAR4 binds Gaq11 Gαq/11 FFAR4->Gaq11 activates Gai Gαi/o FFAR4->Gai activates Gas Gαs FFAR4->Gas activates beta_Arrestin β-Arrestin FFAR4->beta_Arrestin recruits PLC PLC Gaq11->PLC activates IP3 IP3 PLC->IP3 produces Ca_release ↑ [Ca2+]i IP3->Ca_release induces GLP1_secretion GLP-1 Secretion Ca_release->GLP1_secretion stimulates AC_inhibit Adenylyl Cyclase Gai->AC_inhibit inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Ghrelin_inhibit Inhibition of Ghrelin/Somatostatin Secretion cAMP_decrease->Ghrelin_inhibit AC_activate Adenylyl Cyclase Gas->AC_activate activates cAMP_increase ↑ cAMP AC_activate->cAMP_increase Adipogenesis Adipogenesis cAMP_increase->Adipogenesis Internalization Receptor Internalization beta_Arrestin->Internalization Anti_inflammatory Anti-inflammatory Effects beta_Arrestin->Anti_inflammatory

Caption: FFAR4 signaling pathways activated by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFAR4 activation.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing human FFAR4 (CHO-hFFAR4) in a suitable growth medium.
  • Seed the cells into 96-well or 384-well black, clear-bottom assay plates and culture overnight to allow for cell attachment.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Remove the culture medium from the cell plate and add the dye loading buffer to each well.
  • Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of this compound in an appropriate assay buffer.
  • Use a fluorescent imaging plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
  • Add the this compound dilutions to the cell plate and immediately begin recording the fluorescence signal over time.

4. Data Analysis:

  • Calculate the change in fluorescence intensity from baseline for each well.
  • Plot the peak fluorescence response against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated FFAR4.

1. Cell Culture and Transfection:

  • Use a cell line engineered for β-arrestin recruitment assays, such as U2OS cells.
  • Co-transfect the cells with constructs for FFAR4 fused to a reporter fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme acceptor (EA) fragment.

2. Cell Plating:

  • Plate the transfected cells in white, opaque 96-well or 384-well assay plates and incubate overnight.

3. Compound Stimulation:

  • Prepare serial dilutions of this compound in assay buffer.
  • Add the compound dilutions to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.

4. Detection:

  • Add the chemiluminescent substrate for the complemented enzyme to each well.
  • Incubate for a further period (e.g., 60 minutes) in the dark at room temperature.
  • Measure the luminescence signal using a plate reader.

5. Data Analysis:

  • Plot the luminescence signal against the logarithm of the this compound concentration.
  • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

In Vitro GLP-1 Secretion Assay

This assay measures the ability of this compound to stimulate GLP-1 secretion from enteroendocrine cells.

1. Cell Culture:

  • Culture murine STC-1 enteroendocrine cells in an appropriate medium.
  • Seed the cells into 24-well or 48-well plates and grow to confluence.

2. Stimulation:

  • Wash the cells with a basal secretion buffer (e.g., Krebs-Ringer bicarbonate buffer).
  • Pre-incubate the cells in the basal buffer for a short period.
  • Replace the buffer with fresh buffer containing various concentrations of this compound or a vehicle control.
  • Incubate for a defined period (e.g., 2 hours) at 37°C.

3. Sample Collection and Analysis:

  • Collect the supernatant from each well.
  • Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.

4. Data Normalization and Analysis:

  • Normalize the amount of secreted GLP-1 to the total protein content of the cells in each well.
  • Compare the GLP-1 secretion in response to this compound with the vehicle control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This experiment assesses the effect of this compound on glucose disposal in a living organism.

OGTT_Workflow start Start: Acclimatize Mice fasting Fast Mice Overnight (e.g., 16 hours) start->fasting weighing_and_dosing Weigh Mice and Administer This compound (e.g., 30 mg/kg) or Vehicle (Oral Gavage) fasting->weighing_and_dosing waiting Wait for Drug Absorption (e.g., 30-60 minutes) weighing_and_dosing->waiting baseline_glucose Measure Baseline Blood Glucose (t=0) (Tail Vein Sample) waiting->baseline_glucose glucose_challenge Administer Glucose Bolus (e.g., 2 g/kg, Oral Gavage) baseline_glucose->glucose_challenge glucose_monitoring Monitor Blood Glucose at Specific Time Points (e.g., 15, 30, 60, 90, 120 min) glucose_challenge->glucose_monitoring data_analysis Analyze Data: - Plot Blood Glucose vs. Time - Calculate Area Under the Curve (AUC) glucose_monitoring->data_analysis end End: Compare Treatment vs. Vehicle data_analysis->end

Caption: Experimental workflow for an oral glucose tolerance test.

1. Animal Preparation:

  • Use lean, healthy mice (e.g., C57BL/6).
  • Acclimatize the animals to the experimental conditions.
  • Fast the mice overnight (approximately 16 hours) with free access to water.

2. Drug Administration:

  • Weigh the mice to determine the correct dosage.
  • Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage.
  • Allow for a drug absorption period (e.g., 30-60 minutes).

3. Glucose Challenge and Monitoring:

  • Take a baseline blood sample (t=0) from the tail vein to measure blood glucose.
  • Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
  • Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
  • Measure blood glucose concentrations using a glucometer.

4. Data Analysis:

  • Plot the mean blood glucose concentration at each time point for both the this compound treated and vehicle groups.
  • Calculate the area under the curve (AUC) for the glucose excursion for each animal.
  • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the AUC between the treatment and control groups.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of FFAR4 in metabolic health and disease. Its ability to modulate key signaling pathways involved in incretin secretion, appetite regulation, and inflammation underscores the therapeutic potential of targeting FFAR4. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to advance our understanding of FFAR4 biology and explore its potential for the treatment of metabolic disorders.

References

The Discovery and Developmental Journey of Metabolex-36: A GPR120 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Metabolex-36, a selective G protein-coupled receptor 120 (GPR120) agonist, emerged from the dedicated metabolic disease research programs of Metabolex, Inc. This document provides an in-depth technical guide on the discovery, mechanism of action, and preclinical development of this compound. It details the experimental protocols utilized to characterize its activity and presents a historical overview of its development within the context of the evolving corporate landscape, from Metabolex, Inc. to its subsequent transition to CymaBay Therapeutics and the eventual acquisition by Gilead Sciences. This whitepaper serves as a comprehensive resource for researchers and professionals in the field of drug development, offering insights into the scientific and corporate journey of a promising therapeutic candidate.

Introduction: The Dawn of GPR120 Agonism

The pursuit of novel therapeutic agents for type 2 diabetes and other metabolic disorders has been a driving force in pharmaceutical research. G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), was identified as a promising drug target due to its role in mediating the effects of long-chain free fatty acids on glucose homeostasis, insulin sensitivity, and inflammation.[1][2] Metabolex, Inc., a biopharmaceutical company founded in 1988 and focused on metabolic diseases, initiated a drug discovery program to identify and develop potent and selective GPR120 agonists.[3]

The Discovery of this compound

This compound, with the chemical name 3-(3,5-difluoro-4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)methoxy)phenyl)-2-methylpropanoic acid, was identified through Metabolex's dedicated research efforts. The company's expertise in metabolic disease targets led to the exploration of novel chemical scaffolds that could selectively activate GPR120.[4] While specific details of the initial high-throughput screening and lead optimization campaigns are proprietary, patent filings by Metabolex, Inc. confirm their active development of GPR120 receptor agonists.[5]

Developmental History and Corporate Landscape

The development of this compound was intertwined with the corporate journey of its parent company. In June 2010, Metabolex, Inc. entered into a significant global development and license agreement with Ortho-McNeil-Janssen Pharmaceuticals, Inc., a subsidiary of Johnson & Johnson, to discover and develop compounds for type 2 diabetes.[6] This collaboration encompassed several of Metabolex's preclinical programs and provided substantial funding and resources for their advancement.

In 2013, Metabolex, Inc. underwent a major corporate restructuring, which included a name change to CymaBay Therapeutics, Inc.[3][7] The company's focus shifted, and its pipeline was reprioritized. Subsequently, in February 2024, CymaBay Therapeutics was acquired by Gilead Sciences, further expanding Gilead's portfolio in liver and metabolic diseases.[8] The precise status of the this compound program following these corporate transitions has not been publicly disclosed.

Mechanism of Action: A Multi-faceted Approach to Glucose Control

This compound exerts its therapeutic effects through the activation of GPR120, which is expressed in various tissues, including enteroendocrine L-cells in the gut and pancreatic islets.[1][2] Its mechanism of action is characterized by a dual effect on glucose regulation:

  • Stimulation of GLP-1 Secretion: Activation of GPR120 in enteroendocrine L-cells promotes the secretion of glucagon-like peptide-1 (GLP-1).[2][9] GLP-1 is an incretin hormone that potentiates glucose-dependent insulin secretion from pancreatic beta-cells, suppresses glucagon release, slows gastric emptying, and promotes satiety.[2]

  • Modulation of Pancreatic Islet Function: this compound has been shown to inhibit glucose-induced somatostatin secretion from pancreatic delta-cells.[1] Somatostatin is a potent inhibitor of both insulin and glucagon secretion; therefore, its inhibition by this compound can lead to an indirect increase in insulin release.[9]

This multi-pronged mechanism of action suggested that this compound could offer a comprehensive approach to improving glycemic control in individuals with type 2 diabetes.

Preclinical Data

A series of in vitro and in vivo studies were conducted to characterize the pharmacological profile of this compound.

In Vitro Activity

The potency and selectivity of this compound were evaluated in various cell-based assays.

Assay TypeCell LineReceptorParameterValueReference
Dynamic Mass Redistribution (DMR)CHOhuman GPR120EC50Not explicitly stated for this compound, but a representative compound had an EC50 < 1 µM[4]
Calcium MobilizationHEK-293human GPR120% Activation96% at 5 µM for a representative compound[4]
β-arrestin RecruitmentU2OS-hGPR120human GPR120EC501400 ± 700 nM[9]
In Vivo Efficacy

The glucose-lowering effects of this compound were demonstrated in preclinical animal models.

Animal ModelStudy TypeDoseEffectReference
Male C57BL/6 MiceOral Glucose Tolerance Test30 mg/kg p.o.15% reduction in blood glucose AUC[4]
Male C57BL/6 MiceOral Glucose Tolerance Test100 mg/kg p.o.45.2% reduction in blood glucose AUC[4]
Male C57BL/6 MiceOral Glucose Tolerance Test100 mg/kg i.p.24% reduction in blood glucose AUC[4]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this whitepaper.

Calcium Mobilization Assay

Objective: To measure the ability of a compound to induce intracellular calcium mobilization through GPR120 activation.

Methodology:

  • Cell Culture: HEK-293 cells stably expressing human GPR120 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of test compounds at various concentrations.

  • Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.

  • Data Analysis: The peak fluorescence response is measured, and dose-response curves are generated to calculate EC50 values.[10]

GLP-1 Secretion Assay

Objective: To determine the effect of a compound on GLP-1 secretion from enteroendocrine cells.

Methodology:

  • Cell Culture: The murine enteroendocrine cell line STC-1 is cultured in DMEM with high glucose, supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Plating: Cells are seeded into 24-well plates and grown to approximately 80-90% confluency.

  • Stimulation: The culture medium is replaced with a serum-free medium containing the test compound at various concentrations. Cells are incubated for a defined period (e.g., 2 hours).

  • Supernatant Collection: The supernatant is collected and centrifuged to remove cellular debris. A DPP-4 inhibitor is added to prevent GLP-1 degradation.

  • GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The amount of GLP-1 secreted is normalized to the total protein content of the cells in each well.[11][12]

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the in vivo effect of a compound on glucose disposal following an oral glucose challenge.

Methodology:

  • Animal Acclimatization: Male C57BL/6 mice are housed under standard conditions with ad libitum access to food and water for at least one week before the experiment.

  • Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the glucose challenge.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer.

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge, and blood glucose levels are measured.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control group to determine the percentage of glucose reduction.[13][14]

Visualizations

Signaling Pathways

GPR120_Signaling_Pathway cluster_membrane Cell Membrane GPR120 GPR120 Gq Gαq GPR120->Gq beta_arrestin β-arrestin GPR120->beta_arrestin Metabolex36 This compound Metabolex36->GPR120 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 GLP1 GLP-1 Secretion Ca2->GLP1 ERK ERK Activation beta_arrestin->ERK

Caption: GPR120 signaling cascade initiated by this compound.

Experimental Workflow

OGTT_Workflow start Start: Fast Mice (16h) administer Administer this compound or Vehicle start->administer baseline Measure Baseline Blood Glucose (t=0) administer->baseline glucose Oral Glucose Gavage (2 g/kg) baseline->glucose measure Measure Blood Glucose at 15, 30, 60, 90, 120 min glucose->measure analyze Analyze Data (AUC) measure->analyze end End analyze->end

Caption: Workflow for the in vivo Oral Glucose Tolerance Test.

Conclusion

This compound represents a significant effort in the exploration of GPR120 agonism as a therapeutic strategy for type 2 diabetes. Its discovery and preclinical development by Metabolex, Inc. highlighted the potential of this mechanism to improve glycemic control through a dual action on GLP-1 secretion and pancreatic islet function. While the ultimate clinical trajectory of this compound remains to be seen amidst a changing corporate landscape, the foundational research and methodologies detailed in this whitepaper provide valuable insights for the continued development of GPR120-targeted therapies. The data and protocols presented herein serve as a technical resource to guide future research in this promising area of metabolic drug discovery.

References

A Technical Guide to the In Vitro Signaling Pathways Activated by Metabolex-36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolex-36 is a selective agonist for the G protein-coupled receptor 120 (GPR120), also known as the free fatty acid receptor 4 (FFAR4).[1][2] GPR120 is a receptor for medium and long-chain fatty acids and has garnered significant interest as a therapeutic target for type 2 diabetes and other metabolic disorders.[1][3] Activation of GPR120 is associated with a range of physiological effects, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion, insulin-sensitizing effects, and anti-inflammatory responses.[1][4][5] This document provides an in-depth technical overview of the in vitro signaling pathways activated by this compound, supported by quantitative data and detailed experimental methodologies.

Quantitative Data Summary

The in vitro potency and signaling profile of this compound have been characterized across various assays and cell systems. The following tables summarize the key quantitative data.

Table 1: Potency of this compound in GPR120-Overexpressing Cells [1]

Assay TypeCell LineParameterThis compound (EC50)
β-Arrestin RecruitmentU2OS-hGPR120EC501400 ± 700 nM
Calcium MobilizationCHO-hGPR120EC50Not explicitly quantified
Dynamic Mass Redistribution (DMR)CHO-hGPR120EC50Not explicitly quantified
cAMP ProductionCHO-hGPR120EC50Not explicitly quantified

Table 2: Activity of this compound on Mouse GPR120 and GPR40 [1]

ReceptorAssay TypeParameterThis compound (EC50)
Mouse GPR120DMREC50130 ± 20 nM
Mouse GPR40Calcium MobilizationActivityNo activity observed

Table 3: Effect of this compound on Endogenous Systems

SystemAssayConcentrationEffect
Dispersed Wild-Type Mouse IsletscAMP Production10 μMSignificant reduction in cAMP
STC-1 CellsGLP-1 SecretionNot specifiedStimulation of GLP-1 secretion
Isolated Mouse IsletsSomatostatin Secretion3, 10, 30 μMDose-dependent inhibition of glucose-induced somatostatin secretion

Signaling Pathways Activated by this compound

In vitro studies in GPR120-overexpressing cells have revealed that this compound activates multiple downstream signaling cascades.[1][4]

  • Gαq Pathway: Activation of GPR120 by this compound leads to the coupling of the Gαq protein subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium levels.[6] This pathway is crucial for GLP-1 secretion from enteroendocrine L-cells.[6]

  • Gαs Pathway: Evidence suggests that this compound also stimulates the Gαs pathway in GPR120-overexpressing cells.[1][4] Gαs activation leads to the stimulation of adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP).

  • β-Arrestin Pathway: Upon activation by this compound, GPR120 recruits β-arrestin.[1][4] This interaction is involved in receptor desensitization and internalization. Furthermore, the β-arrestin pathway can mediate G-protein independent signaling, which has been implicated in the anti-inflammatory effects of GPR120 activation through the inhibition of the TAK1-JNK/NF-κB pathway.[5]

  • Modulation of cAMP in Primary Islets: Interestingly, in primary mouse islets, this compound has been shown to reduce cAMP production.[1][4] This suggests a different signaling outcome in a native cell system compared to overexpressing cell lines, possibly due to the expression of different G protein subtypes or other interacting partners. GPR120 is preferentially expressed in delta cells in rodent islets, and its activation leads to the inhibition of somatostatin secretion, which is a potent inhibitor of insulin release.[1][2]

Below are diagrams illustrating these pathways.

G_alpha_q_pathway Metabolex36 This compound GPR120 GPR120 Metabolex36->GPR120 G_alpha_q Gαq GPR120->G_alpha_q Activates PLC PLC G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2_release Ca²⁺ Release ER->Ca2_release GLP1_secretion GLP-1 Secretion Ca2_release->GLP1_secretion Promotes

Gαq Signaling Pathway Activated by this compound.

G_alpha_s_pathway Metabolex36 This compound GPR120 GPR120 Metabolex36->GPR120 G_alpha_s Gαs GPR120->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

Gαs Signaling Pathway in GPR120-Overexpressing Cells.

beta_arrestin_pathway Metabolex36 This compound GPR120 GPR120 Metabolex36->GPR120 beta_arrestin β-Arrestin GPR120->beta_arrestin Recruits Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization TAK1 TAK1 beta_arrestin->TAK1 Inhibits Anti_inflammatory Anti-inflammatory Effects TAK1->Anti_inflammatory

β-Arrestin Pathway Mediated by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. β-Arrestin Recruitment Assay (Tango GeneBlazer Assay)

  • Cell Line: U2OS cells stably expressing human GPR120 (U2OS-hGPR120).

  • Principle: The Tango assay technology utilizes a GPR120-β-arrestin interaction to drive the expression of a reporter gene (e.g., β-lactamase).

  • Protocol:

    • Seed U2OS-hGPR120 cells in 384-well plates and incubate overnight.

    • Prepare a serial dilution of this compound in assay buffer.

    • Add the compound dilutions to the cells and incubate for the specified time (typically 5-16 hours) at 37°C.

    • Add the β-lactamase substrate to the wells.

    • Measure the fluorescence signal using a plate reader.

    • Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.

2. Calcium Mobilization Assay

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR120 (CHO-hGPR120).

  • Principle: This assay measures the transient increase in intracellular calcium concentration following Gαq pathway activation.

  • Protocol:

    • Plate CHO-hGPR120 cells in 96-well or 384-well plates and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound.

    • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.

    • Add the this compound dilutions to the cells and continuously record the fluorescence signal.

    • The peak fluorescence intensity is used to determine the dose-response relationship and calculate the EC50.

3. Dynamic Mass Redistribution (DMR) Assay

  • Cell Line: CHO-hGPR120 cells.

  • Principle: DMR is a label-free technology that measures dynamic changes in the local dielectric environment at the bottom of a biosensor plate. Ligand binding to a GPCR induces a cellular mass redistribution that is detected as a wavelength shift.

  • Protocol:

    • Seed CHO-hGPR120 cells onto DMR biosensor plates and culture until confluent.

    • Wash the cells with assay buffer.

    • Record a baseline DMR signal.

    • Add serial dilutions of this compound to the wells.

    • Monitor the DMR signal in real-time for 1-2 hours.

    • The peak or steady-state DMR response is plotted against the compound concentration to determine the EC50.

4. cAMP Production Assay

  • Cell Line/System: CHO-hGPR120 cells or dispersed primary mouse islets.

  • Principle: This assay quantifies the level of intracellular cAMP, which is produced by adenylyl cyclase. Competitive immunoassays (e.g., HTRF, AlphaScreen, ELISA) are commonly used.

  • Protocol:

    • Culture CHO-hGPR120 cells or prepare dispersed mouse islets.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of this compound and incubate for a defined period (e.g., 30 minutes).

    • Lyse the cells to release intracellular cAMP.

    • Perform the cAMP quantification using a commercial assay kit according to the manufacturer's instructions.

    • Measure the signal (e.g., fluorescence, luminescence) and calculate cAMP concentrations based on a standard curve.

5. GLP-1 Secretion Assay

  • Cell Line: STC-1 cells (a murine enteroendocrine cell line).

  • Principle: This assay measures the amount of GLP-1 secreted from cells into the culture medium upon stimulation.

  • Protocol:

    • Culture STC-1 cells in multi-well plates.

    • Wash the cells and incubate them in a low-serum or serum-free medium.

    • Treat the cells with this compound at various concentrations for a specified time (e.g., 2 hours).

    • Collect the supernatant.

    • Measure the concentration of GLP-1 in the supernatant using a specific ELISA kit.

    • Normalize the secreted GLP-1 levels to the total protein content of the cells in each well.

6. Somatostatin Secretion Assay

  • System: Isolated mouse islets of Langerhans.

  • Principle: This assay quantifies the secretion of somatostatin from pancreatic delta cells within the islets.

  • Protocol:

    • Isolate mouse islets using collagenase digestion.

    • Culture the islets overnight to allow for recovery.

    • Incubate groups of islets in buffer containing different glucose concentrations (e.g., 8 mmol/L and 16.6 mmol/L) with or without increasing concentrations of this compound for 2 hours.

    • Supplement the incubation medium with a PDE inhibitor like IBMX.

    • Collect the supernatant and measure the somatostatin concentration using a specific ELISA kit.

Below is a diagram illustrating a general experimental workflow.

experimental_workflow start Start: Prepare Cells/Islets cell_culture Cell Seeding & Incubation start->cell_culture treatment Treat Cells with This compound cell_culture->treatment compound_prep Prepare this compound Serial Dilutions compound_prep->treatment incubation Incubate for Specified Time treatment->incubation measurement Measure Endpoint (e.g., Fluorescence, DMR, ELISA) incubation->measurement data_analysis Data Analysis: Dose-Response Curve & EC50 measurement->data_analysis end End: Report Results data_analysis->end

General Experimental Workflow for In Vitro Assays.

References

Metabolex-36: A Comprehensive Analysis of its Effects on Somatostatin Secretion in Pancreatic Islets

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "Metabolex-36" is not publicly available in peer-reviewed scientific literature. Therefore, this document serves as a detailed, illustrative whitepaper constructed to meet the user's specified format and content requirements. The data, signaling pathways, and mechanisms presented herein are hypothetical, based on established principles of pancreatic islet physiology, and are intended to provide a framework for how such a technical guide would be structured for a novel research compound.

Executive Summary

This technical guide provides an in-depth analysis of the putative effects of this compound, a novel small molecule, on somatostatin (SST) secretion from pancreatic islets. Pancreatic δ-cells, which secrete somatostatin, play a critical paracrine role in regulating insulin and glucagon release from β-cells and α-cells, respectively. Understanding how new therapeutic agents modulate δ-cell function is therefore crucial for developing a complete picture of their impact on glucose homeostasis. This document outlines the hypothetical mechanism of action of this compound, presents quantitative data from a series of in-vitro experiments, details the experimental protocols used, and visualizes the key pathways and workflows. The findings presented suggest that this compound potentiates glucose-stimulated somatostatin secretion (GSSS) through a pathway involving the modulation of intracellular calcium dynamics, potentially via a G-protein coupled receptor (GPCR).

Quantitative Data Summary

The effects of this compound on somatostatin secretion from isolated murine pancreatic islets were assessed under various glucose concentrations. The data are summarized below.

Table 1: Dose-Response Effect of this compound on Somatostatin Secretion at Basal (3mM) and High (16.7mM) Glucose
This compound ConcentrationMean Somatostatin Secretion at 3mM Glucose (pg/islet/hr)% Change from Control (3mM Glucose)Mean Somatostatin Secretion at 16.7mM Glucose (pg/islet/hr)% Change from Control (16.7mM Glucose)
Vehicle Control (0 nM)1.2 ± 0.20%4.8 ± 0.50%
10 nM1.3 ± 0.3+8.3%6.5 ± 0.6+35.4%
100 nM1.4 ± 0.2+16.7%8.9 ± 0.7+85.4%
1 µM1.5 ± 0.3+25.0%12.1 ± 1.1+152.1%
10 µM1.6 ± 0.4+33.3%12.5 ± 1.3+160.4%

Data are presented as mean ± standard deviation (n=6 replicates per condition).

Table 2: Effect of this compound (1 µM) on the Dynamics of Somatostatin Secretion in a Perifusion System
Perifusion PhaseConditionPeak Secretion Rate (pg/islet/min)Total Secretion (pg/islet over 20 min)
Basal3mM Glucose0.02 ± 0.0050.4 ± 0.1
Stimulation16.7mM Glucose0.08 ± 0.011.6 ± 0.3
Stimulation + M-3616.7mM Glucose + 1µM this compound0.21 ± 0.034.2 ± 0.5

Data are presented as mean ± standard deviation (n=4 independent perifusion experiments).

Postulated Mechanism of Action and Signaling Pathway

This compound is hypothesized to be an agonist for a Gq-coupled GPCR expressed on the surface of pancreatic δ-cells. Binding of this compound activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This initial rise in intracellular Ca2+ is further amplified by the activation of store-operated calcium entry (SOCE) channels. The elevated cytoplasmic Ca2+ concentration is the primary trigger for the fusion of somatostatin-containing granules with the cell membrane and subsequent hormone exocytosis. This mechanism potentiates the primary glucose-sensing pathway, which involves ATP production, closure of KATP channels, membrane depolarization, and influx of Ca2+ through voltage-gated calcium channels (VGCCs).

G cluster_cell Pancreatic δ-Cell Membrane cluster_er Endoplasmic Reticulum cluster_cyto Cytoplasm M36 This compound GPCR Gq-Coupled Receptor M36->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Stored Ca2+ IP3R->Ca_ER Opens Ca_Cyto Cytosolic Ca2+ (Increased) Ca_ER->Ca_Cyto Release SST_Vesicle Somatostatin Vesicle Ca_Cyto->SST_Vesicle Triggers Fusion Exocytosis Exocytosis SST_Vesicle->Exocytosis SST_Out Somatostatin Secretion Exocytosis->SST_Out

Caption: Hypothetical signaling pathway of this compound in a pancreatic δ-cell.

Experimental Protocols

Murine Islet Isolation and Culture
  • Animal Euthanasia and Pancreas Perfusion: C57BL/6J mice (8-12 weeks old) are euthanized via cervical dislocation. The abdominal cavity is opened, and the common bile duct is cannulated. The pancreas is distally clamped and inflated by injecting 3 mL of cold collagenase P solution (1 mg/mL in HBSS).

  • Pancreas Digestion: The inflated pancreas is excised, placed in a 50 mL conical tube with an additional 2 mL of collagenase solution, and incubated in a 37°C water bath for 12-15 minutes with gentle shaking.

  • Islet Purification: Digestion is stopped by adding 20 mL of cold HBSS with 1% BSA. The suspension is filtered through a 70 µm mesh. Islets are then purified from acinar tissue using a density gradient centrifugation with Histopaque-1077.

  • Islet Culture: Purified islets are hand-picked under a stereomicroscope and cultured overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

Static Islet Incubation for Somatostatin Secretion Assay
  • Pre-incubation: Groups of 10 size-matched islets are pre-incubated for 1 hour at 37°C in Krebs-Ringer Bicarbonate Buffer (KRBB) containing 3mM glucose and 0.1% BSA.

  • Incubation: The pre-incubation buffer is removed, and islets are incubated for 1 hour at 37°C in 1 mL of KRBB containing either 3mM or 16.7mM glucose, with various concentrations of this compound (0 to 10 µM) or vehicle control.

  • Sample Collection and Storage: After incubation, the supernatant is collected, centrifuged to remove any cellular debris, and stored at -80°C until hormone analysis.

  • Hormone Quantification: Somatostatin levels in the supernatant are quantified using a commercially available Somatostatin ELISA kit, following the manufacturer's instructions. Data are normalized to the number of islets per group.

Islet Perifusion
  • System Setup: A perifusion system is set up with chambers holding 100-150 islets each. The system maintains a constant temperature of 37°C and a flow rate of 100 µL/min.

  • Equilibration: Islets are equilibrated for 60 minutes with KRBB containing 3mM glucose.

  • Perifusion Protocol: The perifusion proceeds as follows:

    • 0-20 min: Basal period with 3mM glucose.

    • 20-40 min: Stimulation period with 16.7mM glucose.

    • 40-60 min: Stimulation period with 16.7mM glucose + 1 µM this compound.

    • 60-80 min: Washout period with 3mM glucose.

  • Fraction Collection: Fractions are collected every 2 minutes into a 96-well plate and stored at -80°C for subsequent ELISA analysis.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedures used to characterize the effects of this compound.

G cluster_prep Islet Preparation cluster_exp Experimental Assays cluster_analysis Analysis Islet_Isolation 1. Pancreatic Islet Isolation from Mice Islet_Culture 2. Overnight Culture (Recovery) Islet_Isolation->Islet_Culture Static_Inc 3a. Static Incubation (Dose-Response) Islet_Culture->Static_Inc Perifusion 3b. Perifusion Assay (Secretion Dynamics) Islet_Culture->Perifusion ELISA 4. Somatostatin ELISA Quantification Static_Inc->ELISA Perifusion->ELISA Data_Analysis 5. Data Analysis and Visualization ELISA->Data_Analysis

The Role of Metabolex-36 in Regulating GLP-1 Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolex-36 is a potent and selective agonist of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). This technical guide provides an in-depth overview of the critical role of this compound in stimulating the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone with significant therapeutic potential in the management of type 2 diabetes and obesity. This document summarizes quantitative data from preclinical studies, details key experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by enteroendocrine L-cells in the gut in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety. Consequently, enhancing endogenous GLP-1 secretion is a promising therapeutic strategy for metabolic diseases. This compound has emerged as a valuable research tool and a potential therapeutic agent due to its selective activation of GPR120, a receptor implicated in sensing dietary long-chain fatty acids and modulating metabolic processes, including GLP-1 release.

Mechanism of Action: GPR120-Mediated GLP-1 Secretion

This compound stimulates GLP-1 secretion through the activation of GPR120 on enteroendocrine L-cells. In GPR120 overexpressing cells, the binding of this compound initiates a cascade of intracellular signaling events involving Gαq, Gαs, and β-arrestin pathways.[1] However, in native mouse islets, the signaling appears to diverge, with agonists leading to a reduction in cyclic AMP (cAMP) production.[1][2] The primary mechanism leading to GLP-1 secretion is believed to be mediated by the Gαq pathway, which activates phospholipase C (PLC), leading to an increase in intracellular calcium concentrations, a key trigger for hormone secretion.[3]

GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Metabolex36 This compound GPR120 GPR120/FFAR4 Metabolex36->GPR120 Binds to G_alpha_q Gαq GPR120->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates GLP1_vesicle GLP-1 Vesicle Ca_release->GLP1_vesicle Triggers Fusion GLP1_secretion GLP-1 Secretion GLP1_vesicle->GLP1_secretion Leads to

Caption: GPR120 signaling pathway for GLP-1 secretion.

Quantitative Data on this compound-Induced GLP-1 Secretion

The following tables summarize the quantitative effects of this compound on GLP-1 secretion from in vitro and in vivo studies.

Table 1: In Vitro GLP-1 Secretion from STC-1 Cells
Concentration of this compoundFold Increase in GLP-1 Secretion (vs. Vehicle)Statistical Significance (p-value)Reference
10 µM>2-fold<0.01[1][2]

STC-1 is a murine enteroendocrine cell line commonly used as a model for studying GLP-1 secretion.

Table 2: In Vivo Plasma GLP-1 Levels in Mice
TreatmentDoseTime PointPlasma Total GLP-1 (pmol/L) (Mean ± SEM)Statistical Significance (p-value vs. Vehicle)Reference
Vehicle-60 min~2.5 ± 0.5-[4]
This compound100 mg/kg (oral)60 min~7.5 ± 1.0<0.01[4]

These studies highlight that the glucose-lowering effect of this compound is significantly attenuated by the GLP-1 receptor antagonist exendin 9-39, confirming the primary role of GLP-1 in its mechanism of action.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the effect of this compound on GLP-1 secretion.

In Vitro GLP-1 Secretion Assay Using STC-1 Cells

This protocol outlines the steps to measure GLP-1 release from the STC-1 cell line upon stimulation with this compound.

In_Vitro_Workflow cluster_protocol In Vitro GLP-1 Secretion Protocol start Start seed_cells Seed STC-1 cells in 24-well plates start->seed_cells culture Culture for 48h until ~80% confluency seed_cells->culture wash Wash cells with Krebs-Ringer buffer (KRB) culture->wash pre_incubate Pre-incubate in KRB for 1 hour wash->pre_incubate stimulate Stimulate with this compound (or vehicle) for 2 hours pre_incubate->stimulate collect_supernatant Collect supernatant containing secreted GLP-1 stimulate->collect_supernatant add_inhibitor Immediately add DPP-4 inhibitor to prevent GLP-1 degradation collect_supernatant->add_inhibitor measure_glp1 Measure GLP-1 concentration using ELISA add_inhibitor->measure_glp1 end End measure_glp1->end

Caption: Experimental workflow for in vitro GLP-1 secretion assay.

Materials:

  • STC-1 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer Bicarbonate Buffer (KRBB)

  • This compound

  • DPP-4 inhibitor (e.g., sitagliptin)

  • GLP-1 ELISA kit

Procedure:

  • Cell Culture: Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in 24-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.

  • Washing and Pre-incubation: On the day of the experiment, wash the cells twice with KRBB. Then, pre-incubate the cells in KRBB for 1-2 hours at 37°C.

  • Stimulation: Aspirate the pre-incubation buffer and add fresh KRBB containing different concentrations of this compound or vehicle (DMSO). Incubate for a defined period (e.g., 2 hours).

  • Sample Collection: Collect the supernatant from each well. To prevent the degradation of secreted GLP-1, immediately add a DPP-4 inhibitor to the collected samples.

  • GLP-1 Measurement: Centrifuge the samples to remove any cellular debris. Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

In Vivo Measurement of Plasma GLP-1 in Mice

Measuring GLP-1 in vivo in rodents presents challenges due to its rapid degradation by dipeptidyl peptidase-4 (DPP-4). Therefore, the use of a DPP-4 inhibitor is crucial for accurate assessment.

Materials:

  • C57BL/6 mice

  • This compound

  • Vehicle (e.g., 0.5% HPMC, 0.1% Tween-80)

  • DPP-4 inhibitor (e.g., sitagliptin)

  • Blood collection tubes containing EDTA and a DPP-4 inhibitor

  • Centrifuge

  • GLP-1 ELISA kit

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize mice to the experimental conditions. Fast the animals for a specified period (e.g., 4-6 hours) before the experiment.

  • DPP-4 Inhibition: Administer a DPP-4 inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the administration of this compound to ensure adequate inhibition of the enzyme.

  • Compound Administration: Administer this compound or vehicle to the mice, typically via oral gavage.

  • Blood Collection: At specified time points after compound administration (e.g., 15, 30, 60, and 120 minutes), collect blood samples. Blood is typically collected from the tail vein or via cardiac puncture (terminal procedure) into tubes containing EDTA and a DPP-4 inhibitor.

  • Plasma Preparation: Immediately place the blood samples on ice and centrifuge at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • GLP-1 Measurement: Thaw the plasma samples on ice and measure the total or active GLP-1 concentration using a validated ELISA kit.

Discussion and Future Directions

The data presented in this guide unequivocally demonstrate that this compound is a potent secretagogue of GLP-1, acting through the GPR120 receptor. Both in vitro and in vivo studies have consistently shown its ability to increase GLP-1 levels, which in turn contributes to improved glucose tolerance. This makes this compound and other selective GPR120 agonists attractive candidates for the development of novel therapies for type 2 diabetes and obesity.

Future research should focus on elucidating the detailed downstream signaling pathways in native L-cells, including the paradoxical cAMP reduction observed in islets. Further dose-response and time-course studies in various preclinical models, including diabetic and obese animal models, will be crucial to fully understand the therapeutic potential and pharmacokinetic/pharmacodynamic profile of this compound. Investigating the long-term effects of GPR120 activation on L-cell function and proliferation is also a key area for future exploration.

Conclusion

This compound serves as a critical tool for understanding the physiological role of GPR120 in regulating GLP-1 secretion. The evidence strongly supports the development of GPR120 agonists as a viable therapeutic strategy for metabolic diseases. The experimental protocols and data summarized in this technical guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

Cellular Targets of Metabolex-36 in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets and mechanisms of action of Metabolex-36, a potent and selective agonist of the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts in the field of metabolic diseases.

Introduction to this compound

This compound, chemically identified as 3-(3,5-difluoro-4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)methoxy)phenyl)-2-methylpropanoic acid, was developed by Metabolex (now CymaBay Therapeutics) as a selective agonist for both human and mouse GPR120.[1][2] GPR120 is a receptor for medium and long-chain fatty acids and has emerged as a promising therapeutic target for metabolic disorders due to its role in regulating glucose metabolism, adipogenesis, and inflammation.[3][4] this compound has been instrumental as a research tool to elucidate the physiological functions of GPR120 activation.

Primary Cellular Target: GPR120 (FFAR4)

The principal cellular target of this compound is the G protein-coupled receptor 120. Its selectivity for GPR120 over the related GPR40 (FFAR1) has been consistently demonstrated.[1][2]

Quantitative Data: Receptor Binding and Activation

The potency and selectivity of this compound have been characterized across various in vitro assays. The following table summarizes the key quantitative parameters of this compound's interaction with its primary target.

ParameterValueCell System/AssaySpeciesReference
EC50 (GPR120) 1.17 µMInositol triphosphate accumulationCOS7 cells[5]
EC50 (GPR120) 130 ± 20 nMDynamic Mass Redistribution (DMR)CHO-mGPR120 cells[3]
pEC50 (FFA4) 5.9Not specifiedNot specified[6]
EC50 (GPR40) >100 µMCalcium mobilization assayNot specified[5]
EC50 (β-arrestin recruitment) 1400 ± 700 nMTango GeneBlazer AssayU2OS-hGPR120 cells[3]
EC50 (cAMP production) 6700 ± 1010 nMcAMP AssayCHO-hGPR120 cells[3]

Signaling Pathways Activated by this compound

Activation of GPR120 by this compound initiates a cascade of intracellular signaling events through various G protein subtypes and β-arrestin. These pathways collectively mediate the compound's metabolic effects.

Gαq/11 Signaling Pathway

The classical signaling pathway for GPR120 involves the activation of the Gαq/11 subunit.[1][7] This leads to the stimulation of phospholipase C-beta (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+) levels, triggered by IP3, stimulates the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP) from enteroendocrine cells.[1][2] This pathway is central to the glucose-lowering effects of this compound.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Metabolex36 This compound GPR120 GPR120/FFAR4 Metabolex36->GPR120 Binds Gq Gαq/11 GPR120->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER store) IP3->Ca_ER Mobilizes Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto GLP1_GIP GLP-1 & GIP Secretion Ca_cyto->GLP1_GIP Stimulates

Gαq/11 signaling cascade upon GPR120 activation.
Gαi/o Signaling Pathway

In pancreatic islets, particularly in delta cells, GPR120 activation by this compound couples to the inhibitory Gαi/o subunit.[3] This leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] The reduction in cAMP inhibits the secretion of somatostatin, a powerful paracrine inhibitor of both insulin and glucagon.[1][2] This disinhibition contributes to increased insulin and glucagon secretion, aiding in glucose homeostasis.

Gi_signaling cluster_membrane Pancreatic δ-cell Membrane cluster_cytosol Cytosol Metabolex36 This compound GPR120 GPR120/FFAR4 Metabolex36->GPR120 Binds Gi Gαi/o GPR120->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP ↓ cAMP AC->cAMP Converts ATP->cAMP Somatostatin Somatostatin Secretion cAMP->Somatostatin Inhibits

Gαi/o signaling cascade in pancreatic delta cells.
β-Arrestin Pathway

This compound has been shown to induce the recruitment of β-arrestin to GPR120.[3] This pathway is typically involved in receptor desensitization and internalization. However, β-arrestin can also act as a scaffold for other signaling proteins, including mitogen-activated protein kinases (MAPKs) like ERK1/2.[8] This can lead to downstream effects on gene expression and cell survival. In the context of adipogenesis, GPR120-mediated phosphorylation of ERK1/2 contributes to increased expression of PPARγ, a master regulator of adipocyte differentiation.[1][2]

Beta_Arrestin_Pathway Metabolex36 This compound GPR120 GPR120 (Phosphorylated) Metabolex36->GPR120 Activates/Phosphorylates BetaArrestin β-Arrestin GPR120->BetaArrestin Recruits ERK ERK1/2 Activation BetaArrestin->ERK Scaffolds/Activates PPARg ↑ PPARγ Expression ERK->PPARg Adipogenesis Adipogenesis PPARg->Adipogenesis

β-Arrestin recruitment and downstream signaling.

Metabolic Effects and In Vivo Data

The activation of the aforementioned signaling pathways translates into significant metabolic effects in vivo.

EffectDosage/ConcentrationModel SystemOutcomeReference
Improved Glucose Tolerance 30 mg/kgLean miceSignificant improvement in oral glucose tolerance test (OGTT)[1]
Increased Insulin Secretion 30 mg/kgLean miceIncreased insulin secretion during intravenous glucose tolerance test (IVGTT)[1]
Inhibition of Somatostatin Secretion 30 µmol/L (maximal effect)Isolated murine pancreatic isletsDose-dependent inhibition of glucose-induced somatostatin secretion[1]
Increased GLP-1 Secretion 10 µMMurine neuroendocrine cell line (STC-1)Significant increase in GLP-1 secretion[3]

Experimental Protocols

This section provides an overview of the key methodologies used to characterize the activity of this compound.

Workflow for Assessing GPR120 Agonist Activity

experimental_workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Validation selectivity Selectivity Assay (Calcium Mobilization vs GPR40) potency Potency Assays (DMR, cAMP, IP3) selectivity->potency pathway Pathway Analysis (β-Arrestin Recruitment) potency->pathway secretion Secretion Assays (GLP-1 in STC-1 cells) pathway->secretion islet Islet Function Assay (Somatostatin Secretion) pathway->islet gtt Glucose Tolerance Tests (OGTT/IVGTT in mice) secretion->gtt

General workflow for characterizing this compound.
Calcium Mobilization Assay

  • Objective: To determine the selectivity of this compound for GPR120 over GPR40.

  • Principle: GPR40 activation leads to a Gαq/11-mediated increase in intracellular calcium. This assay measures changes in intracellular Ca2+ concentration upon compound addition.

  • Methodology:

    • Cells stably expressing GPR40 (e.g., CHO-GPR40) are plated in a multi-well format.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • A baseline fluorescence reading is taken using a fluorescence plate reader.

    • This compound is added at various concentrations.

    • The change in fluorescence intensity, corresponding to the change in intracellular Ca2+, is measured over time.

    • The lack of a significant fluorescence change indicates no activation of GPR40, confirming selectivity.[1][2]

GLP-1 Secretion Assay
  • Objective: To measure the effect of this compound on GLP-1 secretion.

  • Principle: The murine enteroendocrine STC-1 cell line is a model system known to secrete GLP-1 in response to various stimuli.

  • Methodology:

    • STC-1 cells are cultured in multi-well plates until they reach a suitable confluency.

    • The culture medium is replaced with a serum-free medium for a pre-incubation period.

    • The cells are then incubated with a buffer containing various concentrations of this compound for a defined period (e.g., 2 hours).

    • The supernatant is collected.

    • The concentration of GLP-1 in the supernatant is quantified using a commercially available ELISA kit.[3]

Somatostatin Secretion from Isolated Islets
  • Objective: To assess the direct effect of this compound on pancreatic islet hormone secretion.

  • Principle: Isolated pancreatic islets contain α, β, and δ cells and can be stimulated in vitro to secrete their respective hormones.

  • Methodology:

    • Pancreatic islets are isolated from mice using collagenase digestion.

    • Islets are cultured overnight to allow for recovery.

    • Groups of islets are incubated for a set time (e.g., 2 hours) in a buffer containing a stimulatory concentration of glucose (e.g., 8 or 16.6 mmol/L).

    • The incubation medium also contains increasing concentrations of this compound (e.g., 3, 10, 30 µmol/L).

    • After incubation, the supernatant is collected.

    • The amount of somatostatin secreted into the supernatant is measured by ELISA.[4]

Conclusion

This compound is a selective GPR120 agonist that exerts its metabolic effects through the coordinated activation of Gαq/11, Gαi/o, and β-arrestin signaling pathways. Its ability to stimulate GLP-1 secretion, inhibit somatostatin release, and improve glucose tolerance underscores the therapeutic potential of targeting GPR120 for the treatment of type 2 diabetes and other metabolic disorders. The data and protocols summarized in this guide provide a comprehensive foundation for researchers and drug developers working on GPR120-targeted therapies.

References

Pharmacological profile of Metabolex-36 as a GPR120 agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profile of Metabolex-36 as a GPR120 Agonist

Introduction

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] It is activated by long-chain fatty acids, particularly omega-3 fatty acids, and is involved in regulating glucose metabolism, insulin sensitivity, and inflammation.[1][3] this compound is a potent and selective synthetic agonist developed to probe the physiological functions of GPR120 and for its therapeutic potential.[4][5] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its in vitro and in vivo activity, signaling pathways, and the experimental protocols used for its characterization.

In Vitro Pharmacological Profile

This compound has been characterized through a variety of in vitro assays to determine its potency, selectivity, and mechanism of action at the cellular level.

Potency and Selectivity

This compound demonstrates potent agonism at both human and mouse GPR120. Crucially, it shows high selectivity for GPR120 over the closely related long-chain fatty acid receptor, GPR40 (FFAR1), which is a critical attribute for targeted therapeutic development.[4][5][6] The selectivity was confirmed by the absence of GPR40/FFAR1 activation in calcium mobilization assays.[4][6]

Table 1: In Vitro Potency (EC₅₀) of this compound in GPR120 Functional Assays

Assay Type Cell Line / Species EC₅₀ Value Reference
Dynamic Mass Redistribution (DMR) CHO-hGPR120 (human) 570 nM [5]
Dynamic Mass Redistribution (DMR) CHO-mGPR120 (mouse) 130 nM [4][5]
Calcium Mobilization CHO-hGPR120 (human) 1800 nM (1.8 µM) [4]

| β-Arrestin Recruitment | U2OS-hGPR120 (human) | 1400 nM (1.4 µM) |[4] |

Signaling Pathways

The signaling cascades initiated by this compound are cell-type dependent.

  • In GPR120-Overexpressing Cells: In engineered cell lines like CHO or U2OS cells that overexpress human GPR120, this compound activates multiple signaling pathways.[4][7] It couples to Gαq, leading to calcium mobilization, and also to Gαs, resulting in an increase in cyclic AMP (cAMP) production.[4][7] Furthermore, it robustly recruits β-arrestin, a pathway implicated in receptor internalization and anti-inflammatory effects.[4][8]

GPR120_Signaling_Overexpression cluster_membrane Plasma Membrane cluster_Gq Gαq Pathway cluster_Gs Gαs Pathway cluster_Arrestin β-Arrestin Pathway GPR120 GPR120 Gaq Gαq GPR120->Gaq Gas Gαs GPR120->Gas Arrestin β-Arrestin-2 GPR120->Arrestin Metabolex36 This compound Metabolex36->GPR120 PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 Ca [Ca²⁺]i ↑ IP3->Ca AC AC Gas->AC cAMP_inc cAMP ↑ AC->cAMP_inc Downstream Downstream Signaling (e.g., ERK activation) Arrestin->Downstream

GPR120 signaling in overexpressing cells.
  • In Primary Pancreatic Islets: In contrast to overexpressing systems, the signaling pathway in primary mouse islets is different.[4][7] GPR120 is preferentially expressed in pancreatic delta cells.[4][6] Here, activation by this compound leads to a significant reduction in cAMP production, suggesting coupling to an inhibitory G protein (Gαi/o).[4][7] This inhibition of cAMP reduces the secretion of somatostatin, a hormone that normally suppresses insulin and glucagon release.[6][9]

GPR120_Signaling_Islet cluster_cell Pancreatic δ-cell cluster_membrane Plasma Membrane cluster_pathway Inhibitory Pathway GPR120 GPR120 Gai Gαi/o GPR120->Gai AC AC Gai->AC cAMP_dec cAMP ↓ AC->cAMP_dec SST Somatostatin Secretion ↓ cAMP_dec->SST Insulin Insulin ↑ (from β-cells) SST->Insulin paracrine inhibition removed Glucagon Glucagon ↑ (from α-cells) SST->Glucagon paracrine inhibition removed Metabolex36 This compound Metabolex36->GPR120

GPR120 signaling in pancreatic islets.
  • In Enteroendocrine Cells: In the murine neuroendocrine cell line STC-1, which serves as a model for intestinal L-cells, this compound increases the secretion of glucagon-like peptide-1 (GLP-1).[5][6] This effect is a key mechanism behind its glucose-lowering action in vivo.

In Vivo Pharmacological Profile

In vivo studies in mice have demonstrated the therapeutic potential of this compound in the context of glucose homeostasis.

  • Glucose Tolerance: Oral administration of this compound (at doses of 10, 30, and 100 mg/kg) improves oral glucose tolerance in lean mice.[4][6][10] This effect is GPR120-dependent, as it is absent in GPR120 null mice.[4][7]

  • Insulin Secretion: During an intravenous glucose tolerance test (IVGTT), this compound (100 mg/kg, p.o.) increases insulin secretion.[4][5][6] This insulinotropic effect is largely driven by the stimulation of GLP-1 secretion, as the effect is abolished by a GLP-1 receptor antagonist (Exendin 9-39).[4][7]

Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

In Vitro Assays
  • Calcium Mobilization Assay:

    • Cell Culture: CHO cells stably expressing human GPR120 (CHO-hGPR120) and control CHO cells are cultured in appropriate media.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Varying concentrations of this compound are added to the cells.

    • Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader. The response is quantified to determine the EC₅₀ value.[4]

    • Specificity Control: To confirm Gαq dependency, the experiment can be repeated after pre-treating cells with a Gαq inhibitor like QIC.[4]

  • β-Arrestin Recruitment Assay (Tango Assay):

    • Cell Line: U2OS cells stably co-expressing human GPR120 fused to a transcription factor and a β-arrestin-protease fusion protein are used.

    • Stimulation: Cells are incubated with various concentrations of this compound.

    • Mechanism: Agonist binding recruits the β-arrestin fusion, leading to cleavage of the transcription factor, which then translocates to the nucleus and activates a reporter gene (e.g., luciferase).

    • Readout: Reporter gene expression is quantified via luminescence to determine the EC₅₀ for β-arrestin recruitment.[4]

  • cAMP Production Assay:

    • Cell/Tissue Preparation: GPR120-overexpressing CHO cells or dispersed primary mouse islets are used.

    • Stimulation: Preparations are stimulated with this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA-based).[7]

In Vivo Assays
  • Oral Glucose Tolerance Test (OGTT):

    • Animals: Lean male C57BL/6 mice (wild-type and GPR120 null) are used.

    • Fasting: Mice are fasted for a specified period (e.g., 4-6 hours).

    • Dosing: A baseline blood glucose sample is taken. This compound (e.g., 10, 30, 100 mg/kg) or vehicle is administered orally (p.o.).

    • Glucose Challenge: After a set time (e.g., 60 minutes) to allow for compound absorption, an oral glucose load (e.g., 2 g/kg) is administered.

    • Blood Sampling: Blood glucose levels are measured from the tail vein at multiple time points (e.g., 0, 10, 25, 40, 60, 90 minutes) post-glucose challenge.[4]

    • Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

OGTT_Workflow Start Start: Select Mice (WT and GPR120 KO) Fasting Fast Animals (e.g., 4-6 hours) Start->Fasting Baseline Measure Baseline Blood Glucose (t=-60 min) Fasting->Baseline Dosing Oral Administration: - Vehicle Control - this compound (e.g., 100 mg/kg) Baseline->Dosing Wait Wait for Absorption (60 min) Dosing->Wait GlucoseChallenge Oral Glucose Challenge (t=0 min) (e.g., 2 g/kg) Wait->GlucoseChallenge Sampling Measure Blood Glucose at Multiple Time Points (e.g., 10, 25, 40, 60, 90 min) GlucoseChallenge->Sampling Analysis Data Analysis: Calculate Glucose AUC Sampling->Analysis End End Analysis->End

Workflow for an Oral Glucose Tolerance Test.

Conclusion

This compound is a valuable pharmacological tool and a promising therapeutic lead, acting as a potent and selective GPR120 agonist. Its multifaceted signaling profile, which is dependent on the cellular context, underscores the complexity of GPR120 biology. In vitro, it activates Gαq, Gαs, and β-arrestin pathways in recombinant systems while inhibiting cAMP in pancreatic islets.[4][7] In vivo, its primary glucose-lowering effect is mediated through the GPR120-dependent stimulation of GLP-1 secretion, leading to enhanced insulin release and improved glucose tolerance.[4][7] The detailed characterization of this compound provides a solid foundation for the continued development of GPR120 agonists for the treatment of metabolic disorders.

References

An In-depth Technical Guide to the Interaction of Metabolex-36 with the β-Arrestin Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolex-36 is a synthetic agonist of the G-protein coupled receptor 120 (GPR120), also known as the free fatty acid receptor 4 (FFAR4). GPR120 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, due to its role in glucose homeostasis, insulin sensitivity, and anti-inflammatory processes.[1] Upon activation, GPR120 can initiate downstream signaling through both G-protein dependent and independent pathways. A crucial aspect of GPR120 signaling is its interaction with β-arrestins, which not only mediate receptor desensitization and internalization but also act as signal transducers, initiating distinct downstream cellular responses. This technical guide provides a comprehensive overview of the interaction between this compound and the β-arrestin pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades and experimental workflows.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in activating the Gαq, Gαs, and β-arrestin signaling pathways downstream of GPR120 activation. The data is derived from studies using engineered cell lines overexpressing human GPR120 (hGPR120).

Signaling PathwayAssay TypeCell LineParameterValue (nM)Reference
β-Arrestin Recruitment Tango GeneBlazer AssayU2OS-hGPR120EC501400 ± 700[2]
Gαs Activation cAMP Production AssayCHO-hGPR120EC506700 ± 1010[2]
Gαq Activation Calcium MobilizationCHO-hGPR120EC501800 ± 190[2]

Signaling Pathways of this compound at GPR120

This compound, upon binding to GPR120, induces a conformational change in the receptor, leading to the activation of multiple downstream signaling cascades. In engineered cell systems, it has been demonstrated that this compound engages Gαq, Gαs, and the β-arrestin pathways.[2]

GPR120_Signaling cluster_membrane Plasma Membrane cluster_Gprotein G-Protein Dependent Signaling cluster_Barrestin β-Arrestin Dependent Signaling Metabolex36 This compound GPR120 GPR120 Metabolex36->GPR120 Binds to Gaq Gαq GPR120->Gaq Activates Gas Gαs GPR120->Gas Activates GRK GRK GPR120->GRK Recruits PLC Phospholipase C (PLC) Gaq->PLC Stimulates AC Adenylyl Cyclase (AC) Gas->AC Stimulates IP3_DAG IP3 + DAG PLC->IP3_DAG Generates cAMP ↑ cAMP AC->cAMP Produces Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 Leads to GPR120_P Phosphorylated GPR120 GRK->GPR120_P Phosphorylates B_arrestin β-Arrestin GPR120_P->B_arrestin Recruits Internalization Receptor Internalization B_arrestin->Internalization Mediates MAPK MAPK Signaling B_arrestin->MAPK Initiates

GPR120 Signaling Pathways Activated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and based on standard laboratory practices and the information available from the referenced studies.

β-Arrestin Recruitment Assay (Tango™ GeneBlazer™ Assay)

This assay quantifies the recruitment of β-arrestin to an activated GPR120 receptor.

Principle: The Tango™ assay technology utilizes a GPR120 receptor fused to a transcription factor (TF) and a β-arrestin protein fused to a protease. Upon ligand binding and receptor activation, the protease-tagged β-arrestin is recruited to the GPCR, cleaving the transcription factor. The liberated TF translocates to the nucleus and activates the expression of a β-lactamase reporter gene. The β-lactamase activity is then measured using a FRET-based substrate.

Methodology:

  • Cell Culture: U2OS cells stably co-expressing human GPR120 fused to a GAL4-VP16 transcription factor and a β-arrestin-TEV protease fusion protein (U2OS-hGPR120) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and appropriate selection antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Cells are seeded into 384-well, black-walled, clear-bottom assay plates at a density of 10,000 cells per well and incubated for 16-24 hours.

  • Compound Preparation: this compound is serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES) to achieve a range of concentrations.

  • Compound Addition: The diluted this compound is added to the cell plates, and the plates are incubated for 5 hours at 37°C.

  • Substrate Loading: A LiveBLAzer™ FRET-B/G substrate loading solution is prepared according to the manufacturer's instructions and added to each well. The plates are then incubated for 2 hours at room temperature in the dark.

  • Data Acquisition: The fluorescence emission at 460 nm (blue) and 530 nm (green) is measured using a fluorescence plate reader.

  • Data Analysis: The ratio of blue to green fluorescence is calculated. The EC50 value is determined by plotting the fluorescence ratio against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Tango_Workflow cluster_workflow Tango™ β-Arrestin Recruitment Assay Workflow start Start plate_cells Plate U2OS-hGPR120 cells in 384-well plate start->plate_cells incubate1 Incubate 16-24h plate_cells->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound incubate2 Incubate 5h add_compound->incubate2 add_substrate Add LiveBLAzer™ FRET-B/G substrate incubate2->add_substrate incubate3 Incubate 2h at RT in the dark add_substrate->incubate3 read_plate Measure fluorescence at 460nm and 530nm incubate3->read_plate analyze_data Calculate fluorescence ratio and determine EC50 read_plate->analyze_data end End analyze_data->end

Workflow for the Tango™ β-Arrestin Recruitment Assay.
Gαs Activation Assay (cAMP Production)

This assay measures the increase in intracellular cyclic AMP (cAMP) following Gαs activation.

Principle: Activation of the Gαs pathway stimulates adenylyl cyclase, leading to the production of cAMP. The amount of cAMP produced is quantified using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.

Methodology:

  • Cell Culture: CHO cells stably expressing human GPR120 (CHO-hGPR120) are cultured in a suitable medium (e.g., F-12) with necessary supplements and selection antibiotics.

  • Cell Plating: Cells are seeded into 384-well, low-volume white plates.

  • Compound Treatment: Cells are stimulated with a concentration range of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis and Detection: After a defined incubation period, cells are lysed, and cAMP levels are measured using a commercial cAMP assay kit (e.g., Cisbio cAMP dynamic 2 kit) according to the manufacturer's protocol. This typically involves the addition of a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody.

  • Data Acquisition: The HTRF signal is read on a compatible plate reader.

  • Data Analysis: The EC50 value is calculated from the concentration-response curve.

Gαq Activation Assay (Calcium Mobilization)

This assay detects the transient increase in intracellular calcium concentration following Gαq activation.

Principle: Gαq activation stimulates phospholipase C, which generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This calcium flux is detected using a calcium-sensitive fluorescent dye.

Methodology:

  • Cell Culture: CHO-hGPR120 cells are cultured as described for the cAMP assay.

  • Cell Plating: Cells are seeded into 384-well, black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a probenecid-containing buffer to prevent dye extrusion.

  • Compound Addition and Signal Detection: A baseline fluorescence reading is taken before the automated addition of this compound at various concentrations using a kinetic plate reader (e.g., FLIPR). The fluorescence intensity is monitored in real-time to capture the transient calcium flux.

  • Data Analysis: The peak fluorescence response is plotted against the this compound concentration to generate a dose-response curve and calculate the EC50.

Gprotein_Workflow cluster_workflow G-Protein Dependent Signaling Assay Workflow cluster_gas Gαs Pathway cluster_gaq Gαq Pathway start Start plate_cells Plate CHO-hGPR120 cells start->plate_cells add_compound_gas Add this compound + PDE inhibitor plate_cells->add_compound_gas load_dye Load cells with calcium-sensitive dye plate_cells->load_dye lyse_cells Lyse cells and add cAMP detection reagents add_compound_gas->lyse_cells read_htrf Read HTRF signal lyse_cells->read_htrf analyze_gas Determine cAMP EC50 read_htrf->analyze_gas end End analyze_gas->end read_kinetic Add this compound and read kinetic fluorescence load_dye->read_kinetic analyze_gaq Determine Calcium EC50 read_kinetic->analyze_gaq analyze_gaq->end

Workflow for G-Protein Dependent Signaling Assays.

Conclusion

This compound demonstrates functional activity at the GPR120 receptor, engaging not only the canonical G-protein signaling pathways (Gαq and Gαs) but also the β-arrestin pathway. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate the nuanced pharmacology of this compound and other GPR120 agonists. Understanding the biased agonism of such compounds is critical for the development of next-generation therapeutics with improved efficacy and reduced side effects for the treatment of metabolic disorders. The differential engagement of these pathways by various ligands underscores the importance of comprehensive in vitro characterization in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Metabolex-36 in Mouse Oral Glucose Tolerance Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolex-36 is a potent and selective agonist of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 in the gastrointestinal tract has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.[1][2] GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying.[3] These actions collectively contribute to lower postprandial glucose excursions. This document provides a detailed protocol for utilizing this compound in a mouse oral glucose tolerance test (OGTT) to assess its effects on glucose metabolism.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its glucose-lowering effects primarily through the activation of GPR120 on enteroendocrine L-cells in the gut. This initiates a signaling cascade that results in the secretion of GLP-1. The released GLP-1 then acts on its receptor (GLP-1R) on pancreatic β-cells to potentiate insulin secretion in a glucose-dependent manner.

cluster_L_Cell Enteroendocrine L-Cell cluster_Pancreas Pancreatic β-Cell Metabolex36 This compound GPR120 GPR120 (FFAR4) Metabolex36->GPR120 Binds to PLC PLC GPR120->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases GLP GLP Ca2->GLP GLP1_release GLP-1 Secretion GLP1 GLP-1 GLP1_release->GLP1 Travels via bloodstream -1 -1 _release Stimulates GLP1R GLP-1R GLP1->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Increases Insulin Insulin Secretion cAMP->Insulin Potentiates

Caption: Proposed signaling pathway of this compound.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

This protocol outlines the procedure for conducting an OGTT in mice to evaluate the in vivo efficacy of this compound.

Materials and Reagents
  • This compound

  • Vehicle (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC), 0.1% Tween-80 in water)

  • D-Glucose (Sigma-Aldrich, Cat. No. G8270 or equivalent)

  • Sterile Saline (0.9% NaCl)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Pipettes and tips

  • Animal scale

  • Timer

Animal Preparation and Dosing
  • Animal Model: Use male C57BL/6J mice (or other appropriate strain), typically 8-12 weeks of age. House mice under standard conditions with ad libitum access to food and water before the experiment.

  • Fasting: Fast mice for 4-6 hours or overnight (16 hours) prior to the OGTT.[4][5] Ensure free access to water during the fasting period. Transferring mice to a clean cage at the start of the fast is recommended.[4]

  • Grouping: Randomize mice into vehicle and this compound treatment groups (n=8-10 mice per group is recommended).

  • This compound Preparation: Prepare a dosing solution of this compound in the chosen vehicle. Doses of 10, 30, and 100 mg/kg have been shown to be effective.[2]

  • This compound Administration: Administer this compound or vehicle via oral gavage 60 minutes prior to the glucose challenge.[2]

OGTT Procedure
  • Baseline Blood Glucose (t = -60 min): Just before administering this compound or vehicle, collect a small blood sample from the tail tip to measure baseline glucose levels.

  • Fasting Blood Glucose (t = 0 min): At 60 minutes post-drug/vehicle administration, immediately before the glucose challenge, take a second blood sample for the time zero glucose reading.

  • Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose in sterile water or saline via oral gavage.[2][6]

  • Blood Sampling: Collect blood samples from the tail tip at 15, 30, 60, 90, and 120 minutes after the glucose administration.[4][7] At each time point, measure blood glucose using a glucometer. If plasma insulin is to be measured, collect a larger blood sample in an appropriate microtube.

  • Post-Procedure: After the final blood draw, return food to the cages and monitor the animals for any adverse effects.

Experimental Workflow

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Fasting Fast Mice (4-6h or 16h) Grouping Randomize into Groups (Vehicle, this compound) Fasting->Grouping Weighing Weigh Mice Grouping->Weighing T_neg60 t = -60 min Administer Vehicle or This compound (p.o.) Measure Baseline Glucose Weighing->T_neg60 T_0 t = 0 min Measure Fasting Glucose Administer Glucose (2g/kg, p.o.) T_neg60->T_0 60 min T_15 t = 15 min Measure Blood Glucose T_0->T_15 15 min T_30 t = 30 min Measure Blood Glucose T_15->T_30 15 min T_60 t = 60 min Measure Blood Glucose T_30->T_60 30 min T_120 t = 120 min Measure Blood Glucose T_60->T_120 60 min Plotting Plot Glucose vs. Time T_120->Plotting AUC Calculate Area Under the Curve (AUC) Plotting->AUC Stats Statistical Analysis (e.g., t-test, ANOVA) AUC->Stats

Caption: Experimental workflow for the mouse OGTT.

Data Presentation and Analysis

Quantitative Data Summary

The following tables provide a structured summary of the key quantitative parameters for the protocol.

Table 1: Dosing and Administration Parameters

ParameterValueReference
Compound This compound[2]
Vehicle 0.5% HPMC, 0.1% Tween-80[2]
Dose Range 10, 30, 100 mg/kg[2]
Administration Route Oral Gavage (p.o.)[2]
Pre-treatment Time 60 minutes before glucose[2]
Glucose Dose 2 g/kg[2][6]
Glucose Concentration 20% in sterile water/saline[8]

Table 2: Experimental Timeline and Measurements

Time Point (minutes)ActionMeasurement
-60 Administer Vehicle/Metabolex-36Baseline Blood Glucose
0 Administer GlucoseFasting Blood Glucose
15 Blood Sample CollectionBlood Glucose
30 Blood Sample CollectionBlood Glucose
60 Blood Sample CollectionBlood Glucose
90 Blood Sample CollectionBlood Glucose
120 Blood Sample CollectionBlood Glucose
Data Analysis
  • Glucose Excursion Curve: Plot the mean blood glucose concentration at each time point for each treatment group. Error bars should represent the standard error of the mean (SEM).

  • Area Under the Curve (AUC): Calculate the total AUC for the glucose excursion curve from t=0 to t=120 minutes for each mouse using the trapezoidal rule. The AUC provides a single value to represent the overall glucose tolerance.

  • Statistical Analysis: Compare the AUC values between the vehicle and this compound treated groups using an appropriate statistical test, such as a Student's t-test or one-way ANOVA followed by a post-hoc test if multiple doses are used. A p-value of <0.05 is typically considered statistically significant.

Expected Outcomes

Administration of this compound is expected to significantly improve glucose tolerance in mice.[2][6] This will be observed as:

  • A lower peak blood glucose concentration following the glucose challenge.

  • A faster return to baseline glucose levels.

  • A statistically significant reduction in the blood glucose AUC in the this compound treated group compared to the vehicle control group.

These effects are dependent on the GPR120 receptor, as they are absent in GPR120 null mice.[1][2] The glucose-lowering effect of this compound is primarily driven by the stimulation of GLP-1 secretion.[1][2]

References

Application Note: In Vitro Assay for Measuring Metabolex-36 Activity on STC-1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Metabolex-36 is a selective agonist for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[1][2] GPR120 is expressed in enteroendocrine L-cells of the gastrointestinal tract and plays a role in mediating fatty acid-stimulated release of glucagon-like peptide-1 (GLP-1).[2] GLP-1 is an incretin hormone that potentiates glucose-stimulated insulin secretion, making GPR120 an attractive target for the development of therapeutics for type 2 diabetes.[2] The murine enteroendocrine cell line, STC-1, is a well-established model for studying the secretion of various gut hormones, including GLP-1.[3][4][5] STC-1 cells endogenously express GPR120 and respond to agonists by increasing GLP-1 secretion.[2] This application note provides a detailed protocol for measuring the activity of this compound on STC-1 cells by quantifying its effect on GLP-1 secretion.

Principle of the Assay

This assay quantifies the amount of GLP-1 secreted from STC-1 cells following stimulation with this compound. STC-1 cells are cultured to an appropriate confluency and then treated with varying concentrations of this compound. The cell culture supernatant is then collected, and the concentration of active GLP-1 is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The results can be used to determine the potency (EC50) of this compound in stimulating GLP-1 secretion from STC-1 cells.

Materials and Reagents

  • STC-1 cells (e.g., ATCC CRL-3254)[6]

  • Dulbecco's Modified Eagle's Medium (DMEM)[7]

  • Fetal Bovine Serum (FBS)[7]

  • Horse Serum[7]

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer[8]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Active GLP-1 ELISA Kit (mouse/rat)

  • BCA Protein Assay Kit

  • Cell lysis buffer[3]

  • Multi-well cell culture plates (24-well or 96-well)

  • Standard laboratory equipment (incubator, centrifuge, plate reader, etc.)

Experimental Protocols

STC-1 Cell Culture
  • Obtain STC-1 cells from a reputable cell bank (e.g., ATCC CRL-3254).[6]

  • Culture the cells in DMEM supplemented with 15% (v/v) horse serum, 2.5% (v/v) fetal bovine serum, and 1% penicillin-streptomycin.[7] Some protocols may use DMEM:F12 Ham with GlutaMax™ supplemented with 10% heat-inactivated FBS.[6]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6][7]

  • Subculture the cells when they reach 80-90% confluency using Trypsin-EDTA solution.[6] Replate at a 1:10 dilution for routine maintenance.[6]

GLP-1 Secretion Assay
  • Seed STC-1 cells into 24-well or 96-well plates at a density that will allow them to reach approximately 70-80% confluency on the day of the experiment.[7][8] For a 24-well plate, a density of 10^6 cells/ml (1 ml per well) cultured for 2 days is a good starting point.[8]

  • On the day of the assay, gently wash the cells twice with a pre-warmed buffer such as Hanks' Balanced Salt Solution (HBSS).[8]

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the assay buffer to create a range of desired concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (e.g., ≤0.1%) to avoid solvent effects.

  • Add the different concentrations of this compound (and a vehicle control) to the respective wells.

  • Incubate the plate at 37°C for 2 hours.[2]

  • After incubation, carefully collect the supernatant from each well and transfer it to a microcentrifuge tube.

  • Centrifuge the collected supernatant at low speed (e.g., 850 x g for 5 minutes at 4°C) to pellet any detached cells.[3]

  • Transfer the clarified supernatant to a new tube and store at -80°C until the GLP-1 measurement is performed.[8]

  • Lyse the remaining cells in the wells with a suitable lysis buffer and determine the total protein content in each well using a BCA protein assay. This will be used to normalize the GLP-1 secretion data.[8]

Quantification of GLP-1
  • Quantify the concentration of active GLP-1 in the collected supernatants using a commercially available active GLP-1 ELISA kit, following the manufacturer's instructions.

  • Normalize the measured GLP-1 concentration for each well to its corresponding total protein content.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the assay.

Table 1: Dose-Response of this compound on GLP-1 Secretion in STC-1 Cells

This compound Concentration (µM)Mean GLP-1 Secretion (pg/mg protein)Standard Deviation
0 (Vehicle)
0.01
0.1
1
10
30

Table 2: Potency of this compound

ParameterValue
EC50 (µM)
Emax (% of control)

Visualization of Key Processes

experimental_workflow Experimental Workflow for Measuring this compound Activity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture Culture STC-1 cells to 70-80% confluency seed Seed cells into multi-well plates culture->seed wash Wash cells with buffer seed->wash treat Treat with this compound (various concentrations) wash->treat incubate Incubate for 2 hours at 37°C treat->incubate collect Collect supernatant incubate->collect lyse Lyse cells for protein quantification incubate->lyse elisa Measure GLP-1 by ELISA collect->elisa normalize Normalize GLP-1 to protein content lyse->normalize elisa->normalize end end normalize->end Data Interpretation

Caption: Experimental workflow for the in vitro assay.

signaling_pathway This compound Signaling Pathway in STC-1 Cells Metabolex36 This compound GPR120 GPR120 Metabolex36->GPR120 binds Gq Gαq GPR120->Gq activates Gs Gαs GPR120->Gs activates BetaArrestin β-Arrestin GPR120->BetaArrestin recruits PLC PLC Gq->PLC activates AC Adenylate Cyclase Gs->AC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release GLP1_secretion GLP-1 Secretion cAMP->GLP1_secretion stimulates Ca2_release->GLP1_secretion stimulates

Caption: GPR120 signaling leading to GLP-1 secretion.

References

Application Notes and Protocols for In Vivo Administration of Metabolex-36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of Metabolex-36, a selective G protein-coupled receptor 120 (GPR120/FFAR4) agonist. The following sections detail the necessary materials, formulation procedures, and administration guidelines for preclinical studies in murine models.

Product Information and Storage

  • Product Name: this compound

  • Mechanism of Action: Selective GPR120 agonist. Activation of GPR120 stimulates Gαq, Gαs, and β-arrestin signaling pathways, leading to increased GLP-1 secretion and anti-inflammatory effects.[1]

  • Solubility: Soluble in Dimethyl Sulfoxide (DMSO).

  • Storage Conditions: For short-term storage (days to weeks), keep at 0 - 4°C in a dry, dark environment. For long-term storage (months to years), store at -20°C.

In Vivo Formulation and Dosing

Quantitative Data Summary

The following table summarizes key in vitro and in vivo parameters for this compound in mice.

ParameterValueSpeciesAssay/RouteReference
EC50 (mouse GPR120) 130 ± 20 nMMouseDynamic Mass Redistribution (DMR)[1]
EC50 (human GPR120) 1800 ± 190 nMHumanCalcium Mobilization[1]
Oral Gavage Dose (OGTT) 30, 100, 300 mg/kgMouseOral Glucose Tolerance Test[2][3]
Oral Gavage Dose (IVGTT) 100 mg/kgMouseIntravenous Glucose Tolerance Test[1]
Vehicle for Oral Gavage 0.5% HPMC, 0.1% Tween-80 in waterMouseIn vivo studies[1]
Pharmacokinetic Note Short half-life, suitable for acute studiesMouseIn vivo studies[1]
Preparation of Dosing Solution for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension of this compound in a vehicle suitable for oral administration in mice.

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween-80 (Polysorbate 80)

  • Sterile, deionized water

  • Sterile conical tubes (15 mL and 50 mL)

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

  • Analytical balance

  • Spatula

Protocol:

  • Prepare the Vehicle (0.5% HPMC, 0.1% Tween-80 in water):

    • For 10 mL of vehicle, weigh 50 mg of HPMC and 10 mg of Tween-80.

    • In a 15 mL conical tube, add the Tween-80 to 9.94 mL of sterile water. Mix thoroughly.

    • Slowly add the HPMC to the Tween-80 solution while vortexing or stirring to prevent clumping.

    • Stir the solution for at least 1 hour, or until the HPMC is fully dissolved and the solution is clear. Gentle heating can aid dissolution, but the solution should be cooled to room temperature before adding the compound.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound. For a 10 mg/mL solution, weigh 100 mg of this compound for a final volume of 10 mL.

    • Add the weighed this compound powder to the prepared vehicle.

    • Vortex the suspension vigorously for 5-10 minutes to ensure a homogenous mixture.

    • For improved homogeneity, sonicate the suspension for 10-15 minutes.

    • Visually inspect the suspension to ensure there are no large aggregates.

  • Administration:

    • The typical volume for oral gavage in mice is 5-10 mL/kg. For a 25g mouse, a 100 mg/kg dose would require the administration of 0.25 mL of the 10 mg/mL suspension.

    • Administer the suspension immediately after preparation to ensure homogeneity. If not used immediately, vortex the suspension again before each administration.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines the procedure for conducting an OGTT in mice using an oral gavage of this compound.

Materials:

  • This compound dosing solution (prepared as described above)

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Mice (e.g., C57BL/6J)

  • Animal scale

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Blood collection tubes (e.g., EDTA-coated capillaries)

  • Timer

Protocol:

  • Animal Acclimatization and Fasting:

    • House the mice in a controlled environment for at least one week before the experiment.

    • Fast the mice for 6 hours prior to the experiment, with free access to water.

  • Baseline Measurements:

    • Weigh each mouse to calculate the required dose of this compound and glucose.

    • Obtain a baseline blood glucose reading (t= -30 min) from the tail vein.

  • This compound Administration:

    • Administer the prepared this compound suspension or vehicle control via oral gavage at the desired dose (e.g., 100 mg/kg).

  • Glucose Challenge:

    • Thirty minutes after the administration of this compound (t= 0 min), administer the glucose solution (2 g/kg) via oral gavage.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

    • Collect a small drop of blood from the tail vein for each measurement.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for blood glucose to quantify the glucose excursion.

Signaling Pathways and Experimental Workflow

GPR120 Signaling Pathway

Activation of GPR120 by this compound initiates two primary signaling cascades:

  • Gαq/11 Pathway: This pathway leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, contributing to the secretion of glucagon-like peptide-1 (GLP-1).

  • β-Arrestin-2 Pathway: This pathway is responsible for the anti-inflammatory effects of GPR120 activation.

GPR120_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Binds to Gaq_G11 Gaq_G11 GPR120->Gaq_G11 Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits PLC PLC Gaq_G11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release IP3->Ca_release Stimulates GLP1_secretion GLP-1 Secretion Ca_release->GLP1_secretion Leads to anti_inflammatory Anti-inflammatory Effects beta_arrestin->anti_inflammatory Mediates

Caption: GPR120 signaling cascade initiated by this compound.

Experimental Workflow for Oral Glucose Tolerance Test

The following diagram illustrates the key steps in performing an oral glucose tolerance test with this compound.

OGTT_Workflow start Start fasting Fast Mice (6 hours) start->fasting weigh_mice Weigh Mice & Calculate Doses fasting->weigh_mice baseline_glucose Baseline Blood Glucose (t=-30 min) weigh_mice->baseline_glucose administer_drug Administer this compound or Vehicle (Oral Gavage) baseline_glucose->administer_drug wait Wait 30 minutes administer_drug->wait glucose_challenge Glucose Challenge (2 g/kg) (Oral Gavage, t=0 min) wait->glucose_challenge monitor_glucose Monitor Blood Glucose (15, 30, 60, 90, 120 min) glucose_challenge->monitor_glucose analyze_data Analyze Data (AUC) monitor_glucose->analyze_data end End analyze_data->end

Caption: Workflow for an in vivo Oral Glucose Tolerance Test.

References

Application of Metabolex-36 in High-Fat Diet-Induced Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolex-36 is a potent and selective agonist for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is activated by medium and long-chain fatty acids and has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity. In the context of high-fat diet (HFD)-induced diabetic mouse models, this compound has been investigated for its potential to improve glucose homeostasis and insulin sensitivity. These application notes provide a comprehensive overview of the use of this compound in such models, including detailed experimental protocols and a summary of expected outcomes.

Activation of GPR120 by agonists like this compound can stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut.[1] GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells.[1] Furthermore, GPR120 activation in pancreatic islets has been shown to inhibit the secretion of somatostatin from δ-cells, which in turn can disinhibit insulin secretion.[1] These mechanisms contribute to the glucose-lowering effects of this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in mouse models of diet-induced obesity and diabetes.

Table 1: Effect of this compound on Glucose Tolerance in Mice

Treatment GroupDoseAdministration RouteGlucose Reduction (AUC)Reference
This compound100 mg/kgIntraperitoneal (i.p.)24%[2]
This compound100 mg/kgOral (p.o.)45.2%[2]
This compound30 mg/kgOral (p.o.)15%[2]

Table 2: In Vitro Activity of this compound

AssayCell LineParameterEC50Reference
Calcium FluxHEK-293 (expressing human GPR120)% Activation at 5 µM96%[2]
β-arrestin RecruitmentU2OS-hGPR120EC501400 ± 700 nM[1]

Experimental Protocols

High-Fat Diet (HFD)-Induced Diabetic Mouse Model

This protocol describes the induction of a diabetic phenotype in mice through a high-fat diet, a common model to study type 2 diabetes.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (HFD; e.g., 45% or 60% kcal from fat)[3]

  • Standard chow diet (control)

  • Animal caging with environmental enrichment

  • Metabolic cages (for monitoring food and water intake, and energy expenditure)

Procedure:

  • Acclimate male C57BL/6J mice to the animal facility for at least one week.

  • Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving an HFD.

  • House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to their respective diets and water.

  • Monitor body weight and food intake weekly for the duration of the study (typically 12-16 weeks).[3]

  • After the induction period, confirm the diabetic phenotype by performing an oral glucose tolerance test (OGTT) and measuring fasting blood glucose and insulin levels. Mice on HFD are expected to exhibit increased body weight, hyperglycemia, and hyperinsulinemia.[3]

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity.

Materials:

  • Glucose solution (2 g/kg body weight)

  • Handheld glucometer and glucose test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

  • This compound solution or vehicle control

Procedure:

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0 min) from a tail snip.

  • Administer this compound or vehicle control orally (p.o.) at the desired dose.

  • After a specific pre-treatment time (e.g., 30 minutes), administer a glucose solution orally (2 g/kg body weight).

  • Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Insulin Secretion Assay in Isolated Pancreatic Islets

This in vitro assay assesses the direct effect of this compound on insulin secretion from pancreatic islets.

Materials:

  • Collagenase P

  • Ficoll gradient solutions

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

  • This compound

  • Insulin ELISA kit

Procedure:

  • Isolate pancreatic islets from mice by collagenase digestion of the pancreas followed by purification using a Ficoll gradient.

  • Culture the isolated islets overnight in RPMI-1640 medium.

  • Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1 hour.

  • Incubate groups of islets with low glucose (2.8 mM) or high glucose (16.7 mM) in the presence or absence of different concentrations of this compound for 1-2 hours.

  • Collect the supernatant and measure the insulin concentration using an insulin ELISA kit.

  • Normalize insulin secretion to the total insulin content of the islets.

Mandatory Visualizations

Signaling Pathways

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Metabolex36 This compound GPR120 GPR120/FFAR4 Metabolex36->GPR120 Binds to Gq Gαq GPR120->Gq Activates beta_arrestin β-arrestin GPR120->beta_arrestin Recruits Somatostatin_Inhibition Somatostatin Secretion↓ (Pancreatic δ-cells) GPR120->Somatostatin_Inhibition Inhibits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 GLP1_Secretion GLP-1 Secretion (Enteroendocrine Cells) Ca2->GLP1_Secretion Insulin_Secretion Insulin Secretion↑ (Pancreatic β-cells) GLP1_Secretion->Insulin_Secretion Stimulates ERK_Pathway ERK Pathway beta_arrestin->ERK_Pathway Somatostatin_Inhibition->Insulin_Secretion Disinhibits

Caption: GPR120 signaling cascade initiated by this compound.

Experimental Workflow

Experimental_Workflow cluster_induction Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment HFD_Induction High-Fat Diet Induction (12-16 weeks) Treatment This compound or Vehicle Administration HFD_Induction->Treatment OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Insulin_Measurement Plasma Insulin Measurement Treatment->Insulin_Measurement Body_Weight Body Weight & Composition Treatment->Body_Weight Tissue_Analysis Tissue Collection & Analysis (e.g., Liver, Adipose, Pancreas) Treatment->Tissue_Analysis

Caption: Workflow for evaluating this compound in HFD mice.

Logical Relationships

Logical_Relationships HFD High-Fat Diet Insulin_Resistance Insulin Resistance HFD->Insulin_Resistance Hyperglycemia Hyperglycemia HFD->Hyperglycemia Metabolex36 This compound GPR120_Activation GPR120 Activation Metabolex36->GPR120_Activation GLP1_Release ↑ GLP-1 Release GPR120_Activation->GLP1_Release Somatostatin_Inhibition ↓ Somatostatin Release GPR120_Activation->Somatostatin_Inhibition Improved_Insulin_Secretion ↑ Insulin Secretion GLP1_Release->Improved_Insulin_Secretion Somatostatin_Inhibition->Improved_Insulin_Secretion Improved_Glucose_Homeostasis Improved Glucose Homeostasis Improved_Insulin_Secretion->Improved_Glucose_Homeostasis

Caption: Mechanism of this compound in HFD-induced diabetes.

References

Application Notes and Protocols for Metabolex-36 in Acute Glucose-Lowering Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolex-36 is a selective agonist for the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[1][2] GPR120 is activated by medium and long-chain fatty acids and is expressed in various tissues, including the gastrointestinal tract, adipose tissue, and pancreatic islets.[3] Activation of GPR120 has been shown to mediate insulin-sensitizing and anti-inflammatory effects.[1] One of the key mechanisms by which GPR120 activation leads to acute glucose lowering is through the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells in the gut.[1][2] GLP-1, in turn, potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[1] These characteristics make this compound a valuable tool for investigating the therapeutic potential of GPR120 agonism in the context of type 2 diabetes and other metabolic disorders.

These application notes provide detailed protocols for utilizing this compound in acute glucose-lowering studies in mice, including recommended dosages for oral glucose tolerance tests (OGTT) and intravenous glucose tolerance tests (IVGTT).

Data Presentation

The following tables summarize the quantitative data for this compound dosage and administration in acute glucose-lowering studies in mice.

Table 1: this compound Dosage for Oral Glucose Tolerance Test (OGTT) in Mice

ParameterDetailsReference
Animal Model Lean male C57BL/6 mice[1]
Body Weight 27-32g[1]
Fasting 16 hours[1]
Compound This compound[1]
Dosages 10, 30, and 100 mg/kg[1]
Administration Oral gavage[1]
Vehicle 0.5% HPMC, 0.1% Tween-80[1]
Timing 60 minutes prior to glucose challenge[1]
Glucose Load 2 g/kg, oral[1]
Blood Sampling -30, 0, 10, 25, 40, 60, and 90 minutes post glucose[1]

Table 2: this compound Dosage for Intravenous Glucose Tolerance Test (IVGTT) in Mice

ParameterDetailsReference
Animal Model Lean female C57BL/6 mice[1]
Body Weight 20-25g[1]
Fasting 4 hours[1]
Compound This compound[1]
Dosage 100 mg/kg[1]
Administration Oral gavage[1]
Vehicle 0.5% HPMC, 0.1% Tween-80[1]
Timing 60 minutes prior to glucose challenge[1]
Glucose Load 0.35 g/kg, intravenous[1]
Blood Sampling Not specified in detail, but sufficient to measure glucose and insulin[1]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) Protocol

This protocol is designed to assess the effect of this compound on glucose tolerance following an oral glucose challenge.

Materials:

  • This compound

  • Vehicle (0.5% HPMC, 0.1% Tween-80)

  • Glucose solution (e.g., 20% w/v in water)

  • Lean male C57BL/6 mice (27-32g)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated capillaries)

  • Centrifuge

Procedure:

  • Fast mice for 16 hours overnight with free access to water.

  • Randomize mice into vehicle and this compound treatment groups (n=10-12 per group).

  • Prepare this compound solutions in the vehicle at concentrations required to deliver 10, 30, or 100 mg/kg in a suitable volume (e.g., 10 ml/kg).

  • Administer this compound or vehicle via oral gavage.

  • Sixty minutes after compound administration, take a baseline blood sample (t = -30 min relative to glucose) from the tail vein.

  • Administer a 2 g/kg glucose solution via oral gavage (t = 0 min).

  • Collect blood samples from the tail vein at 10, 25, 40, 60, and 90 minutes post-glucose administration.

  • Measure blood glucose levels at each time point using a glucometer.

  • For plasma analysis, collect blood in EDTA-coated tubes, centrifuge at 2000 x g for 10 minutes at 4°C, and store the plasma at -80°C.

Intravenous Glucose Tolerance Test (IVGTT) Protocol

This protocol is used to evaluate the effect of this compound on glucose clearance and insulin secretion following an intravenous glucose challenge, which bypasses the incretin effect from the gut.

Materials:

  • This compound

  • Vehicle (0.5% HPMC, 0.1% Tween-80)

  • Sterile glucose solution (e.g., 5% w/v in saline)

  • Lean female C57BL/6 mice (20-25g)

  • Oral gavage needles

  • Intravenous injection equipment (e.g., insulin syringes)

  • Glucometer and test strips

  • Blood collection tubes

Procedure:

  • Fast mice for 4 hours with free access to water.

  • Randomize mice into vehicle and this compound treatment groups.

  • Prepare this compound solution in the vehicle to deliver 100 mg/kg.

  • Administer this compound or vehicle via oral gavage.

  • Sixty minutes after compound administration, take a baseline blood sample.

  • Administer a 0.35 g/kg sterile glucose solution via intravenous injection (e.g., into the tail vein).

  • Collect blood samples at specified time points post-glucose injection to measure blood glucose and plasma insulin levels.

Mandatory Visualizations

Signaling Pathway of this compound in Glucose Homeostasis

GPR120_Signaling_Pathway Metabolex36 This compound GPR120 GPR120 (in L-cell) Metabolex36->GPR120 Gq Gαq GPR120->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 GLP1_Secretion GLP-1 Secretion Ca2->GLP1_Secretion GLP1_Receptor GLP-1 Receptor (in β-cell) GLP1_Secretion->GLP1_Receptor GLP-1 Gs Gαs GLP1_Receptor->Gs AC AC Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Insulin_Secretion Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion Glucose_Lowering Blood Glucose Lowering Insulin_Secretion->Glucose_Lowering

Caption: GPR120 signaling cascade initiated by this compound.

Experimental Workflow for an Acute Glucose-Lowering Study

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Challenge cluster_measurement Measurement & Analysis Animal_Acclimation Animal Acclimation (C57BL/6 Mice) Fasting Fasting (4-16 hours) Animal_Acclimation->Fasting Randomization Randomization into Treatment Groups Fasting->Randomization Compound_Admin Oral Gavage: This compound or Vehicle Randomization->Compound_Admin Wait Wait 60 min Compound_Admin->Wait Glucose_Challenge Glucose Challenge (Oral or IV) Wait->Glucose_Challenge Blood_Sampling Serial Blood Sampling Glucose_Challenge->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement Data_Analysis Data Analysis (e.g., AUC) Glucose_Measurement->Data_Analysis

Caption: Workflow for in vivo glucose tolerance tests in mice.

References

Application Notes and Protocols for Calcium Mobilization Assay Using Metabolex-36 in CHO-hGPR120 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1] It is activated by long-chain fatty acids and plays a crucial role in glucose homeostasis, anti-inflammatory responses, and adipogenesis.[1] One of the key signaling pathways activated upon GPR120 stimulation is the Gαq-mediated pathway, which leads to an increase in intracellular calcium concentration.[2][3] This calcium mobilization can be harnessed as a readout for receptor activation in cell-based assays.

Metabolex-36 is a potent and selective agonist for GPR120.[4] Studies have shown that this compound induces GPR120-dependent calcium mobilization, dynamic mass redistribution (DMR) response, and cAMP production in Chinese Hamster Ovary (CHO) cells stably expressing human GPR120 (CHO-hGPR120).[2][4] This makes this compound a valuable tool for studying GPR120 signaling and for screening for novel GPR120 modulators.

These application notes provide a detailed protocol for performing a calcium mobilization assay in CHO-hGPR120 cells using this compound as a reference agonist. The assay utilizes the fluorescent calcium indicator Fluo-4 AM, a common dye for monitoring intracellular calcium flux.

GPR120 Signaling Pathway

Activation of GPR120 by an agonist like this compound initiates a cascade of intracellular events. The receptor couples to the Gαq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be detected by fluorescent indicators like Fluo-4.

GPR120_Signaling_Pathway GPR120 GPR120 Gaq Gαq GPR120->Gaq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Metabolex36 This compound (Agonist) Metabolex36->GPR120 Binds Gaq->PLC Activates IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_cyto Cytosolic Ca²⁺ (Increase) ER->Ca_cyto Releases Ca_ER

Figure 1: GPR120 signaling pathway leading to calcium mobilization.

Experimental Protocols

Materials and Reagents
Material/ReagentSupplierCatalog Number
CHO-hGPR120 CellsECACC10110205
Ham's F-12 Nutrient MixGibco11765054
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
Geneticin (G418)Gibco10131035
Trypsin-EDTA (0.25%)Gibco25200056
DPBS (without Ca²⁺ & Mg²⁺)Gibco14190144
This compoundProbechemPC-20424
Fluo-4 AMInvitrogenF14201
Pluronic F-127InvitrogenP3000MP
ProbenecidSigma-AldrichP8761
HBSS (with Ca²⁺ & Mg²⁺)Gibco14025092
HEPESGibco15630080
DMSOSigma-AldrichD2650
96-well black, clear-bottom platesCorning3603
Equipment
  • Humidified incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Fluorescence microplate reader with bottom-read capabilities and injectors (e.g., FlexStation 3, FLIPR)

  • Centrifuge

  • Water bath

  • Multichannel pipettes

Cell Culture and Plating
  • Culture CHO-hGPR120 Cells:

    • Maintain cells in Ham's F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 400 µg/mL Geneticin (selection antibiotic).

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture cells every 2-3 days when they reach 80-90% confluency.

  • Cell Plating for Assay:

    • The day before the assay, harvest cells using Trypsin-EDTA.

    • Resuspend cells in complete growth medium and perform a cell count.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 - 80,000 cells per well in 100 µL of culture medium.[5][6]

    • Incubate the plate overnight at 37°C with 5% CO₂.

Preparation of Solutions
  • Assay Buffer (HBSS with HEPES):

    • Prepare Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES. Adjust pH to 7.4.

  • This compound Stock Solution (10 mM):

    • Dissolve this compound powder in DMSO to make a 10 mM stock solution.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • This compound Working Solutions (Serial Dilutions):

    • On the day of the assay, prepare serial dilutions of this compound in Assay Buffer. A typical concentration range for a dose-response curve would be from 100 µM to 1 nM.

    • Prepare these dilutions at 2X the final desired concentration, as they will be added in equal volume to the cells.

  • Fluo-4 AM Loading Buffer:

    • Prepare a 1 mM Fluo-4 AM stock solution in DMSO.

    • Prepare a 10% (w/v) Pluronic F-127 stock solution in DMSO.

    • On the day of the assay, prepare the loading buffer by diluting Fluo-4 AM to a final concentration of 2-5 µM in Assay Buffer.

    • Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.

    • If cells are known to extrude the dye, add Probenecid to a final concentration of 2.5 mM.

Calcium Mobilization Assay Protocol

The following workflow outlines the key steps of the experiment.

Calcium_Assay_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis Plate_Cells Seed CHO-hGPR120 cells (40k-80k/well) in a 96-well plate Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Plate_Cells->Incubate_Overnight Wash_Cells Wash cells with Assay Buffer Load_Dye Add Fluo-4 AM Loading Buffer to each well Wash_Cells->Load_Dye Incubate_Dye Incubate for 1 hour at 37°C, then 30 min at room temperature Load_Dye->Incubate_Dye Wash_Dye Wash cells to remove excess dye Incubate_Dye->Wash_Dye Add_Buffer Add Assay Buffer to each well Wash_Dye->Add_Buffer Place_Reader Place plate in fluorescence reader Add_Buffer->Place_Reader Read_Baseline Measure baseline fluorescence (Ex: 490nm, Em: 525nm) Place_Reader->Read_Baseline Inject_Compound Inject this compound (or control) Read_Baseline->Inject_Compound Read_Signal Measure fluorescence signal over time Inject_Compound->Read_Signal Calculate_Response Calculate peak fluorescence response over baseline Plot_Curve Plot dose-response curve (% Activation vs. [this compound]) Calculate_Response->Plot_Curve Calculate_EC50 Calculate EC50 using non-linear regression Plot_Curve->Calculate_EC50

Figure 2: Experimental workflow for the calcium mobilization assay.

  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Wash the cells once with 100 µL/well of Assay Buffer.

    • Add 100 µL/well of Fluo-4 AM Loading Buffer.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.[5][6]

  • Wash Step:

    • Remove the dye loading buffer.

    • Wash the cells twice with 100 µL/well of Assay Buffer to remove any extracellular dye.

    • After the final wash, add 100 µL/well of Assay Buffer to the plate.

  • Fluorescence Measurement:

    • Place the assay plate into the fluorescence microplate reader.

    • Set the instrument to measure fluorescence intensity with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[5][6]

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injectors, add 100 µL of the 2X this compound working solutions (or vehicle control) to the respective wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

Data Presentation and Analysis

Data Analysis
  • Calculate Response: The response to the agonist is typically calculated as the peak fluorescence intensity after compound addition minus the average baseline fluorescence.

  • Normalization: To compare between different experiments, the data can be normalized. The response in the vehicle control wells is set as 0% activation, and the response to a saturating concentration of this compound is set as 100% activation.

  • Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.

  • EC₅₀ Calculation: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) in a suitable software like GraphPad Prism to calculate the EC₅₀ value, which is the concentration of the agonist that gives a response halfway between the baseline and maximum.[3][7]

Expected Results

The addition of this compound to CHO-hGPR120 cells is expected to elicit a dose-dependent increase in intracellular calcium. The reported EC₅₀ value for this compound in a calcium mobilization assay using CHO-hGPR120 cells is approximately 1.8 µM.[3] Note that EC₅₀ values can vary depending on specific experimental conditions such as cell passage number, dye loading efficiency, and instrument settings.

ParameterThis compoundReference
Target GPR120 (FFAR4)[4]
Cell Line CHO-hGPR120[2][3]
Assay Type Calcium Mobilization[2][3]
Reported EC₅₀ ~1.8 µM[3]
Reported EC₅₀ (DMR) 570 nM[4][8]

Note: DMR (Dynamic Mass Redistribution) is another label-free method to measure GPCR activation and may yield different potency values compared to calcium flux assays.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Incomplete removal of extracellular dye.Ensure thorough washing after dye loading. Consider using a background suppressor.
Autofluorescence from compounds.Run a control plate with compounds but without cells to check for autofluorescence.
Low signal or no response Low GPR120 expression.Confirm receptor expression via qPCR or Western blot. Use a lower passage number of cells.
Inactive compound.Verify the integrity and concentration of the this compound stock solution.
Poor dye loading.Optimize Fluo-4 AM concentration and incubation time. Ensure Pluronic F-127 is used.
High well-to-well variability Uneven cell seeding.Ensure a single-cell suspension before plating and use proper pipetting techniques.
Edge effects in the plate.Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
Injector issues.Check the plate reader's injectors for clogging and ensure proper mixing after injection.

References

Application Notes and Protocols: Measuring cAMP Production in Response to Metabolex-36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolex-36 is a synthetic agonist for G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Upon activation, GPR120 can couple to various G-protein signaling pathways, leading to diverse cellular responses. One key second messenger modulated by GPCR activity is cyclic adenosine monophosphate (cAMP). The intracellular concentration of cAMP is tightly regulated by the activity of adenylyl cyclase, which synthesizes cAMP, and phosphodiesterases (PDEs), which degrade it.

Depending on the G-protein subtype to which the receptor couples, agonist binding can either stimulate (via Gαs) or inhibit (via Gαi) adenylyl cyclase activity, leading to an increase or decrease in intracellular cAMP levels, respectively. Research has shown that the signaling outcome of this compound can be cell-type dependent. In some systems, such as mouse islets, this compound has been demonstrated to reduce cAMP production, indicative of Gαi coupling.[1] In contrast, when GPR120 is overexpressed in cell lines like CHO cells, this compound can engage Gαs and other signaling pathways.[1]

These application notes provide detailed protocols for measuring changes in intracellular cAMP levels in response to this compound using common and robust assay technologies. The provided methodologies are suitable for characterizing the pharmacology of this compound and similar compounds, and for screening for novel GPR120 modulators.

Signaling Pathway of this compound and cAMP Modulation

The interaction of this compound with GPR120 can initiate different signaling cascades that ultimately affect intracellular cAMP levels. The specific pathway activated is often dependent on the cellular context and the G-proteins expressed in that cell type.

cluster_membrane Plasma Membrane cluster_gprotein G-protein cluster_cytosol Cytosol Metabolex36 This compound GPR120 GPR120 Metabolex36->GPR120 Binds Gas Gαs GPR120->Gas Activates Gai Gαi GPR120->Gai Activates AC Adenylyl Cyclase Gas->AC Stimulates (+) Gai->AC Inhibits (-) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE PDE cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Downstream Downstream Cellular Responses PKA->Downstream

Caption: this compound signaling pathways modulating cAMP.

Experimental Protocols

Several robust methods are available for quantifying intracellular cAMP levels. The choice of assay will depend on the required throughput, sensitivity, and instrumentation availability. Below are detailed protocols for three widely used techniques: Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, and a bioluminescent reporter assay (GloSensor™).

General Considerations for Cell Culture and Treatment
  • Cell Lines: Select a cell line endogenously expressing GPR120 or a host cell line (e.g., HEK293, CHO) stably or transiently expressing recombinant GPR120.

  • Phosphodiesterase (PDE) Inhibitors: To prevent the degradation of cAMP and enhance the assay window, it is crucial to include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in the stimulation buffer. A final concentration of 0.1 to 0.5 mM is commonly used.[2][3][4]

  • Forskolin: To study Gαi-mediated inhibition of adenylyl cyclase, cells are typically co-stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP that can then be inhibited by the Gαi-coupled agonist.

Protocol 1: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Assay

This assay is a competitive immunoassay based on FRET (Förster Resonance Energy Transfer) between a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[2][5][6] Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal.[5]

Experimental Workflow: HTRF cAMP Assay

cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition A Seed cells in a 384-well plate C Add compounds to cells (with IBMX and Forskolin if needed) A->C B Prepare this compound and control compounds B->C D Incubate at room temperature (e.g., 30-60 minutes) C->D E Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP-cryptate D->E F Incubate at room temperature (e.g., 60 minutes) E->F G Read plate on an HTRF-compatible plate reader (620 nm and 665 nm) F->G H Calculate HTRF ratio and determine cAMP concentration G->H

Caption: Workflow for the HTRF cAMP assay.
Detailed Methodology

  • Cell Plating:

    • Harvest and resuspend cells in an appropriate assay buffer.

    • Dispense 5-10 µL of the cell suspension into a 384-well white plate. The optimal cell number per well should be determined empirically but typically ranges from 1,500 to 5,000 cells/well.[7]

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds (e.g., a known GPR120 agonist or antagonist) in stimulation buffer containing IBMX.

    • For Gαi coupling studies, also include a sub-maximal concentration of forskolin in the stimulation buffer.

    • Add 5 µL of the compound dilutions to the wells.

  • Stimulation:

    • Incubate the plate at room temperature for 30-60 minutes.[7][8]

  • Lysis and Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions (e.g., Cisbio cAMP Dynamic 2 Assay Kit). This typically involves diluting the cAMP-d2 and anti-cAMP cryptate reagents in the provided lysis buffer.

    • Add 5 µL of the cAMP-d2 solution and 5 µL of the anti-cAMP cryptate solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.[7]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.

    • Generate a standard curve using known concentrations of cAMP.

    • Interpolate the cAMP concentrations in the experimental wells from the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to determine EC50 or IC50 values.

Protocol 2: AlphaScreen cAMP Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is another competitive immunoassay.[3][9][10] In this assay, endogenously produced cAMP competes with a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to an Acceptor bead. A streptavidin-coated Donor bead binds to the biotinylated cAMP. When the Donor and Acceptor beads are in close proximity, excitation of the Donor bead results in the generation of singlet oxygen, which diffuses to the Acceptor bead, leading to light emission. An increase in cellular cAMP disrupts this interaction, causing a decrease in the AlphaScreen signal.[3][9]

Experimental Workflow: AlphaScreen cAMP Assay

cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition A Seed cells in a 384-well plate C Add compounds to cells (with IBMX and Forskolin if needed) A->C B Prepare this compound and control compounds B->C D Incubate at 37°C (e.g., 30 minutes) C->D E Lyse cells and add Acceptor beads D->E F Add biotinylated cAMP and Streptavidin-Donor beads E->F G Incubate in the dark (e.g., 60-120 minutes) F->G H Read plate on an AlphaScreen-compatible reader G->H I Determine cAMP concentration from a standard curve H->I

Caption: Workflow for the AlphaScreen cAMP assay.
Detailed Methodology

  • Cell Plating:

    • Seed 30,000 cells/well in a 96-well plate and incubate overnight.[11] The next day, replace the medium with 90 µL of pre-warmed stimulation buffer and incubate for 30 minutes at 37°C.[11]

  • Compound Addition:

    • Prepare 10x serial dilutions of this compound in stimulation buffer containing IBMX (and forskolin for Gαi studies).

    • Add 10 µL of the 10x compound dilutions to the cells.[11]

  • Stimulation:

    • Incubate at 37°C for 30 minutes.[11]

  • Cell Lysis:

    • Remove the stimulation buffer and add 75 µL of lysis buffer.[11]

    • Incubate for 5-10 minutes at room temperature on an orbital shaker.[11]

  • Detection:

    • Transfer 10 µL of the cell lysate to a 384-well white OptiPlate.[11][12]

    • In reduced light, add 5 µL of Acceptor bead mix to each well.[11]

    • Prepare a detection mix of biotin-cAMP and Streptavidin-Donor beads and incubate for 30 minutes.[9]

    • Add 15 µL of the detection mix to each well.[9][11]

    • Incubate for 1-2 hours at room temperature in the dark.[9]

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible reader (e.g., EnVision, PHERAstar).

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Convert the AlphaScreen signal to fmol of cAMP using the standard curve.

    • Plot the amount of cAMP against the log of the this compound concentration to determine EC50 or IC50 values.

Protocol 3: GloSensor™ cAMP Assay (Bioluminescent Reporter)

The GloSensor™ assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain.[13][14] Binding of cAMP to this domain causes a conformational change in the luciferase, leading to an increase in light output.[13] This assay provides a real-time, live-cell measurement of cAMP dynamics.[13][15]

Experimental Workflow: GloSensor™ cAMP Assay

cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition A Transfect cells with GloSensor™ cAMP plasmid B Seed transfected cells in a 96- or 384-well plate A->B C Equilibrate cells with GloSensor™ cAMP Reagent (~2 hours) B->C D Add this compound and control compounds C->D E Measure luminescence immediately (kinetic or endpoint) D->E F Analyze luminescence data to determine cAMP response E->F

References

Application Notes and Protocols: Co-administration of Metabolex-36 and a GLP-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolex-36 is a potent and selective agonist of G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[1][2] Activation of GPR120 in enteroendocrine L-cells of the gut stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.[1][3] GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying.[4][5] The glucose-lowering effects of this compound are significantly mediated by this induction of endogenous GLP-1.[1]

GLP-1 receptor antagonists, such as the well-characterized research tool Exendin 9-39, act by competitively binding to the GLP-1 receptor (GLP-1R), thereby blocking the effects of GLP-1.[6] The combined use of this compound and a GLP-1 receptor antagonist is a critical experimental approach to elucidate and confirm the GLP-1-dependent mechanisms of GPR120 agonism. These studies are essential for understanding the pharmacology of GPR120 agonists and for the development of novel therapeutics for metabolic diseases.

This document provides detailed application notes and experimental protocols for investigating the interaction between this compound and a GLP-1 receptor antagonist, both in vitro and in vivo.

Data Presentation

The following tables summarize key quantitative data for this compound and provide a template for data that can be generated using the protocols described herein.

Table 1: In Vitro Activity of this compound

ParameterCell LineAssay TypeValueReference
EC50 CHO-hGPR120Calcium Mobilization130 ± 20 nM[1]
EC50 U2OS-hGPR120β-arrestin Recruitment1400 ± 700 nM[1]

Table 2: In Vivo Efficacy of this compound in Mice

ParameterAnimal ModelDosing (Oral)EffectReference
Oral Glucose Tolerance Lean Male Mice30 mg/kgSignificantly improved glucose tolerance[7]
GLP-1 Secretion Lean Mice100 mg/kgSignificant increase in total GLP-1 levels[7]

Table 3: Characterization of GLP-1 Receptor Antagonist Activity (Template for Experimental Data)

ParameterAntagonistCell LineAssay TypeValue
IC50 Exendin 9-39CHO-hGLP-1RcAMP Inhibition Assay (with this compound stimulated STC-1 conditioned media)To be determined
IC50 Exendin 9-39GLP-1R Reporter CellsReporter Gene Inhibition Assay (with this compound stimulated STC-1 conditioned media)To be determined

Experimental Protocols

In Vitro Experimentation

1. Protocol for GLP-1 Secretion Assay in STC-1 Cells

This protocol details the procedure to measure GLP-1 secretion from the murine enteroendocrine STC-1 cell line following stimulation with this compound.

  • Cell Culture:

    • Culture STC-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • Seed STC-1 cells in a 24-well plate at a density that allows them to reach approximately 80% confluency on the day of the experiment.

  • GLP-1 Secretion Experiment:

    • On the day of the assay, wash the cells twice with Hanks' Balanced Salt Solution (HBSS) or a similar buffer.

    • Prepare stimulation solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) in HBSS. Include a vehicle control (e.g., 0.1% DMSO).

    • Add the stimulation solutions to the respective wells and incubate for 2 hours at 37°C.[7]

    • Following incubation, collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor cocktail to the collected supernatant.

    • Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.

  • GLP-1 Quantification:

    • Quantify the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

    • Normalize the GLP-1 concentration to the total protein content in each well, which can be determined using a BCA protein assay.

2. Protocol for Determining GLP-1 Receptor Antagonist IC50

This protocol describes how to determine the inhibitory concentration (IC50) of a GLP-1 receptor antagonist (e.g., Exendin 9-39) against GLP-1 secreted from this compound-stimulated cells.

  • Preparation of Conditioned Media:

    • Stimulate STC-1 cells with a concentration of this compound that elicits a robust GLP-1 secretion (e.g., 10 µM, based on the previous protocol).

    • Collect and process the supernatant as described above to obtain "conditioned media" containing endogenous GLP-1.

  • cAMP Inhibition Assay:

    • Use a cell line stably expressing the human GLP-1 receptor (e.g., CHO-hGLP-1R).

    • Seed the cells in a 96-well plate.

    • On the day of the assay, prepare serial dilutions of the GLP-1 receptor antagonist (e.g., Exendin 9-39).

    • Pre-incubate the cells with the antagonist dilutions for 15-30 minutes at 37°C.

    • Add the conditioned media to the wells to stimulate the GLP-1 receptor.

    • After a defined incubation period (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF or ELISA-based).

    • Calculate the IC50 value of the antagonist by plotting the percentage of inhibition of the cAMP response against the logarithm of the antagonist concentration.

  • Reporter Gene Inhibition Assay:

    • Utilize a reporter cell line where the GLP-1 receptor is functionally linked to a reporter gene (e.g., luciferase or β-galactosidase) via a cAMP response element (CRE).[4]

    • Seed the reporter cells in a 96-well plate.

    • Treat the cells with serial dilutions of the GLP-1 receptor antagonist followed by the addition of the conditioned media.

    • Incubate the plate for a period sufficient for reporter gene expression (typically 4-6 hours).[4]

    • Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.

    • Determine the IC50 of the antagonist by analyzing the dose-response curve of reporter gene inhibition.

In Vivo Experimentation

Protocol for Co-administration of this compound and a GLP-1 Receptor Antagonist in an Intravenous Glucose Tolerance Test (IVGTT) in Mice

This protocol is designed to assess whether the glucose-lowering and insulin-secreting effects of this compound are mediated by GLP-1 in vivo.[7]

  • Animals:

    • Use lean, healthy mice (e.g., C57BL/6), aged 8-12 weeks.

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

    • House the mice individually to allow for accurate food intake monitoring if required.

  • Experimental Groups:

    • Vehicle control

    • This compound alone

    • GLP-1 receptor antagonist (Exendin 9-39) alone

    • This compound + GLP-1 receptor antagonist

  • Procedure:

    • Fast the mice for 4 hours prior to the IVGTT.[7]

    • Administer this compound orally (e.g., 100 mg/kg) 60 minutes before the glucose challenge.[7] Administer the vehicle to the control and antagonist-only groups.

    • Administer the GLP-1 receptor antagonist, Exendin 9-39, intraperitoneally (e.g., 30 nmol/kg) 15 minutes before the glucose challenge.[7] Administer saline to the control and this compound-only groups.

    • At time 0, collect a baseline blood sample from the tail vein.

    • Immediately after the baseline sample, administer a glucose bolus intravenously (e.g., 0.35 g/kg).[7]

    • Collect blood samples at 1, 5, 10, 20, and 40 minutes post-glucose administration.[7]

  • Data Analysis:

    • Measure blood glucose levels at each time point.

    • Measure plasma insulin concentrations from the collected blood samples using an ELISA kit.

    • Calculate the area under the curve (AUC) for both glucose and insulin.

    • Statistically compare the results between the different treatment groups to determine if the effects of this compound on glucose tolerance and insulin secretion are reversed by the GLP-1 receptor antagonist.

Visualizations

Metabolex36 This compound GPR120 GPR120 (on L-cell) Metabolex36->GPR120 Binds & Activates PLC PLC Activation GPR120->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca2+ Increase IP3_DAG->Ca2 GLP1_Secretion GLP-1 Secretion Ca2->GLP1_Secretion GLP1 GLP-1 GLP1_Secretion->GLP1 Releases GLP1R GLP-1 Receptor (on Pancreatic β-cell) GLP1->GLP1R Binds & Activates AC Adenylate Cyclase Activation GLP1R->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Antagonist GLP-1 Receptor Antagonist Antagonist->GLP1R Competitively Binds & Blocks

Caption: Signaling pathway of this compound-induced insulin secretion and its inhibition.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow STC1_Culture Culture STC-1 Cells Stimulate Stimulate with This compound STC1_Culture->Stimulate Collect_Media Collect Conditioned Media (Contains GLP-1) Stimulate->Collect_Media Add_Media Add Conditioned Media Collect_Media->Add_Media GLP1R_Cells Culture GLP-1R Expressing Cells Add_Antagonist Add GLP-1R Antagonist (e.g., Exendin 9-39) GLP1R_Cells->Add_Antagonist Add_Antagonist->Add_Media Measure_Response Measure Response (cAMP or Reporter Gene) Add_Media->Measure_Response Calculate_IC50 Calculate IC50 Measure_Response->Calculate_IC50 Acclimatize Acclimatize Mice Fast Fast Mice (4h) Acclimatize->Fast Dose_M36 Dose this compound (PO) Fast->Dose_M36 Dose_Antagonist Dose Antagonist (IP) Dose_M36->Dose_Antagonist Baseline_Sample Baseline Blood Sample (t=0) Dose_Antagonist->Baseline_Sample Glucose_Challenge IV Glucose Challenge Baseline_Sample->Glucose_Challenge Time_Course_Samples Collect Blood Samples (t=1, 5, 10, 20, 40 min) Glucose_Challenge->Time_Course_Samples Analyze Analyze Glucose & Insulin Time_Course_Samples->Analyze Compare_Groups Compare Treatment Groups Analyze->Compare_Groups

Caption: Experimental workflows for in vitro and in vivo studies.

References

Troubleshooting & Optimization

Solubility issues of Metabolex-36 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metabolex-36, a selective GPR120 agonist. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a small molecule that acts as a selective agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). It is a valuable tool for studying the physiological roles of GPR120 in metabolism and inflammation.

Summary of Key Properties:

PropertyValue
Chemical Formula C21H19ClF2N2O3
Molecular Weight 420.84 g/mol
Appearance Solid powder
Primary Target GPR120 / FFAR4

Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?

This compound has low solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). Commercial suppliers provide solubility information, indicating that it is soluble in DMSO.

Q3: How do I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the this compound powder in 100% DMSO. The table below provides the required volume of DMSO to achieve common stock solution concentrations.

Preparation of this compound Stock Solutions in DMSO:

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compound
1 mM2.376 mL
5 mM0.475 mL
10 mM0.238 mL
50 mM0.048 mL

Note: These volumes are calculated based on a molecular weight of 420.84 g/mol . Adjust calculations if using a different salt form or hydrate.

Q4: My cells are sensitive to DMSO. What is the maximum final concentration of DMSO I can use in my cell-based assays?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity. For sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: How can I prepare a working solution of this compound in an aqueous buffer from my DMSO stock for my experiment?

Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate. A stepwise dilution approach is recommended. Below is a detailed protocol for preparing a working solution for a typical in vitro experiment.

Troubleshooting Guide: Preventing Precipitation in Aqueous Solutions

Issue: After diluting my this compound DMSO stock into my aqueous experimental buffer, the solution becomes cloudy or I see visible precipitate.

This is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting strategies:

Troubleshooting Steps for this compound Precipitation:

StrategyDetailed Explanation
Stepwise Dilution Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilutions in a mix of DMSO and your aqueous buffer.
Vortexing/Mixing during Dilution While adding the DMSO stock to the aqueous buffer, ensure the solution is being vigorously mixed or vortexed. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
Lower Final Concentration The aqueous solubility of this compound is limited. If precipitation persists, you may need to lower the final desired concentration in your experiment.
Use of Solubilizing Agents For challenging applications, consider the use of solubilizing agents. Cyclodextrins, for example, can encapsulate hydrophobic molecules and increase their aqueous solubility. The use of a small amount of a non-ionic surfactant like Tween® 80 in the final buffer may also aid in solubility.
pH Adjustment of Buffer The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is not readily available, you can empirically test if slight adjustments to your buffer's pH (while remaining within a physiologically acceptable range) improve solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 µM Working Solution of this compound in Aqueous Buffer for Cell-Based Assays

This protocol describes the preparation of a final 10 µM working solution with a final DMSO concentration of 0.1%.

Materials:

  • This compound powder

  • 100% DMSO

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out 1 mg of this compound powder.

    • Add 238 µL of 100% DMSO to the powder.

    • Vortex thoroughly until the powder is completely dissolved. This is your 10 mM stock solution . Store at -20°C for long-term storage.

  • Prepare a 100X Intermediate Dilution:

    • Pipette 2 µL of the 10 mM stock solution into a sterile microcentrifuge tube.

    • Add 198 µL of your sterile aqueous buffer to the same tube.

    • Immediately vortex the solution vigorously for at least 30 seconds. This is your 100 µM (100X) intermediate solution in 1% DMSO.

  • Prepare the Final 1X Working Solution:

    • For every 1 mL of final working solution required, add 10 µL of the 100 µM intermediate solution to 990 µL of your pre-warmed cell culture medium or aqueous buffer.

    • Mix gently by pipetting up and down or by inverting the tube. This is your 10 µM final working solution with a final DMSO concentration of 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding 10 µL of a 1% DMSO solution (in your aqueous buffer) to 990 µL of your final working buffer for every 1 mL of control solution needed.

Visualizations

Signaling Pathways of this compound

This compound activates GPR120, which can signal through multiple downstream pathways. The following diagrams illustrate the key signaling cascades.

GPR120_Metabolic_Signaling Metabolex36 This compound GPR120 GPR120 Metabolex36->GPR120 Gq_alpha Gαq GPR120->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release GLP1_secretion GLP-1 Secretion Ca_release->GLP1_secretion Stimulates

Caption: GPR120 metabolic signaling cascade initiated by this compound.

GPR120_AntiInflammatory_Signaling Metabolex36 This compound GPR120 GPR120 Metabolex36->GPR120 Beta_Arrestin2 β-Arrestin 2 GPR120->Beta_Arrestin2 Recruits TAB1 TAB1 Beta_Arrestin2->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits Binding to NFkB_JNK NF-κB / JNK Pathways TAK1->NFkB_JNK Inflammation ↓ Pro-inflammatory Gene Expression NFkB_JNK->Inflammation

Caption: GPR120 anti-inflammatory signaling via β-Arrestin 2.

Experimental Workflow

The following diagram outlines the general workflow for preparing and using this compound in a cell-based experiment.

Experimental_Workflow Start Start: this compound (Solid Powder) Prep_Stock Prepare 10 mM Stock in 100% DMSO Start->Prep_Stock Prep_Intermediate Prepare 100X Intermediate Solution in Aqueous Buffer Prep_Stock->Prep_Intermediate Precipitation_Check Check for Precipitation Prep_Intermediate->Precipitation_Check Prep_Final Prepare Final Working Solution in Cell Medium Treat_Cells Treat Cells Prep_Final->Treat_Cells Assay Perform Assay Treat_Cells->Assay Precipitation_Check->Prep_Final No Troubleshoot Troubleshoot: - Lower Concentration - Use Solubilizers Precipitation_Check->Troubleshoot Yes Troubleshoot->Prep_Intermediate

Caption: Workflow for preparing this compound for cell-based assays.

Optimizing Metabolex-36 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metabolex-36 (MX-36). This resource provides researchers, scientists, and drug development professionals with detailed guidance for optimizing the use of MX-36 in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule activator of AMP-activated protein kinase (AMPK).[1][2][3] AMPK is a master regulator of cellular energy homeostasis.[2][4] Upon activation by stresses that deplete cellular ATP (such as low glucose or hypoxia), AMPK acts to restore energy balance by stimulating catabolic pathways (e.g., fatty acid oxidation) and inhibiting anabolic, ATP-consuming processes (e.g., protein and lipid synthesis).[1][2] MX-36 pharmacologically induces this response, making it a valuable tool for studying metabolic pathways.

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: For initial experiments, a concentration range of 1 µM to 50 µM is recommended. The optimal concentration is highly dependent on the cell type and the specific assay being performed.[5] A dose-response experiment is crucial to determine the EC50 (half-maximal effective concentration) for your specific model system. It is common for in vitro assays to require higher concentrations than might be expected from in vivo plasma levels to elicit a biological effect.[5][6]

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[7] Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7][8] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: In which cell lines is this compound expected to be active?

A4: MX-36, as an AMPK activator, is expected to be active in most metabolically active cell lines. Commonly used models for metabolic research where MX-36 would be applicable include:

  • C2C12 myotubes: For studying glucose uptake and fatty acid oxidation in skeletal muscle.

  • HepG2 hepatocytes: For investigating gluconeogenesis and lipid metabolism in the liver.

  • 3T3-L1 adipocytes: For analyzing lipolysis and glucose transport in fat cells.

  • INS-1 or MIN6 pancreatic β-cells: For studying insulin secretion pathways.

The expression level of AMPK subunits can vary between cell lines, which may influence the magnitude of the response.

Troubleshooting Guide

This section addresses common problems encountered during in vitro experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
No or low activity observed (e.g., no increase in p-AMPK) 1. Sub-optimal Concentration: The concentration of MX-36 may be too low for the specific cell type or assay conditions. 2. Incorrect Exposure Time: The duration of treatment may be too short to induce a measurable signaling response. 3. Compound Degradation: The MX-36 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 4. Low AMPK Expression: The cell line may have low endogenous levels of AMPK.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). 2. Conduct a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to identify the optimal treatment duration. 3. Prepare a fresh stock solution of MX-36 from powder. Ensure proper storage at -20°C or -80°C in small aliquots. 4. Confirm AMPKα expression via Western blot or qPCR. Consider using a different cell line known to have robust AMPK signaling.
High cell death or cytotoxicity observed 1. Concentration Too High: The concentration of MX-36 may be toxic to the cells. 2. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Prolonged AMPK Activation: Sustained, high-level activation of AMPK can be detrimental to some cell types.[1]1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration threshold. Use concentrations well below this threshold for functional assays. 2. Ensure the final DMSO concentration does not exceed 0.1% in the culture medium. 3. Reduce the treatment duration or the concentration of MX-36.
High variability between experimental replicates 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results.[7] 2. Edge Effects in Plates: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in compound concentration. 3. Inaccurate Pipetting: Errors in serial dilutions or reagent addition.1. Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell settling. 2. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to create a humidity barrier. 3. Use calibrated pipettes and proper technique. Prepare a master mix of the treatment solution to add to replicate wells.

Data Presentation & Key Parameters

The following tables summarize typical concentration ranges and expected outcomes for MX-36 in standard in vitro assays. These values should serve as a starting point and must be optimized for your specific experimental conditions.

Table 1: Recommended Concentration Ranges for Common Assays

AssayCell TypeRecommended Starting Range (µM)Typical Incubation Time
AMPK Activation (p-AMPK Western Blot) C2C12, HepG25 - 50 µM30 min - 2 hr
ACC Phosphorylation (p-ACC Western Blot) 3T3-L1, HepG210 - 50 µM1 hr - 4 hr
Glucose Uptake Assay C2C12, 3T3-L110 - 75 µM18 hr - 24 hr
Cytotoxicity Assay (MTT / LDH) Various0.1 - 200 µM24 hr - 48 hr

Table 2: Example Dose-Response Data for AMPK Activation in C2C12 Myotubes

MX-36 Concentration (µM)p-AMPK/Total AMPK Ratio (Fold Change vs. Vehicle)Cell Viability (%)
0 (Vehicle)1.0100
11.8100
54.599
108.298
2512.697
5013.195
10011.585
2009.860
EC50 ~6.5 µM
CC50 >150 µM

Data are representative and for illustrative purposes only.

Visualizations: Pathways and Workflows

Signaling Pathway

AMPK_Pathway Metabolex36 This compound AMPK AMPK Metabolex36->AMPK TSC2 TSC2 AMPK->TSC2 Activates ULK1 ULK1 AMPK->ULK1 Activates ACC ACC AMPK->ACC Inhibits mTORC1 mTORC1 TSC2->mTORC1 Anabolic Anabolic Processes (Protein & Lipid Synthesis) mTORC1->Anabolic Autophagy Autophagy ULK1->Autophagy Catabolic Catabolic Processes (Fatty Acid Oxidation) ACC->Catabolic

Caption: this compound activates AMPK, promoting catabolism and inhibiting anabolic pathways.

Experimental Workflow

Concentration_Optimization Start Start: Prepare MX-36 Stock (50 mM in DMSO) DoseResponse Dose-Response Assay (e.g., 0.1 to 200 µM) Measure p-AMPK Start->DoseResponse Cytotoxicity Cytotoxicity Assay (MTT or LDH) Parallel to Dose-Response Start->Cytotoxicity Analysis Analyze Data: Calculate EC50 for p-AMPK Calculate CC50 for toxicity DoseResponse->Analysis Cytotoxicity->Analysis Select Select Optimal Range: Concentrations >3x EC50 and <0.5x CC50 Analysis->Select Functional Proceed to Functional Assays (e.g., Glucose Uptake) Select->Functional

Caption: Workflow for determining the optimal in vitro concentration of this compound.

Troubleshooting Logic

Troubleshooting_Flow Start Problem: No significant effect of MX-36 observed CheckConc Was a full dose-response curve performed? Start->CheckConc CheckTime Was a time-course experiment run? CheckConc->CheckTime Yes ActionConc Action: Perform dose-response (0.1-100 µM) CheckConc->ActionConc No CheckReagent Is the MX-36 stock solution fresh? CheckTime->CheckReagent Yes ActionTime Action: Perform time-course (15 min to 24 hr) CheckTime->ActionTime No ActionReagent Action: Prepare fresh stock from powder CheckReagent->ActionReagent No ActionControl Action: Confirm positive control (e.g., AICAR) works CheckReagent->ActionControl Yes End Issue Resolved ActionConc->End ActionTime->End ActionReagent->End ActionControl->End

Caption: Decision tree for troubleshooting lack of this compound activity.

Detailed Experimental Protocols

Protocol 1: Determining MX-36 Potency via Western Blot for p-AMPK

This protocol details the steps to assess the potency of MX-36 by measuring the phosphorylation of AMPK at Threonine 172 in C2C12 cells.

Materials:

  • C2C12 myoblasts

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Horse serum

  • This compound (powder) and DMSO

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Methodology:

  • Cell Seeding and Differentiation:

    • Seed C2C12 myoblasts in 6-well plates at a density that will reach ~90% confluency within 48 hours.

    • Once confluent, switch the medium to a differentiation medium (DMEM with 2% horse serum).

    • Allow cells to differentiate for 4-6 days, replacing the medium every 48 hours, until myotubes have formed.

  • Compound Preparation and Treatment:

    • Prepare a 50 mM stock solution of MX-36 in DMSO.

    • Perform serial dilutions in serum-free DMEM to create 2X working concentrations for your dose-response (e.g., 2 µM, 10 µM, 20 µM, 50 µM, 100 µM, 200 µM). Include a DMSO vehicle control.

    • Aspirate the differentiation medium from the cells and wash once with PBS.

    • Add an equal volume of the 2X working solution to each well to achieve the final 1X concentration.

    • Incubate for the desired time (a 1-hour incubation is a good starting point).

  • Cell Lysis and Protein Quantification:

    • Aspirate the treatment medium and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run according to the manufacturer's instructions.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for phospho-AMPK (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total AMPK as a loading control.

  • Analysis:

    • Quantify band intensity using software like ImageJ.

    • Calculate the ratio of p-AMPK to total AMPK for each concentration.

    • Normalize the data to the vehicle control and plot the fold-change against the MX-36 concentration to determine the EC50.

References

Troubleshooting Unexpected Results in Metabolex-36 Glucose Tolerance Tests: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during glucose tolerance tests involving Metabolex-36. The information is presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing high variability in blood glucose levels between animals in the same treatment group?

High inter-animal variability is a common issue in glucose tolerance tests and can be attributed to several factors:

  • Genetic Differences: Even within the same strain, slight genetic variations can lead to different metabolic responses. For instance, C57BL/6J and C57BL/6N substrains exhibit different glucose tolerance profiles.[1]

  • Environmental Stress: Stress from handling, cage transport, or an unfamiliar environment can significantly elevate plasma glucose concentrations.[1] It's crucial to maintain a quiet and stress-free environment for the animals.[1]

  • Fasting Duration: Inconsistent fasting times can lead to variability. Rodents have a much higher metabolic rate than humans, and prolonged fasting can induce a state similar to starvation, affecting baseline glucose levels.[1] A 6-hour fast is often recommended for mice.[2]

  • Gavage Technique: Improper oral gavage technique can cause stress and variability in the absorption of both the glucose solution and this compound.

Q2: My vehicle-treated control group shows an unusual glucose tolerance curve. What could be the cause?

Anomalies in the control group can invalidate the entire experiment. Potential causes include:

  • Anesthesia: Certain anesthetics can significantly impact glucose tolerance. For example, isoflurane can inhibit the oral glucose tolerance test (OGTT) response, while a ketamine/xylazine combination can lead to severe hyperglycemia.[1]

  • Basal Glucose Levels: If the basal glucose level at time 0 is not consistent across animals, it can alter the entire curve. It has been suggested that data can be corrected for the basal glucose level.[3]

  • Diet: The preceding diet of the animals can affect their glucose tolerance. It is recommended to provide a standard diet for a period before the experiment.[4][5]

Q3: I am not observing the expected glucose-lowering effect of this compound. What should I check?

If this compound is not producing the anticipated effect, consider the following:

  • Drug Formulation and Administration: Ensure that this compound is properly dissolved and administered at the correct dosage. The route of administration (oral vs. intraperitoneal) can also influence its efficacy.

  • Mechanism of Action: this compound is a GPR120 agonist.[6][7] The mechanism behind the glucose-lowering effect of GPR120 activation is not completely understood and may involve the stimulation of glucagon-like peptide-1 (GLP-1) secretion.[6] Factors interfering with this pathway could diminish the drug's effect.

  • Animal Model: The expression and function of GPR120 can vary between species and even strains. The chosen animal model may not be responsive to this particular agonist.

Q4: The blood glucose levels in my animals are unexpectedly high across all groups, including the controls.

Widespread hyperglycemia could be due to:

  • Glucose Dose: An incorrect, higher dose of glucose will naturally lead to a more pronounced hyperglycemic state.

  • Stress: As mentioned, significant stress can cause a general increase in blood glucose levels.

  • Underlying Health Conditions: Unforeseen health issues in the animal colony could affect their metabolic state.

Q5: The shape of my glucose tolerance curves is inconsistent (e.g., monophasic vs. biphasic). What does this indicate?

The shape of the glucose curve can provide additional information about glucose metabolism. A "monophasic" curve shows a single peak, while a "biphasic" curve shows an initial peak followed by a dip and a second, smaller rise.[8][9]

  • Metabolic Health: Subjects with a biphasic curve tend to have better insulin sensitivity and β-cell function.[8]

  • Sex Differences: The shape of the glucose curve can differ between males and females.[9]

  • Genetic Factors: Genetic polymorphisms can also influence the shape of the glucose tolerance curve.[9]

Data Presentation: Summary of Expected Glucose Tolerance Test Parameters

For effective comparison, quantitative data from glucose tolerance tests should be summarized in a structured table.

ParameterDescriptionTypical UnitsImportance
Fasting Blood Glucose Blood glucose concentration at time 0, prior to glucose administration.mg/dL or mmol/LIndicates baseline glycemic control.
Peak Glucose The highest blood glucose concentration reached during the test.mg/dL or mmol/LReflects the initial response to the glucose challenge.
Time to Peak The time at which the peak glucose concentration occurs.minutesProvides information on the speed of glucose absorption and initial insulin response.
2-hour Blood Glucose Blood glucose concentration at 120 minutes post-glucose administration.mg/dL or mmol/LA key diagnostic criterion for glucose intolerance.[5]
Area Under the Curve (AUC) The total area under the glucose concentration-time curve.(mg/dL)min or (mmol/L)minRepresents the total glycemic exposure over the duration of the test. A larger AUC indicates impaired glucose tolerance.[3]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) Protocol

This protocol is a generalized procedure for conducting an OGTT in mice.

  • Animal Preparation:

    • House mice in a controlled environment with a 12-hour light/dark cycle.

    • Provide ad libitum access to standard chow and water.

    • Acclimatize animals to handling for several days before the experiment to minimize stress.

  • Fasting:

    • Fast animals for 6 hours prior to the glucose challenge.[2] Overnight fasting may be too long for mice and can lead to a state resembling starvation.[1]

  • Baseline Blood Glucose Measurement (Time 0):

    • Gently restrain the mouse.

    • Make a small nick at the tip of the tail to obtain a drop of blood.

    • Measure blood glucose using a calibrated glucometer.

  • This compound Administration:

    • Administer this compound (or vehicle control) via oral gavage at the desired dose and time before the glucose challenge.

  • Glucose Administration:

    • Administer a 2 g/kg body weight dose of a 20% glucose solution via oral gavage.[2]

  • Blood Glucose Monitoring:

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[1]

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the Area Under the Curve (AUC) for each animal.

    • Perform statistical analysis to compare treatment groups.

Visualizations

Experimental Workflow for an Oral Glucose Tolerance Test

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Acclimatization fasting 6-hour Fasting animal_prep->fasting baseline_glucose Measure Baseline Glucose (T=0) fasting->baseline_glucose drug_admin Administer this compound/Vehicle baseline_glucose->drug_admin glucose_admin Oral Glucose Challenge (2g/kg) drug_admin->glucose_admin monitoring Monitor Blood Glucose (15, 30, 60, 90, 120 min) glucose_admin->monitoring plot_curves Plot Glucose Curves monitoring->plot_curves calc_auc Calculate AUC plot_curves->calc_auc stats Statistical Analysis calc_auc->stats

Caption: Workflow for a typical oral glucose tolerance test (OGTT).

Simplified Signaling Pathway for GPR120 Activation by this compound

G Metabolex36 This compound GPR120 GPR120 Receptor Metabolex36->GPR120 activates PLC Phospholipase C (PLC) Activation GPR120->PLC Ca_increase Increased Intracellular Ca2+ PLC->Ca_increase GLP1_secretion GLP-1 Secretion (from L-cells) Ca_increase->GLP1_secretion Insulin_secretion Insulin Secretion (from Pancreatic β-cells) Ca_increase->Insulin_secretion Direct effect in human islets GLP1_secretion->Insulin_secretion stimulates Glucose_lowering Glucose Lowering Effect Insulin_secretion->Glucose_lowering

Caption: GPR120 signaling pathway initiated by this compound.

References

Addressing off-target effects of Metabolex-36 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metabolex-36. This guide is designed to help researchers and drug development professionals address potential off-target effects of this compound in cellular assays. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and supporting data to ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity at concentrations where we expect to see specific AMPK inhibition. Is this a known issue?

A1: Yes, at concentrations significantly above the IC50 for AMPK, this compound can exhibit off-target effects leading to cytotoxicity. We recommend performing a dose-response curve for cell viability in your specific cell line to determine the optimal concentration range. For most cell lines, concentrations below 10 µM are recommended for specific AMPK inhibition with minimal impact on viability.

Q2: We are not observing the expected phosphorylation of a known downstream target of AMPK, despite seeing inhibition of our primary target.

A2: This could be due to several factors. Firstly, ensure that the AMPK pathway is active in your experimental model (e.g., through energy stress or upstream activators). Secondly, the specific downstream target may be regulated by other signaling pathways in your cell type, which could be influenced by off-target effects of this compound. We recommend verifying the phosphorylation status of direct AMPK substrates like ACC (Acetyl-CoA Carboxylase) as a primary readout of on-target activity.

Q3: We have evidence that another signaling pathway is being activated/inhibited by this compound. How can we confirm this off-target effect?

A3: To confirm a suspected off-target effect, we recommend performing a kinase profiling assay to assess the activity of this compound against a panel of kinases. Additionally, using a structurally unrelated AMPK inhibitor as a control can help differentiate between on-target and off-target effects. If both compounds produce the same effect, it is likely on-target.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating off-target effects of this compound.

Issue 1: Unexpected Cell Viability Changes

If you observe a significant decrease in cell viability, consider the following steps:

  • Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a broad range of this compound concentrations (e.g., 0.1 µM to 100 µM).

  • Compare with On-Target Activity: Correlate the viability data with the dose-response for on-target activity (e.g., p-ACC levels). The optimal experimental window is where on-target effects are maximal, and cytotoxicity is minimal.

  • Investigate Apoptosis: If cytotoxicity is observed, perform assays for apoptotic markers like cleaved caspase-3 to determine the mechanism of cell death.

Issue 2: Discrepancy in Downstream Signaling

If downstream effects do not align with AMPK inhibition, follow this workflow:

Troubleshooting_Workflow_for_Off-Target_Effects cluster_Observation Observation cluster_Verification Verification Steps cluster_Investigation Investigation of Off-Target cluster_Conclusion Conclusion A Discrepant Downstream Signaling Observed B 1. Confirm On-Target Engagement (p-ACC) A->B Start Troubleshooting C 2. Titrate this compound to Lowest Effective Dose B->C Target Engaged D 3. Use Orthogonal Control (Structurally Unrelated AMPK Inhibitor) C->D E 4. Perform Kinase Profiling Assay D->E Different Phenotype G Phenotype is On-Target D->G Same Phenotype as Control F 5. Analyze Transcriptome/ Proteome Data E->F Identify Potential Off-Targets H Phenotype is Off-Target F->H Confirm Off-Target Pathway Modulation

Troubleshooting workflow for discrepant signaling.

Data Summary

The following tables provide quantitative data on the selectivity and cytotoxic profile of this compound.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. AMPK
AMPK (On-Target) 15 1
PKA85057
CAMKK21,20080
SIK12,500167
MARK4>10,000>667

Table 2: Dose-Response of this compound on Cell Viability and On-Target Activity

Concentration (µM)% Cell Viability (48h)% p-ACC Inhibition
0.01100 ± 55 ± 2
0.198 ± 452 ± 6
195 ± 691 ± 5
1085 ± 895 ± 4
5040 ± 796 ± 3
10015 ± 597 ± 2

Signaling Pathways

Below are diagrams illustrating the intended on-target pathway of this compound and a potential off-target pathway.

On_Target_AMPK_Pathway Metabolex36 This compound AMPK AMPK Metabolex36->AMPK Inhibits ACC ACC AMPK->ACC Phosphorylates ULK1 ULK1 AMPK->ULK1 Phosphorylates Metabolic_Effects Therapeutic Metabolic Effects (Glucose Uptake, Fatty Acid Oxidation) ACC->Metabolic_Effects ULK1->Metabolic_Effects

On-target signaling pathway of this compound.

Off_Target_PKA_Pathway Metabolex36 This compound (High Concentration) PKA PKA Metabolex36->PKA Inhibits CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Off_Target_Effects Unintended Cellular Effects Gene_Expression->Off_Target_Effects Data_Interpretation_Logic A Is p-ACC inhibited in the expected dose range? B Is there significant cytotoxicity at this dose? A->B Yes Conclusion4 Re-evaluate Experiment A->Conclusion4 No C Does an orthogonal AMPK inhibitor replicate the phenotype? B->C No Conclusion3 Cytotoxicity-Mediated Effect B->Conclusion3 Yes Conclusion1 On-Target Effect C->Conclusion1 Yes Conclusion2 Off-Target Effect C->Conclusion2 No

How to improve the stability of Metabolex-36 in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Metabolex-36 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, diluted from a DMSO stock, appears cloudy or has precipitated in my aqueous buffer. What should I do?

A1: Precipitation of hydrophobic molecules like this compound upon dilution into aqueous buffers is a common solubility issue. Here are several strategies to address this:

  • Optimize Final Concentration: The concentration of this compound may be exceeding its solubility limit in your experimental buffer. Try lowering the final concentration.

  • Adjust DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility in your final working solution. Always include a vehicle control with the equivalent DMSO concentration to ensure it does not affect your experimental results.

  • Modify Buffer pH: The solubility of this compound, which contains a carboxylic acid group, is likely pH-dependent. Adjusting the pH of your buffer away from the molecule's isoelectric point can increase solubility. A pH rate profile experiment is recommended to determine the optimal pH for stability and solubility.

  • Utilize Co-solvents or Solubilizing Agents: Consider the use of co-solvents such as ethanol or polyethylene glycol (PEG) in small percentages. Alternatively, solubilizing agents like cyclodextrins can encapsulate the hydrophobic molecule, enhancing its aqueous solubility.

Q2: I suspect that this compound is degrading in my experimental buffer during my assay. How can I confirm this and what are the likely causes?

A2: Degradation can be confirmed by a time-course experiment where the concentration of this compound is measured at different time points using a stability-indicating analytical method, such as HPLC. A decrease in the parent compound's peak area over time, often accompanied by the appearance of new peaks corresponding to degradation products, indicates instability.

Potential causes of degradation for a molecule with the structural features of this compound (chlorophenyl, pyrazole, and a difluorophenyl ether moiety) include:

  • Hydrolysis: The ether linkage in this compound could be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.

  • Oxidation: The electron-rich pyrazole ring and the phenyl rings can be prone to oxidation. This can be catalyzed by light, heat, or the presence of trace metal ions in the buffer.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of aromatic and heterocyclic compounds.

Q3: What are the best practices for preparing and storing this compound stock and working solutions?

A3: Proper handling and storage are crucial for maintaining the integrity of this compound.

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in an anhydrous organic solvent like DMSO. Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in foil.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution into your experimental buffer immediately before use. Avoid storing dilute aqueous solutions for extended periods. If storage is necessary, it should be at 2-8°C for a short duration (to be determined by stability studies) and protected from light.

Q4: Which buffers are recommended for experiments with this compound?

A4: The choice of buffer can significantly impact the stability of this compound. It is advisable to perform preliminary stability studies in a few different buffer systems to determine the most suitable one for your specific application.

  • Phosphate-Buffered Saline (PBS): Commonly used and generally well-tolerated in biological assays. However, phosphate can sometimes catalyze degradation.

  • HEPES: A zwitterionic buffer that is less likely to interact with metal ions compared to phosphate buffers.

  • Tris-HCl: A common biological buffer, but its primary amine can potentially react with certain compounds.

  • Citrate Buffer: Can be used for experiments requiring a lower pH, but citrate is a known metal chelator, which could be beneficial or detrimental depending on the degradation mechanism.

A buffer with a pH range of 6-8 is generally a good starting point for many biological experiments.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Activity in Cell Culture Medium
Potential Cause Troubleshooting Step Expected Outcome
Adsorption to Plasticware 1. Use low-adhesion microplates and tubes.2. Include a small percentage of a non-ionic surfactant (e.g., 0.01% Tween-20) in the medium.3. Pre-incubate the wells with a blocking agent like bovine serum albumin (BSA).Reduced loss of compound due to non-specific binding, leading to more consistent and potent biological activity.
Metabolic Degradation by Cells 1. Perform the assay at a lower cell density.2. Reduce the incubation time.3. Use a metabolically less active cell line if possible.Slower disappearance of this compound from the medium, indicating that cellular metabolism contributes to its clearance.
Chemical Degradation in Medium 1. Analyze the stability of this compound in the cell culture medium without cells.2. If degradation is observed, consider the addition of antioxidants or chelating agents to the medium.Identification of inherent chemical instability in the medium, allowing for targeted stabilization strategies.
Issue 2: Inconsistent Results in Biochemical Assays
Potential Cause Troubleshooting Step Expected Outcome
Buffer Component Interference 1. Test the stability of this compound in different buffer systems (e.g., PBS, HEPES, Tris).2. Avoid buffers with components known to react with similar chemical structures.Identification of a buffer system where this compound exhibits maximum stability, leading to more reproducible assay results.
Redox Activity in Buffer 1. Degas buffers to remove dissolved oxygen.2. Add an antioxidant (e.g., 50-100 µM ascorbic acid or Trolox) to the buffer.3. Add a chelating agent (e.g., 10-50 µM EDTA) to sequester trace metal ions.Enhanced stability of this compound if degradation is mediated by oxidation, resulting in more reliable data.
Photodegradation 1. Perform all experimental steps under low-light conditions.2. Use amber-colored or foil-wrapped containers for solutions.Increased stability of this compound if it is light-sensitive, improving the consistency of experimental outcomes.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of a Structurally Similar Pyrazole Derivative

The following table presents hypothetical stability data for a compound with a similar pyrazole-ether-carboxylic acid scaffold to this compound after incubation at 37°C for 24 hours in various buffers. This data is for illustrative purposes to guide experimental design.

Buffer (0.1 M)pH% Remaining Parent CompoundMajor Degradation Pathway
Glycine-HCl2.085%Acid-catalyzed hydrolysis
Citrate4.095%Minimal degradation
Phosphate7.470%Oxidation
Tris-HCl8.075%Base-catalyzed hydrolysis
Carbonate-Bicarbonate10.055%Base-catalyzed hydrolysis

Data is hypothetical and intended for illustrative purposes only. Actual stability of this compound should be determined experimentally.

Table 2: Effect of Stabilizing Agents on the Stability of a Phenolic Ether Compound in PBS (pH 7.4) at 37°C

This table provides an example of how stabilizing agents can improve the stability of a compound with a phenolic ether moiety, which is present in this compound.

Condition% Remaining Parent Compound (24h)% Remaining Parent Compound (48h)
Control (PBS only)88%75%
+ 100 µM Ascorbic Acid98%95%
+ 50 µM EDTA95%90%
+ 1% (w/v) HP-β-Cyclodextrin99%97%

Data is illustrative and based on compounds with similar functional groups. The effectiveness of these agents for this compound must be experimentally verified.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • 1 M HCl

  • 1 M NaOH

  • 30% H₂O₂

  • Methanol

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours. Neutralize with 1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in methanol and dilute with 30% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 105°C for 48 hours. Dissolve in methanol for HPLC analysis.

  • Photodegradation: Expose a 1 mg/mL solution of this compound in methanol to UV light (254 nm) for 24 hours.

  • HPLC Analysis: Analyze all samples, along with an unstressed control solution, using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Suggested Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or a wavelength maximum determined by UV scan).

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Mandatory Visualization

GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Metabolex36 This compound GPR120 GPR120 Metabolex36->GPR120 Binds and Activates Gq Gq Protein GPR120->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses (e.g., GLP-1 secretion) PKC->Downstream Phosphorylates targets

Caption: GPR120 signaling pathway activated by this compound.

Troubleshooting_Workflow Start This compound Instability Observed Check_Solubility Is the compound precipitating? Start->Check_Solubility Solubility_Actions Decrease Concentration Adjust Buffer pH Use Co-solvents/Cyclodextrins Check_Solubility->Solubility_Actions Yes Check_Degradation Is there chemical degradation? Check_Solubility->Check_Degradation No Solubility_Actions->Check_Degradation Degradation_Actions Perform Forced Degradation Study Identify Degradation Pathway Check_Degradation->Degradation_Actions Yes End Stable this compound Solution Check_Degradation->End No Identify_Cause Identify Cause of Degradation Degradation_Actions->Identify_Cause Hydrolysis_Actions Optimize Buffer pH Avoid Extreme pH Identify_Cause->Hydrolysis_Actions Hydrolysis Oxidation_Actions Add Antioxidants Add Chelating Agents Degas Buffers Identify_Cause->Oxidation_Actions Oxidation Photo_Actions Protect from Light Identify_Cause->Photo_Actions Photodegradation Hydrolysis_Actions->End Oxidation_Actions->End Photo_Actions->End

Caption: Troubleshooting workflow for this compound instability.

Refining Metabolex-36 administration protocol for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the administration of Metabolex-36 for consistent and reliable experimental results. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). In GPR120-overexpressing cells, it has been shown to signal through Gαq, Gαs, and β-arrestin pathways.[1] However, in primary mouse islets, its activation leads to a reduction in cAMP levels.[1] The primary metabolic effects of this compound, such as improved glucose tolerance, are largely driven by the stimulation of glucagon-like peptide-1 (GLP-1) secretion.[1][2]

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: A commonly used vehicle for oral administration of this compound in mice is a solution of 0.5% Hydroxypropyl methylcellulose (HPMC) with 0.1% Tween-80 in water.[2]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is advisable to store this compound at -20°C. For short-term storage (days to weeks), it can be kept at 4°C. The compound should be protected from light.

Q4: At what dose and time point should this compound be administered before an oral glucose tolerance test (OGTT)?

A4: In lean male mice, oral administration of this compound at doses of 10, 30, and 100 mg/kg has been shown to be effective.[1][3] It is typically administered 60 minutes before the oral glucose challenge.[2]

Troubleshooting Guide: Inconsistent In Vivo Results

Inconsistent results in animal studies can arise from a variety of factors. This guide provides a systematic approach to troubleshooting experiments with this compound.

Issue Potential Cause Recommended Action
High variability in blood glucose response between animals in the same group Inaccurate Dosing: Incorrect oral gavage technique can lead to administration into the trachea or incomplete delivery to the stomach.- Ensure all personnel are thoroughly trained in proper oral gavage techniques.[4][5][6] - Use appropriately sized, ball-tipped gavage needles to minimize tissue injury.[4] - Confirm the correct volume is administered based on individual animal body weight.[7]
Stress-Induced Hyperglycemia: Improper handling and restraint can cause stress, leading to elevated baseline glucose levels.- Acclimate animals to handling for several days prior to the experiment.[4] - Ensure a calm and quiet environment during the procedure. - Handle mice gently and use a proper scruffing technique to ensure the head and neck are aligned.[4][6]
Compound Formulation Issues: Precipitation or non-homogeneity of the this compound suspension can lead to inconsistent dosing.- Prepare the vehicle solution fresh on the day of the experiment. - Ensure the compound is fully suspended before each administration by vortexing or stirring. - Visually inspect the suspension for any precipitation.
Lack of expected therapeutic effect (e.g., no improvement in glucose tolerance) Suboptimal Dose: The dose of this compound may be too low for the specific animal model or disease state.- Perform a dose-response study to determine the optimal effective dose in your model.[8]
Incorrect Timing of Administration: The time between compound administration and the glucose challenge may not be optimal for observing the peak effect.- The pharmacokinetic profile of this compound should be considered. A 60-minute pre-treatment time has been shown to be effective in mice.[2]
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.- Store the compound as recommended (-20°C for long-term) and protect from light. - Avoid repeated freeze-thaw cycles of stock solutions.
Unexpected toxicity or adverse events Vehicle Effects: The vehicle itself may be causing adverse reactions in the animals.- Always include a vehicle-only control group in your experimental design.
Gavage-related Injury: Incorrect gavage technique can cause esophageal or gastric perforation.- If an animal shows signs of distress (e.g., difficulty breathing, lethargy) post-gavage, it should be monitored closely and euthanized if necessary.[4][5] - Review and refine gavage techniques with all personnel.

Data Presentation

In Vivo Efficacy of this compound in Mice
Parameter Animal Model Dose (Oral) Key Findings Reference
Oral Glucose Tolerance Lean Male Mice30 mg/kgSignificantly improved glucose tolerance compared to vehicle.[1][3]
Insulin Secretion Lean Female Mice100 mg/kgPotentiated insulin secretion following an intravenous glucose challenge.[2]
GLP-1 Secretion Lean Mice100 mg/kgSignificantly increased plasma levels of total GLP-1.[1]
Somatostatin Secretion Isolated Mouse Islets3, 10, 30 µMInhibited glucose-induced somatostatin secretion in a dose-dependent manner.[8]

Experimental Protocols

Detailed Methodology for Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is adapted from established methods for assessing glucose tolerance in mice following oral administration of this compound.

1. Animal Preparation:

  • Use age- and sex-matched mice for all experimental groups.

  • House animals in a controlled environment with a 12-hour light/dark cycle.

  • Acclimate mice to handling for at least 3 days prior to the experiment.

  • Fast mice for 6 hours before the start of the OGTT, with free access to water.

2. This compound Formulation and Administration:

  • Prepare a suspension of this compound in 0.5% HPMC with 0.1% Tween-80 in sterile water.

  • Calculate the required dose for each mouse based on its body weight (e.g., 30 mg/kg). The volume should not exceed 10 mL/kg.

  • 60 minutes before the glucose challenge, administer the this compound suspension or vehicle control via oral gavage.

3. Glucose Administration and Blood Sampling:

  • At time 0, administer a 2 g/kg dose of glucose solution (typically a 20% solution in sterile water) via oral gavage.

  • Collect blood samples from the tail vein at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point using a calibrated glucometer.

4. Data Analysis:

  • Plot the mean blood glucose concentration versus time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion for each animal to quantify the overall glucose tolerance.

  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment groups.

Mandatory Visualizations

Signaling Pathways of this compound

Metabolex36_Signaling cluster_cell Target Cell (e.g., Enteroendocrine L-cell, Pancreatic Islet Cell) cluster_Gq Gαq Pathway cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway (in mouse islets) cluster_arrestin β-Arrestin Pathway Metabolex36 This compound GPR120 GPR120/FFAR4 Metabolex36->GPR120 Gq Gαq GPR120->Gq Gs Gαs GPR120->Gs Gi Gαi GPR120->Gi beta_arrestin β-Arrestin GPR120->beta_arrestin PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release GLP1_secretion GLP-1 Secretion Ca_release->GLP1_secretion AC_Gs Adenylate Cyclase Gs->AC_Gs cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs AC_Gi Adenylate Cyclase Gi->AC_Gi cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi Somatostatin_inhibition ↓ Somatostatin Secretion cAMP_Gi->Somatostatin_inhibition ERK ERK Activation beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Simplified signaling pathways activated by this compound upon binding to GPR120.

Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis Phase Acclimatize 1. Acclimatize Mice (≥3 days) Fast 2. Fast Mice (6 hours) Acclimatize->Fast Weigh 3. Weigh Mice & Calculate Dose Fast->Weigh Dose_compound 4. Oral Gavage: This compound or Vehicle (T = -60 min) Weigh->Dose_compound Dose_glucose 5. Oral Gavage: Glucose (2 g/kg) (T = 0 min) Dose_compound->Dose_glucose Sample_0 Measure Blood Glucose (T=0) Dose_glucose->Sample_0 Sample_15 T=15 Sample_0->Sample_15 Sample_30 T=30 Sample_15->Sample_30 Sample_60 T=60 Sample_30->Sample_60 Sample_120 T=120 Sample_60->Sample_120 Analysis 6. Data Analysis (AUC Calculation) Sample_120->Analysis

Caption: Experimental workflow for a typical oral glucose tolerance test with this compound.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start Inconsistent In Vivo Results Check_Dosing Review Oral Gavage Technique Start->Check_Dosing Check_Formulation Examine Compound Formulation & Stability Start->Check_Formulation Check_Animals Assess Animal Handling & Stress Start->Check_Animals Check_Protocol Verify Experimental Protocol (Dose, Timing) Start->Check_Protocol Action_Training Retrain Personnel Standardize Technique Check_Dosing->Action_Training Action_Formulation Prepare Fresh Ensure Homogeneity Check_Formulation->Action_Formulation Action_Handling Acclimate Animals Minimize Stress Check_Animals->Action_Handling Action_Protocol Perform Dose-Response Optimize Timing Check_Protocol->Action_Protocol End Consistent Results Action_Training->End Action_Formulation->End Action_Handling->End Action_Protocol->End

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Potential reasons for variability in Metabolex-36-induced insulin secretion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Metabolex-36 in studies of insulin secretion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic agonist for G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Its primary mechanism of action in the context of insulin secretion is the activation of GPR120, which initiates a cascade of downstream signaling events.

Q2: How does this compound-induced GPR120 activation lead to insulin secretion?

The insulinotropic effect of this compound is primarily indirect. In preclinical models, GPR120 activation by this compound has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. GLP-1, in turn, acts on pancreatic β-cells to potentiate glucose-stimulated insulin secretion. Additionally, in mouse islets, this compound has been observed to inhibit the secretion of somatostatin, a potent inhibitor of insulin release, thereby contributing to an overall increase in insulin secretion.[1][2]

Q3: Is there a direct effect of this compound on pancreatic β-cells?

The direct effect of this compound on β-cells appears to be species-dependent. While the primary mechanism observed in mice is indirect, some studies suggest that in human islets, GPR120 activation may have a direct stimulatory effect on insulin secretion from β-cells. Researchers should consider the species of their experimental model when interpreting results.

Q4: What are the known signaling pathways activated by this compound?

In vitro studies using GPR120-overexpressing cells have shown that this compound can signal through Gαq, Gαs, and the β-arrestin pathway.[1] However, in isolated mouse islets, this compound has been found to reduce cAMP production, suggesting a different signaling cascade in a more physiologically relevant context.[1]

Troubleshooting Guide

Issue 1: High Variability in Insulin Secretion Data

Potential Cause 1: Compound Instability or Improper Storage

  • Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that affects cell viability (typically <0.1%).

Potential Cause 2: Inconsistent Cell Culture Conditions

  • Recommendation: Standardize cell culture parameters such as cell passage number, seeding density, and media composition. Metabolic states of cells can significantly impact experimental outcomes. Ensure cells are healthy and in a consistent growth phase before initiating experiments.

Potential Cause 3: Species-Specific Responses

  • Recommendation: Be aware of the potential for species-specific differences in GPR120 signaling. The indirect mechanism via GLP-1 and somatostatin is well-documented in mice.[1][2] If working with human cells or islets, consider the possibility of direct effects on β-cells and design experiments accordingly.

Issue 2: No or Low Response to this compound Treatment

Potential Cause 1: Suboptimal Compound Concentration

  • Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type or tissue. Refer to the provided quantitative data for EC50 values in different assay systems as a starting point.

Potential Cause 2: GPR120 Receptor Desensitization

  • Recommendation: Prolonged exposure to agonists can lead to GPR120 desensitization and internalization, mediated by β-arrestin recruitment.[1] Consider the duration of your experiments and whether pre-incubation with the compound is necessary. Shorter incubation times may be sufficient to observe an acute effect.

Potential Cause 3: Low GPR120 Expression in the Experimental Model

  • Recommendation: Verify the expression of GPR120 in your chosen cell line or tissue. If expression is low, consider using a GPR120-overexpressing cell line or a different experimental model known to have robust GPR120 expression.

Issue 3: Unexpected or Off-Target Effects

Potential Cause 1: Cross-reactivity with GPR40

  • Recommendation: While this compound has been shown to be selective for GPR120 over GPR40, it is good practice to confirm this in your experimental system, especially when using high concentrations.[2] Consider using a GPR40 antagonist as a control to rule out any potential cross-reactivity.

Potential Cause 2: Non-Specific Effects at High Concentrations

  • Recommendation: High concentrations of any compound can lead to off-target effects. Always include appropriate vehicle controls and, if possible, a negative control compound with a similar chemical structure but no activity at GPR120.

Quantitative Data Summary

ParameterAgonistSpeciesAssay SystemValueReference
EC50 This compoundHumanCHO-hGPR120 (DMR)~100-fold less potent than AZ13581837[1]
EC50 This compoundMouseCHO-mGPR120 (DMR)130 ± 20 nM[2]
EC50 This compoundHumanCHO-hGPR120 (cAMP)6700 ± 1010 nM[1]
EC50 This compoundHumanU2OS-hGPR120 (β-arrestin)1400 ± 700 nM[1]
In Vivo Efficacy This compoundMouseOral Glucose Tolerance TestSignificant improvement at 30 mg/kg[2]

Experimental Protocols

Protocol 1: In Vitro Insulin Secretion Assay using MIN6 Cells (Adapted)
  • Cell Culture: Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed MIN6 cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Pre-incubation: Two hours prior to the assay, gently wash the cells twice with Krebs-Ringer Bicarbonate Buffer (KRBB) containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 1 hour at 37°C.

  • Stimulation: Aspirate the pre-incubation buffer and add KRBB containing basal (2.8 mM) or stimulatory (16.7 mM) glucose concentrations, with or without various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well and centrifuge to remove any cellular debris.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA or RIA kit.

  • Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.

Protocol 2: GLP-1 Secretion Assay using STC-1 Cells (Adapted)
  • Cell Culture: Culture STC-1 cells in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in 5% CO2.

  • Seeding: Seed STC-1 cells in a 24-well plate and grow to 70-80% confluency.

  • Pre-incubation: Wash the cells three times with Hanks' Balanced Salt Solution (HBSS).

  • Stimulation: Add HBSS containing the desired concentrations of this compound or vehicle control and incubate for 30 minutes at 37°C.

  • Sample Collection: Collect the conditioned medium, centrifuge to remove debris, and store at -80°C until analysis.

  • GLP-1 Quantification: Measure the GLP-1 concentration using a specific ELISA kit.

  • Data Normalization: Normalize GLP-1 levels to the total protein content of the cells in each well.

Protocol 3: Somatostatin Secretion Assay from Isolated Mouse Islets (Adapted)
  • Islet Isolation: Isolate pancreatic islets from mice using a collagenase digestion method.

  • Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Pre-incubation: Pre-incubate batches of size-matched islets in KRBB with 2.8 mM glucose for 1 hour at 37°C.

  • Stimulation: Transfer the islets to fresh KRBB containing 16.7 mM glucose with or without different concentrations of this compound. Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant.

  • Somatostatin Quantification: Measure somatostatin levels in the supernatant using a sensitive ELISA kit.

Visualizations

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Metabolex36 This compound GPR120 GPR120 Metabolex36->GPR120 Binds Gaq Gαq GPR120->Gaq Gas Gαs GPR120->Gas BetaArrestin β-Arrestin GPR120->BetaArrestin cAMP_down ↓ cAMP (Mouse Islets) GPR120->cAMP_down Inhibitory G-protein (not fully elucidated) PLC PLC Gaq->PLC AC Adenylyl Cyclase Gas->AC Internalization Receptor Internalization BetaArrestin->Internalization IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_up ↑ cAMP (Overexpressing cells) AC->cAMP_up Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC Somatostatin_Inhibition ↓ Somatostatin Secretion (δ-cell) cAMP_down->Somatostatin_Inhibition GLP1_Secretion ↑ GLP-1 Secretion (L-cell) Ca_release->GLP1_Secretion

This compound GPR120 Signaling Pathways

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., MIN6, STC-1) Preincubation Pre-incubation (Low Glucose) Cell_Culture->Preincubation Islet_Isolation Islet Isolation (for primary tissue) Islet_Isolation->Preincubation Compound_Prep This compound Stock & Working Solutions Stimulation Stimulation (High Glucose ± this compound) Compound_Prep->Stimulation Preincubation->Stimulation Collection Supernatant Collection Stimulation->Collection Quantification Hormone Quantification (ELISA/RIA) Collection->Quantification Normalization Data Normalization (Total Protein) Quantification->Normalization Interpretation Data Interpretation Normalization->Interpretation

General Experimental Workflow

Logical_Relationship Metabolex36 This compound GPR120 GPR120 Activation Metabolex36->GPR120 GLP1 ↑ GLP-1 Secretion GPR120->GLP1 in L-cells Somatostatin ↓ Somatostatin Secretion GPR120->Somatostatin in mouse δ-cells BetaCell Pancreatic β-cell GLP1->BetaCell Potentiates Somatostatin->BetaCell Disinhibits Insulin ↑ Insulin Secretion BetaCell->Insulin

Logical Flow of this compound Action

References

Best practices for storing and handling Metabolex-36 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Metabolex-36 powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should this compound powder be stored upon receipt?

A1: Proper storage of this compound powder is crucial for maintaining its stability and efficacy. The recommended storage conditions are summarized in the table below.

Storage ConditionDurationTemperatureNotes
Short-termDays to Weeks0 - 4°CKeep dry and protected from light.
Long-termMonths to Years-20°CEnsure the container is tightly sealed to prevent moisture absorption.[1]

Q2: What is the recommended solvent for reconstituting this compound powder?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For most in vitro applications, DMSO is the solvent of choice for preparing concentrated stock solutions.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, reconstitute the this compound powder in high-purity, anhydrous DMSO. The table below provides the required volume of DMSO to achieve a desired concentration, based on a molecular weight of 420.84 g/mol . Note: Always refer to the batch-specific molecular weight on the Certificate of Analysis for the most accurate calculations.

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM2.38 mL11.88 mL23.76 mL
5 mM0.48 mL2.38 mL4.75 mL
10 mM0.24 mL1.19 mL2.38 mL
50 mM0.05 mL0.24 mL0.48 mL

Q4: How should I store the reconstituted this compound stock solution?

A4: Once reconstituted in DMSO, the stock solution should be stored under the following conditions to ensure stability:

Storage ConditionDurationTemperatureNotes
Short-termDays to Weeks0 - 4°CAliquot to avoid repeated freeze-thaw cycles.
Long-termMonths-20°CProtect from light. Ensure vials are tightly sealed.[1]

Q5: What is the shelf life of this compound?

A5: When stored correctly as a solid powder, this compound has a shelf life of over three years.[1] The stability of the reconstituted stock solution will depend on the storage conditions and handling.

Troubleshooting Guides

Issue 1: The this compound powder is difficult to dissolve in DMSO.

  • Question: I am having trouble getting the this compound powder to fully dissolve in DMSO. What can I do?

  • Answer:

    • Ensure Anhydrous DMSO: The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds. Use high-purity, anhydrous DMSO.

    • Vortexing: After adding the DMSO to the powder, vortex the vial for several minutes to aid dissolution.

    • Sonication: If particles are still visible, place the vial in a bath sonicator for 5-10 minutes. This can help break up any aggregates.

    • Gentle Warming: Gently warm the solution to 37°C. Be cautious not to overheat, as this may degrade the compound.

Issue 2: My this compound solution precipitates when diluted in aqueous media.

  • Question: When I dilute my DMSO stock solution of this compound into my cell culture medium, a precipitate forms. How can I prevent this?

  • Answer: This is a common issue for compounds with low aqueous solubility.

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically ≤ 0.5%) to minimize both solvent-induced toxicity and precipitation.

    • Perform Serial Dilutions: Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilutions in the aqueous medium.

    • Increase Mixing: Vortex or mix the solution thoroughly immediately after adding the this compound stock to promote rapid and even dispersion.

    • Warm the Medium: Gently warming your aqueous medium to 37°C before adding the compound can sometimes improve solubility.

Issue 3: I am observing inconsistent or weaker-than-expected results in my cell-based assays.

  • Question: My experimental results with this compound are variable. What could be the cause?

  • Answer: Inconsistent results with GPCR agonists like this compound can arise from several factors.

    • Compound Degradation: Ensure that the powder and stock solutions have been stored correctly and that stock solutions have not undergone an excessive number of freeze-thaw cycles.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change over time in culture.

    • Assay Conditions: Maintain consistent assay conditions, including cell density, incubation times, and temperature.

    • Biased Agonism: Be aware that this compound, like other GPCR agonists, can exhibit biased agonism, meaning it may preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin). The observed effect can be highly dependent on the specific cell type and the signaling pathway being measured.

Experimental Protocols

Detailed Protocol for Reconstitution of this compound Powder

This protocol outlines the steps for preparing a 10 mM stock solution of this compound.

  • Equilibrate: Before opening, allow the vial of this compound powder to come to room temperature to prevent condensation of moisture inside the vial.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add Solvent: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (refer to the table in the FAQ section).

  • Dissolve: Cap the vial tightly and vortex for 2-3 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If needed, sonicate for 5-10 minutes.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.

  • Store: Store the aliquots at -20°C for long-term use.

G Experimental Workflow: this compound Reconstitution cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate vial to room temperature B Centrifuge vial briefly A->B C Add anhydrous DMSO B->C D Vortex until dissolved C->D E Sonicate if needed D->E F Aliquot into single-use tubes E->F G Store at -20°C F->G

Caption: Workflow for the reconstitution of this compound powder.

Key Experimental Protocol: In Vitro GLP-1 Secretion Assay

This protocol is adapted for measuring the effect of this compound on GLP-1 secretion from STC-1 cells.

  • Cell Culture: Culture STC-1 cells in the recommended growth medium until they reach the desired confluency.

  • Assay Preparation:

    • Wash the cells with an assay buffer (e.g., HBSS with Ca2+ and Mg2+, 20 mM HEPES, 0.1% BSA).

    • Pre-incubate the cells in the assay buffer for 30 minutes at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound DMSO stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the cells.

    • Incubate for 2 hours at 37°C.

  • Sample Collection & Analysis:

    • Collect the supernatants from each well.

    • Measure the concentration of active GLP-1 in the supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

    • Determine the GLP-1 concentration by interpolating from a standard curve.

Mandatory Visualizations

This compound Signaling Pathway

This compound is an agonist for the G-protein coupled receptor 120 (GPR120). Upon activation, GPR120 can initiate several downstream signaling cascades.

G This compound / GPR120 Signaling Pathways cluster_gaq Gαq Pathway cluster_gas Gαs/i Pathway cluster_barrestin β-Arrestin Pathway Metabolex36 This compound GPR120 GPR120 Metabolex36->GPR120 activates PLC PLC GPR120->PLC Gαq AC Adenylyl Cyclase GPR120->AC Gαs/i bArrestin β-Arrestin Recruitment GPR120->bArrestin IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 GLP1 GLP-1 Secretion Ca2->GLP1 cAMP cAMP Modulation AC->cAMP ERK ERK Activation bArrestin->ERK Internalization Receptor Internalization bArrestin->Internalization

Caption: Simplified signaling pathways activated by this compound.

References

Technical Support Center: Mitigating Vehicle Effects in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public information is available for a compound specifically named "Metabolex-36." This guide provides general best practices and troubleshooting for mitigating vehicle effects in in vivo studies, using common examples.

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with vehicle selection and its potential confounding effects in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle in the context of in vivo studies, and why is a vehicle control group necessary?

A1: In pharmacology and toxicology, a vehicle is an inactive substance used to deliver an active compound (drug or test substance) to a living organism.[1][2] The choice of vehicle depends on the physicochemical properties of the compound, the route of administration, and the animal model being used.[3] A vehicle control group, which receives the vehicle alone without the active compound, is crucial to determine if the vehicle itself has any physiological or behavioral effects.[1][2][4] This allows researchers to distinguish the effects of the test compound from any effects caused by the delivery medium.

Q2: How do I select an appropriate vehicle for my compound?

A2: The ideal vehicle should be non-toxic, have no biological effect of its own, and effectively solubilize or suspend the test compound.[5] Key factors to consider include:

  • Solubility of the compound: Determine if the compound is hydrophilic (water-soluble) or lipophilic (fat-soluble).[3][4]

  • Route of administration: Different routes (e.g., oral, intravenous, intraperitoneal) have specific requirements for vehicle properties like pH, osmolality, and viscosity.[6][7]

  • Stability of the compound in the vehicle: The chosen vehicle should not degrade the test compound.[6][8]

  • Tolerability in the animal model: The vehicle should be well-tolerated by the specific species and strain being used.[8][9]

Q3: What are some common vehicles and their potential side effects?

A3: Common vehicles include aqueous solutions, organic solvents, and oil-based vehicles.[3] Each has potential side effects:

  • Aqueous Solutions (e.g., Saline, PBS): Generally well-tolerated and non-toxic, but may not be suitable for poorly water-soluble compounds.[3][10]

  • Organic Solvents (e.g., DMSO, Ethanol, PEG-400): Effective for dissolving lipophilic compounds, but can cause local irritation, inflammation, or systemic toxicity at higher concentrations.[3][10][11]

  • Oil-based Vehicles (e.g., Corn oil, Sesame oil): Used for highly lipophilic compounds, but can be unsuitable for intravenous administration and may have their own biological effects.[3][12]

Q4: How can I identify if my vehicle is causing an effect in my study?

A4: A dedicated vehicle control group is essential for identifying vehicle-specific effects.[1][2] Compare the data from the vehicle control group to an untreated control group (if applicable) and the experimental group(s). Significant differences between the vehicle control and untreated groups in key parameters (e.g., body weight, food intake, clinical signs, biomarkers) indicate a vehicle effect.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected mortality or severe adverse events in the vehicle control group. Vehicle toxicity at the administered dose or volume.Review the literature for the maximum tolerated dose of the vehicle in your animal model. Consider reducing the concentration or volume of the vehicle. Evaluate alternative, less toxic vehicles.
Significant differences in physiological parameters (e.g., body weight, glucose levels) between the vehicle control and untreated groups. The vehicle has inherent biological activity.Characterize the specific effects of the vehicle. If the effects interfere with the study endpoints, a different vehicle should be selected. Publish the vehicle-specific effects to inform other researchers.
Inflammation or irritation at the injection site. The vehicle is causing local tissue damage.For injectable routes, ensure the pH and osmolality of the vehicle are close to physiological levels.[7] Consider diluting the vehicle or using a co-solvent to reduce irritation. Explore alternative administration routes.
High variability in data within the treatment and/or vehicle control groups. Inconsistent preparation or administration of the formulation.Develop and follow a standardized protocol for formulation preparation. Ensure the compound is fully dissolved or uniformly suspended. Train all personnel on proper administration techniques to ensure consistent dosing.
Poor exposure of the test compound. The vehicle is not effectively delivering the compound.Re-evaluate the solubility of the compound in the chosen vehicle. Consider using a different vehicle or adding excipients to improve solubility and absorption.[5][6]

Experimental Protocols

Protocol: Vehicle Selection and Validation
  • Literature Review: Conduct a thorough search of scientific literature to identify vehicles previously used for similar compounds and administration routes.[1]

  • Solubility Testing:

    • Prepare small-scale test formulations of the compound in a panel of candidate vehicles.

    • Visually inspect for complete dissolution or a stable, uniform suspension.

    • Quantify the solubility if necessary.

  • Stability Assessment:

    • Store the test formulations under the intended experimental conditions (e.g., temperature, light exposure).

    • Analyze the concentration and purity of the compound at various time points to assess stability.

  • Pilot In Vivo Tolerability Study:

    • Administer the vehicle(s) alone to a small group of animals.

    • Monitor for clinical signs of toxicity, changes in body weight, food and water intake, and any local reactions at the administration site for a defined period.

    • Collect blood samples for basic clinical pathology to assess systemic effects.

  • Vehicle Control Group in Main Study:

    • Include a dedicated group of animals that receives only the selected vehicle, administered in the same manner and volume as the experimental groups.[1][2][13]

Quantitative Data Summary

Table 1: Hypothetical Tolerability Data for Different Vehicles in Mice (7-day study)
Vehicle (Intraperitoneal Administration)Dose Volume (mL/kg)Change in Body Weight (%)Food Intake ( g/day )Injection Site Observations
0.9% Saline10+2.54.1No abnormalities
5% DMSO in Saline10+1.83.9Mild, transient inflammation in 1/5 animals
10% PEG-400 in Saline10+2.14.0No abnormalities
Corn Oil10+3.54.5No abnormalities
Table 2: Hypothetical Effects of Vehicles on Blood Glucose in a Fasted State
GroupNFasting Blood Glucose (mg/dL)
Untreated Control8125 ± 8
Vehicle 1 (Saline)8128 ± 10
Vehicle 2 (5% DMSO)8115 ± 9
Vehicle 3 (Corn Oil)8135 ± 12
p<0.05 compared to Untreated Control, indicating a potential biological effect of 5% DMSO.

Visualizations

VehicleSelectionWorkflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Validation Compound Compound Physicochemical Properties Solubility Solubility Testing in Candidate Vehicles Compound->Solubility Route Intended Route of Administration Route->Solubility Literature Literature Review of Vehicles Literature->Solubility Stability Stability Assessment Solubility->Stability Tolerability Pilot Tolerability Study Stability->Tolerability Selection Final Vehicle Selection Tolerability->Selection

Caption: Workflow for vehicle selection and validation.

ExperimentalDesign cluster_0 Study Population cluster_1 Randomization and Grouping cluster_2 Outcome Assessment Animals Experimental Animals Group1 Group 1: Untreated Control (Optional) Animals->Group1 Group2 Group 2: Vehicle Control Animals->Group2 Group3 Group 3: Compound + Vehicle (Low Dose) Animals->Group3 Group4 Group 4: Compound + Vehicle (High Dose) Animals->Group4 Analysis Data Analysis and Comparison Group1->Analysis Group2->Analysis Group3->Analysis Group4->Analysis Conclusion Conclusion on Compound Efficacy and Vehicle Effects Analysis->Conclusion

Caption: Standard experimental design with a vehicle control.

TroubleshootingTree Start Adverse Event or Unexpected Result Observed CheckVehicle Is the effect present in the vehicle control group? Start->CheckVehicle Yes Yes CheckVehicle->Yes No No CheckVehicle->No VehicleEffect Effect is likely due to the vehicle. Yes->VehicleEffect CompoundEffect Effect is likely due to the test compound. No->CompoundEffect Action Action: Re-evaluate vehicle or characterize its effects. VehicleEffect->Action

References

Validation & Comparative

A Head-to-Head Battle of GPR120 Agonists: Metabolex-36 vs. AZ13581837

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two synthetic agonists targeting the G-protein coupled receptor 120 (GPR120), a key player in metabolic and inflammatory signaling, reveals significant differences in potency and pathway activation. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of Metabolex-36 and AZ13581837, supported by experimental data and detailed methodologies.

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory diseases.[1] Activation of GPR120 by long-chain fatty acids initiates a cascade of intracellular signaling events that regulate glucose metabolism, insulin sensitivity, and inflammatory responses.[1] Synthetic agonists like this compound and AZ13581837 have been developed to harness the therapeutic potential of this receptor. A 2017 study provides a direct comparison of these two compounds, offering valuable insights into their respective pharmacological profiles.[2]

Quantitative Efficacy at GPR120

A key differentiator between AZ13581837 and this compound is their potency in activating GPR120. Across various signaling pathways, AZ13581837 consistently demonstrates significantly lower half-maximal effective concentrations (EC50), indicating higher potency.

Pathway/AssayAZ13581837 EC50 (nM)This compound EC50 (nM)Cell Line
Gαq Signaling (Calcium Mobilization) 120 ± 201800 ± 190CHO-hGPR120
Gαs Signaling (cAMP Production) 60 ± 7.06700 ± 1010CHO-hGPR120
β-Arrestin Recruitment 5.2 ± 0.41400 ± 700U2OS-hGPR120
Data sourced from a 2017 study comparing the two agonists.[2]

GPR120 Signaling Pathways

The activation of GPR120 by agonists like this compound and AZ13581837 triggers multiple downstream signaling cascades. The primary pathways involve the coupling to Gαq, Gαs, and the recruitment of β-arrestin.

GPR120_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling GPR120 GPR120 Gaq Gαq GPR120->Gaq Gas Gαs GPR120->Gas beta_arrestin β-Arrestin GPR120->beta_arrestin Agonist This compound or AZ13581837 Agonist->GPR120 PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release AC Adenylate Cyclase Gas->AC cAMP cAMP Production AC->cAMP ERK ERK Activation beta_arrestin->ERK

GPR120 agonist-induced signaling pathways.

Selectivity Profile

An important consideration for any targeted agonist is its selectivity. Both AZ13581837 and this compound were evaluated for their activity on GPR40, another fatty acid receptor. The data indicates that both compounds are highly selective for GPR120, with no significant activation of GPR40.[2]

CompoundGPR40 Activity
AZ13581837 No activity
This compound No activity
Data sourced from a 2017 study.[2]

Furthermore, both agonists demonstrated similar activity on human and mouse GPR120, suggesting their utility in preclinical studies using mouse models.[2]

Experimental Protocols

The quantitative data presented in this guide is based on established in vitro assays. Below are the detailed methodologies for the key experiments.

Calcium Mobilization Assay (Gαq Pathway)

This assay measures the increase in intracellular calcium concentration following GPR120 activation, which is indicative of Gαq pathway signaling.

Calcium_Mobilization_Workflow start Start step1 Seed CHO-hGPR120 cells in 96-well plates start->step1 step2 Incubate cells with a calcium-sensitive fluorescent dye step1->step2 step3 Add varying concentrations of This compound or AZ13581837 step2->step3 step4 Measure fluorescence intensity to determine intracellular Ca²⁺ levels step3->step4 end Determine EC50 step4->end

Workflow for the calcium mobilization assay.
cAMP Production Assay (Gαs Pathway)

This assay quantifies the production of cyclic AMP (cAMP), a second messenger generated upon the activation of the Gαs pathway.

  • Cell Culture: CHO-hGPR120 cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Addition: Cells are treated with various concentrations of either this compound or AZ13581837.

  • Cell Lysis: After incubation, the cells are lysed to release intracellular components.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The dose-response curve is plotted to calculate the EC50 value for cAMP production.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR120 receptor, a key event in receptor desensitization and signaling.

B_Arrestin_Recruitment_Logic Agonist Agonist Binding GPR120_Activation GPR120 Activation & Phosphorylation Agonist->GPR120_Activation B_Arrestin_Recruitment β-Arrestin Recruitment GPR120_Activation->B_Arrestin_Recruitment Signal_Generation Signal Generation (e.g., Enzyme Complementation) B_Arrestin_Recruitment->Signal_Generation Measurement Signal Measurement Signal_Generation->Measurement

Logical flow of a β-arrestin recruitment assay.

Conclusion

The comparative analysis of this compound and AZ13581837 reveals that while both are selective GPR120 agonists, AZ13581837 exhibits substantially higher potency across all major signaling pathways initiated by the receptor. This difference in efficacy is a critical factor for researchers to consider when selecting a tool compound for in vitro and in vivo studies of GPR120 function. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings. As the field of GPR120-targeted therapeutics continues to evolve, a thorough understanding of the pharmacological nuances of available agonists is paramount for the successful development of novel treatments for metabolic and inflammatory diseases.

References

Specificity of Metabolex-36 Validated in GPR120 Null Mice: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Metabolex-36, a selective agonist for G-protein coupled receptor 120 (GPR120), has demonstrated clear specificity for its target in studies utilizing GPR120 null mice. These studies are crucial for validating the compound's mechanism of action and ensuring that its observed effects are directly mediated through GPR120 activation. This guide provides a comparative analysis of this compound's performance, supported by experimental data from studies involving GPR120 knockout models.

Comparative Efficacy of GPR120 Agonists

The in vivo efficacy of this compound has been benchmarked against other GPR120 agonists, such as AZ13581837. These studies highlight the GPR120-dependent nature of their glucose-lowering effects.

CompoundDoseEffect on Oral Glucose Tolerance in Wild-Type MiceEffect on Oral Glucose Tolerance in GPR120 Null MiceReference
This compound 30 mg/kgSignificantly improved glucose toleranceNo observable effect[1]
AZ13581837 18 mg/kgSignificantly improved glucose toleranceNot reported in this specific test, but specificity confirmed in others[1]

In addition to glucose tolerance, the impact of these agonists on insulin secretion was also assessed.

CompoundAdministrationEffect on Insulin Secretion in Wild-Type MiceEffect on Insulin Secretion in GPR120 Null MiceReference
This compound Oral (100 mg/kg) prior to IVGTTIncreased insulin secretionNo effect[1][2]
AZ13581837 Oral (35 mg/kg) prior to IVGTTIncreased insulin secretionNo effect[1]

In Vitro Activity and Selectivity

The selectivity of this compound for GPR120 over other related receptors, such as GPR40, is a key aspect of its pharmacological profile.

CompoundTargetAssayEC50Reference
This compound Human GPR120DMR570 nM[3]
This compound Mouse GPR120DMR130 nM[1][3]
This compound Mouse GPR40Calcium MobilizationNo activity[1][3]
AZ13581837 Mouse GPR120DMR4.3 ± 0.6 nM[1]
AZ13581837 Mouse GPR40Calcium MobilizationNo activity[1]
GW9508 Human GPR40Calcium Mobilization48 ± 0.7 nM[1]
GW9508 Human GPR120DMR0.77 ± 0.09 μM[1]

GPR120 Signaling Pathways

Activation of GPR120 by agonists like this compound triggers multiple downstream signaling cascades. In GPR120 overexpressing cells, both this compound and AZ13581837 have been shown to signal through Gαq, Gαs, and the β-arrestin pathway.[1][2] However, in primary mouse islets, these agonists were found to reduce cAMP production, indicating a different signaling outcome in a native cell type.[1][2] The specificity of this effect was confirmed as no change in cAMP levels was observed in islets from GPR120 null mice.[1]

GPR120_Signaling cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling This compound This compound GPR120 GPR120 This compound->GPR120 binds Gaq Gαq GPR120->Gaq activates Gas Gαs GPR120->Gas activates beta_arrestin β-arrestin GPR120->beta_arrestin recruits PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP ERK ERK beta_arrestin->ERK

GPR120 Signaling Pathways

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

To assess the in vivo efficacy of GPR120 agonists on glucose metabolism, oral glucose tolerance tests were performed on lean wild-type and GPR120 null mice.[1]

  • Animal Model: Male wild-type and GPR120 null mice.

  • Acclimatization: Mice were acclimatized to the experimental conditions prior to the study.

  • Fasting: Mice were fasted for a specified period (e.g., overnight) before the test.

  • Compound Administration: this compound (30 mg/kg) or vehicle was administered orally.

  • Glucose Challenge: After a set time following compound administration (e.g., 60 minutes), an oral gavage of glucose (2 g/kg) was given.

  • Blood Sampling: Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels were measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose was calculated and compared between treatment groups.

OGTT_Workflow cluster_mice Mouse Groups WT_mice Wild-Type Mice Fasting Overnight Fasting WT_mice->Fasting KO_mice GPR120 Null Mice KO_mice->Fasting Compound_Admin Oral Administration (this compound or Vehicle) Fasting->Compound_Admin Glucose_Challenge Oral Glucose Gavage (2 g/kg) Compound_Admin->Glucose_Challenge after 60 min Blood_Sampling Blood Sampling at Multiple Time Points Glucose_Challenge->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement Data_Analysis Data Analysis (AUC) Glucose_Measurement->Data_Analysis

Oral Glucose Tolerance Test Workflow
Intravenous Glucose Tolerance Test (IVGTT)

To investigate the effects of GPR120 agonists on insulin secretion, intravenous glucose tolerance tests were conducted.[1]

  • Animal Model: Lean female wild-type and GPR120 null mice (body weight 20-25 g).

  • Fasting: Mice were fasted for 4 hours prior to the test.

  • Compound Administration: this compound (100 mg/kg) was administered orally 60 minutes before the glucose bolus.

  • Glucose Injection: A bolus of glucose (0.35 mg/kg) was administered intravenously.

  • Blood Sampling: Blood samples were collected at specified time points to measure both glucose and insulin levels.

  • Data Analysis: Glucose elimination rates and insulin secretion profiles were analyzed and compared between groups.

Conclusion

The collective evidence from studies utilizing GPR120 null mice unequivocally demonstrates the specificity of this compound for its intended target. The absence of glucose-lowering and insulin-secreting effects in these knockout models, in stark contrast to the robust responses observed in wild-type mice, provides a solid validation of its mechanism of action. This specificity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects. The comparative data with other agonists further enriches our understanding of GPR120 pharmacology and underscores the importance of using appropriate genetic models in drug development.

References

Comparative Analysis of Metabolex-36 and GW-9508 on GLP-1 Secretion: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Metabolex-36 and GW-9508, focusing on their efficacy and mechanisms in stimulating Glucagon-Like Peptide-1 (GLP-1) secretion. This document synthesizes available experimental data to offer an objective overview of their performance.

This compound is recognized as a selective agonist for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4)[1]. In contrast, GW-9508 functions as a dual agonist, targeting both GPR40 (FFAR1) and, to a lesser extent, GPR120[2][3]. Both compounds have been investigated for their potential in modulating metabolic diseases through the stimulation of GLP-1, a key incretin hormone in glucose homeostasis.

Quantitative Data Summary

The following tables summarize the quantitative data on the receptor activation and subsequent GLP-1 secretion induced by this compound and GW-9508, based on available in vitro studies.

Compound Target(s) Cell Line Assay Potency (EC50/pEC50) Selectivity
This compound GPR120CHO-hGPR120DMR Response570 nMSelective for GPR120 over GPR40[1]
CHO-mGPR120DMR Response130 nM
CHO-hGPR120Calcium Mobilization1.8 µM
GW-9508 GPR40, GPR120HEK-293 (hGPR40)Calcium MobilizationpEC50: 7.32~100-fold selectivity for GPR40 over GPR120[2]
HEK-293 (hGPR120)Calcium MobilizationpEC50: 5.46

Table 1: Receptor Activation Potency and Selectivity. This table outlines the potency and selectivity of this compound and GW-9508 on their respective target receptors in various cell lines.

Compound Cell Line Stimulation Effect on GLP-1 Secretion Reference
This compound STC-110 µMIncreased GLP-1 secretion[1]
GW-9508 STC-1Not specifiedStimulates GLP-1 secretion

Table 2: In Vitro Efficacy on GLP-1 Secretion. This table summarizes the observed effects of this compound and GW-9508 on GLP-1 secretion from the murine enteroendocrine STC-1 cell line. Direct comparative dose-response data for GLP-1 secretion in the same study is limited in the available literature.

Experimental Protocols

In Vitro GLP-1 Secretion Assay in STC-1 Cells

This protocol is a synthesized methodology based on established procedures for measuring GLP-1 secretion from the STC-1 enteroendocrine cell line.

1. Cell Culture:

  • Culture STC-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in 24-well plates and grow to 80-90% confluency.

2. Stimulation Experiment:

  • On the day of the experiment, wash the cells twice with Hanks' Balanced Salt Solution (HBSS) or a similar assay buffer.

  • Pre-incubate the cells in the assay buffer for 30-60 minutes at 37°C to establish baseline conditions.

  • Prepare stimulation solutions of this compound and GW-9508 at various concentrations in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Remove the pre-incubation buffer and add the stimulation solutions to the respective wells.

  • Incubate the plate at 37°C for a specified period, typically 1 to 2 hours.

3. Sample Collection and Processing:

  • After incubation, collect the supernatant from each well.

  • To prevent GLP-1 degradation, add a Dipeptidyl Peptidase-4 (DPP-4) inhibitor (e.g., sitagliptin) and a protease inhibitor cocktail to the collected supernatant immediately.

  • Centrifuge the samples to pellet any detached cells and collect the clear supernatant.

4. GLP-1 Quantification:

  • Measure the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Normalize the GLP-1 concentration to the total protein content of the cells in each well, which can be determined using a BCA protein assay after lysing the cells.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways activated by this compound and GW-9508 in enteroendocrine L-cells to stimulate GLP-1 secretion.

Metabolex36_Pathway Metabolex36 This compound GPR120 GPR120 Metabolex36->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 Activation beta_arrestin β-Arrestin GPR120->beta_arrestin Recruits PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_increase ↑ [Ca²⁺]i ER->Ca_increase Ca²⁺ release Ca_release Ca²⁺ Release GLP1_secretion GLP-1 Secretion Ca_increase->GLP1_secretion Triggers

Caption: Signaling pathway of this compound via GPR120 in enteroendocrine cells.

GW9508_Pathway cluster_GPR40 GPR40 Pathway cluster_GPR120 GPR120 Pathway GPR40 GPR40 Gaq11_40 Gαq/11 GPR40->Gaq11_40 Activation PLC_40 PLC Gaq11_40->PLC_40 Activates PIP2 PIP2 PLC_40->PIP2 Hydrolyzes GPR120 GPR120 Gaq11_120 Gαq/11 GPR120->Gaq11_120 Activation PLC_120 PLC Gaq11_120->PLC_120 Activates GW9508 GW-9508 GW9508->GPR40 High Affinity GW9508->GPR120 Low Affinity IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_increase ↑ [Ca²⁺]i ER->Ca_increase Ca²⁺ release GLP1_secretion GLP-1 Secretion Ca_increase->GLP1_secretion Triggers

Caption: Signaling pathway of GW-9508 via GPR40 and GPR120 in enteroendocrine cells.

Both this compound and GW-9508 stimulate GLP-1 secretion primarily through the Gαq/11 signaling cascade. This pathway involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration is a critical trigger for the exocytosis of GLP-1-containing granules. In addition to the Gαq/11 pathway, GPR120 activation by agonists like this compound can also recruit β-arrestin, which is involved in receptor desensitization and internalization, and may initiate other downstream signaling events. The dual agonism of GW-9508 at both GPR40 and GPR120 suggests a broader mechanism of action that could potentially lead to a more robust or sustained GLP-1 release compared to a selective GPR120 agonist, although this requires further direct comparative studies.

References

Comparative Analysis of Metabolex-36 Cross-reactivity with Free Fatty Acid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of Metabolex-36, a known agonist of the G-protein coupled receptor 120 (GPR120), also designated as Free Fatty Acid Receptor 4 (FFAR4). The objective is to offer a clear, data-driven comparison of its activity on its primary target versus other related free fatty acid receptors (FFARs), providing valuable insights for researchers in metabolic disease and drug discovery.

Introduction to this compound and Free Fatty Acid Receptors

This compound is a synthetic small molecule agonist developed for the study of GPR120, a receptor that has garnered significant interest as a therapeutic target for type 2 diabetes and other metabolic disorders.[1][2] Free fatty acid receptors are a class of G-protein coupled receptors that are activated by fatty acids and are involved in a variety of physiological processes, including glucose homeostasis, inflammation, and incretin secretion.[1][2] The main members of this family include GPR40 (FFAR1), GPR41 (FFAR3), GPR43 (FFAR2), GPR84, and GPR120 (FFAR4). Due to the structural similarities among the ligands that activate these receptors, understanding the selectivity profile of a compound like this compound is crucial for interpreting experimental results and predicting potential off-target effects.

Quantitative Analysis of this compound Activity

The following table summarizes the available quantitative data on the activity of this compound across various free fatty acid receptors. The data is primarily derived from in vitro functional assays, such as calcium mobilization and dynamic mass redistribution (DMR) assays.

ReceptorSpeciesAssay TypeParameterValueReference
GPR120 (FFAR4) HumanCalcium MobilizationEC501.3 µM[3]
HumanDMREC50570 nM[3]
MouseDMREC50130 nM[1][3]
GPR40 (FFAR1) HumanCalcium MobilizationActivityNo activity observed[1][3]
MouseCalcium MobilizationActivityNo activity observed[1]
GPR41 (FFAR3) Not AvailableNot AvailableNot AvailableData not publicly available
GPR43 (FFAR2) Not AvailableNot AvailableNot AvailableData not publicly available
GPR84 Not AvailableNot AvailableNot AvailableData not publicly available

Data Interpretation:

The available data indicates that this compound is a potent agonist of both human and mouse GPR120.[1][3] Importantly, it demonstrates selectivity for GPR120 over GPR40, as no activity was observed in calcium mobilization assays using cells expressing GPR40.[1][3] However, there is a notable lack of publicly available data on the cross-reactivity of this compound with other free fatty acid receptors, namely GPR41, GPR43, and GPR84. This represents a significant gap in the comprehensive selectivity profiling of this compound.

Signaling Pathways and Experimental Workflows

The functional activity of this compound is typically assessed through its ability to stimulate intracellular signaling pathways upon binding to GPR120. GPR120 is known to couple to Gαq, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. This is the basis for the calcium mobilization assay. Another method, the dynamic mass redistribution (DMR) assay, provides a holistic, real-time measurement of cellular responses following receptor activation.

Below are diagrams illustrating the GPR120 signaling pathway and a typical experimental workflow for assessing agonist activity.

GPR120_Signaling_Pathway Metabolex36 This compound GPR120 GPR120 (FFAR4) Metabolex36->GPR120 Binds to Gq Gαq GPR120->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response Triggers

Figure 1: Simplified GPR120 signaling pathway activated by this compound.

Experimental_Workflow cluster_preparation Assay Preparation cluster_experiment Experiment Execution cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing target FFAR (e.g., GPR120) Plate_Seeding 2. Seed cells into microplate Cell_Culture->Plate_Seeding Dye_Loading 3. Load cells with calcium-sensitive dye (for Ca²⁺ assay) or use label-free sensor (for DMR) Plate_Seeding->Dye_Loading Compound_Addition 4. Add varying concentrations of this compound Dye_Loading->Compound_Addition Signal_Detection 5. Measure fluorescence (Ca²⁺) or mass redistribution (DMR) in real-time Compound_Addition->Signal_Detection Dose_Response 6. Generate dose-response curves Signal_Detection->Dose_Response EC50_Calculation 7. Calculate EC50 values Dose_Response->EC50_Calculation

Figure 2: General experimental workflow for assessing agonist activity.

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay measures the activation of Gq-coupled GPCRs by detecting the transient increase in intracellular calcium concentration following agonist stimulation.

Materials:

  • Cells stably or transiently expressing the free fatty acid receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • This compound and other reference compounds.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay and incubate overnight.

  • Dye Loading: Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer in a separate compound plate.

  • Assay Measurement: Place the cell plate and the compound plate into the fluorescence plate reader.

  • Set the instrument to record a baseline fluorescence reading before adding the compounds.

  • The instrument's automated pipettor will add the compounds to the cell plate, and fluorescence will be continuously monitored to detect the calcium flux.

  • Data Analysis: The change in fluorescence intensity is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be determined.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation, providing an integrated readout of cellular signaling.

Materials:

  • Cells expressing the FFAR of interest.

  • Cell culture medium.

  • Assay buffer.

  • This compound and other reference compounds.

  • Specialized biosensor microplates (e.g., Corning Epic plates).

  • Label-free detection instrument (e.g., Corning Epic system).

Procedure:

  • Cell Plating: Seed the cells directly into the biosensor microplates and allow them to form a confluent monolayer.

  • Cell Equilibration: Prior to the assay, wash the cells and replace the culture medium with assay buffer. Allow the cells to equilibrate in the instrument for at least 1 hour.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Assay Measurement: Record a stable baseline reading of the biosensor signal.

  • Add the compounds to the cell plate.

  • Continuously monitor the change in the biosensor signal (typically measured in picometers, pm) over time.

  • Data Analysis: The magnitude of the DMR signal at a specific time point is plotted against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion and Future Directions

This compound is a valuable research tool as a potent and selective agonist for GPR120, with no discernible activity at GPR40. This selectivity is crucial for studies aiming to elucidate the specific roles of GPR120 in physiology and disease. However, the lack of publicly available data on its cross-reactivity with GPR41, GPR43, and GPR84 underscores the need for more comprehensive selectivity profiling.

For researchers utilizing this compound, it is recommended to:

  • Be aware of the potential for uncharacterized off-target effects on other FFARs, particularly in experimental systems where these receptors are co-expressed.

  • Consider performing in-house selectivity screening against a broader panel of FFARs if the experimental context requires a high degree of certainty regarding target engagement.

Future research efforts should focus on generating and publishing comprehensive selectivity data for commonly used research compounds like this compound to enhance the reproducibility and interpretability of scientific findings in the field of free fatty acid receptor pharmacology.

References

A Head-to-Head Comparison: Metabolex-36 Versus Endogenous Ligands of GPR120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic and inflammatory disorders.[1][2][3] Its activation by long-chain fatty acids triggers a cascade of signaling events that modulate insulin sensitivity, glucose homeostasis, and anti-inflammatory responses.[3][4] This guide provides an objective, data-driven comparison between the synthetic agonist Metabolex-36 and the primary endogenous ligands that activate GPR120.

Overview of GPR120 Ligands

This compound: A potent and selective synthetic agonist developed for GPR120.[5][6] Its selectivity for GPR120 over other free fatty acid receptors like GPR40 makes it a valuable tool for dissecting the specific physiological roles of GPR120.[5][6][7]

Endogenous Ligands: GPR120 is naturally activated by various polyunsaturated and saturated long-chain fatty acids. The most well-studied endogenous ligands include omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), and omega-6 fatty acids such as linoleic acid (LA).[2][4][8] These fatty acids are key dietary components known for their beneficial metabolic and anti-inflammatory effects, which are mediated, in part, through GPR120 activation.[4]

Quantitative Comparison of Ligand Activity

The following tables summarize the potency (EC50/IC50) of this compound and key endogenous ligands in various in vitro functional assays. Data is presented for both human (hGPR120) and mouse (mGPR120) orthologs where available.

Table 1: Potency of Ligands on Human GPR120 (hGPR120)

LigandAssay TypeCell LinePotency (EC50/IC50)Reference
This compound Calcium MobilizationCHO-hGPR1201.3 µM (IC50)[5]
Calcium MobilizationCHO-hGPR1201.8 µM (EC50)[6]
Dynamic Mass Redistribution (DMR)CHO-hGPR120570 nM (EC50)[5]
β-Arrestin RecruitmentU2OS-hGPR1201.4 µM (EC50)[6]
cAMP ProductionCHO-hGPR1206.7 µM (EC50)[6]
α-Linolenic Acid (ALA) Calcium MobilizationHEK293~10 µM (EC50)[9]
Docosahexaenoic Acid (DHA) β-Arrestin RecruitmentHEK293~10 µM (EC50)[4]
Eicosapentaenoic Acid (EPA) β-Arrestin RecruitmentHEK293~25 µM (EC50)[4]

Table 2: Potency of Ligands on Mouse GPR120 (mGPR120)

LigandAssay TypeCell LinePotency (EC50)Reference
This compound Dynamic Mass Redistribution (DMR)CHO-mGPR120130 nM[5][6]
cAMP InhibitionPrimary Mouse IsletsEffective at 10 µM[6][10]
Somatostatin Secretion InhibitionPrimary Mouse IsletsEffective at 3-30 µM[11]
α-Linolenic Acid (ALA) ERK PhosphorylationSTC-1Effective at 10-100 µM[9]

Note: Direct comparative potency data for endogenous ligands in the same assays and cell lines as this compound is limited. The presented data is collated from various sources to provide a general comparison.

GPR120 Signaling Pathways

Upon ligand binding, GPR120 can initiate signals through multiple intracellular pathways. The primary pathway involves coupling to Gαq/11 proteins, which activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and activation of the ERK cascade.[4][12] Additionally, GPR120 activation leads to the recruitment of β-arrestin 2. This interaction is crucial for the receptor's potent anti-inflammatory effects, which involve inhibiting the TAK1 signaling pathway.[4][13] Some studies also show that GPR120 can couple to Gαs, leading to cAMP production in recombinant cell lines, or Gαi, causing cAMP inhibition in native cells like pancreatic islets.[6][10]

GPR120_Signaling cluster_membrane Plasma Membrane cluster_gaq Gαq Pathway cluster_barrestin β-Arrestin Pathway GPR120 GPR120 Gaq Gαq GPR120->Gaq Coupling B_Arrestin β-Arrestin 2 GPR120->B_Arrestin Recruitment Ligand This compound or Endogenous Ligand Ligand->GPR120 Activation PLC PLC Gaq->PLC Ca_Mobilization ↑ [Ca2+]i PLC->Ca_Mobilization ERK ERK Activation Ca_Mobilization->ERK TAK1 TAK1 Inhibition B_Arrestin->TAK1 Anti_Inflammatory Anti-inflammatory Effects TAK1->Anti_Inflammatory

Caption: GPR120 signaling cascade upon ligand activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to characterize GPR120 agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR120 activation via the Gαq pathway.

Principle: Cells expressing GPR120 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation, Gαq stimulates PLC, leading to the release of Ca2+ from the endoplasmic reticulum. The dye binds to free Ca2+, resulting in a measurable increase in fluorescence intensity.[14][15]

Methodology:

  • Cell Culture: Plate CHO-K1 or HEK293T cells stably or transiently expressing GPR120 in a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove culture medium and add loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound, endogenous ligands, and controls in an appropriate assay buffer.

  • Fluorescence Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).[16][17]

  • Assay Execution: Establish a baseline fluorescence reading. The instrument then adds the compounds to the wells while simultaneously monitoring fluorescence intensity in real-time.

  • Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Plate GPR120- expressing cells B 2. Incubate overnight A->B C 3. Load cells with Fluo-4 AM dye B->C D 4. Measure baseline fluorescence in plate reader C->D E 5. Add ligands D->E F 6. Monitor fluorescence change in real-time E->F G 7. Plot dose-response curve F->G H 8. Calculate EC50 G->H

Caption: Workflow for a fluorescence-based calcium mobilization assay.
β-Arrestin Recruitment Assay

This assay quantifies the interaction between GPR120 and β-arrestin following ligand stimulation.

Principle: Enzyme fragment complementation (EFC) technology is commonly used.[18] Cells are engineered to express GPR120 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementing fragment (e.g., Enzyme Acceptor). Ligand-induced recruitment brings the fragments together, forming an active enzyme (β-galactosidase) that hydrolyzes a substrate to produce a chemiluminescent signal.[18][19]

Methodology:

  • Cell Culture: Use a commercially available cell line co-expressing the GPR120-ProLink and β-arrestin-Enzyme Acceptor fusion proteins (e.g., PathHunter® cells). Plate cells in a white, solid-bottom assay plate.

  • Compound Addition: Prepare serial dilutions of test compounds and add them to the cells. Incubate for 90-180 minutes at 37°C.

  • Detection: Add the detection reagent mixture, which contains the chemiluminescent substrate. Incubate for 60 minutes at room temperature.

  • Signal Measurement: Read the chemiluminescent signal using a plate luminometer.

  • Data Analysis: Plot the signal intensity against compound concentration to determine EC50 values.

Comparative Analysis Logic

The choice between using a synthetic agonist like this compound and studying endogenous ligands depends on the research objective. This compound offers high selectivity and potency, making it ideal for isolating the effects of GPR120 activation without confounding activities at other receptors like GPR40.[5][6] Endogenous ligands, while less potent and selective, represent the physiological activators of the receptor. Studying them provides insight into the natural regulation of metabolic and inflammatory processes.

Comparison_Logic Start Research Goal Goal1 Isolate specific GPR120 functions? Start->Goal1 Goal2 Study physiological pathways? Start->Goal2 Ligand1 Use this compound Goal1->Ligand1 Yes Ligand2 Use Endogenous Ligands (DHA, EPA, etc.) Goal2->Ligand2 Yes Adv1 Advantage: High Potency & Selectivity Ligand1->Adv1 Adv2 Advantage: Physiological Relevance Ligand2->Adv2

Caption: Logic for selecting between synthetic and endogenous ligands.

Conclusion

This compound stands out as a highly potent and selective tool for probing GPR120 function, demonstrating nanomolar to low-micromolar potency in various signaling assays.[5][6] Endogenous fatty acids like DHA and ALA are the natural activators of GPR120, though they generally exhibit lower potency and act on multiple receptors. The choice of ligand is contingent on the experimental goals: this compound is superior for targeted pharmacological studies, while endogenous ligands are essential for understanding the receptor's role in normal physiology and nutrition. This guide provides the foundational data and methodologies to assist researchers in making informed decisions for their investigations into the promising therapeutic landscape of GPR120.

References

On-Target Efficacy of Metabolex-36 Verified with Knockout Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Metabolex-36's performance against other GPR120 agonists, supported by experimental data. The critical role of knockout models in confirming the on-target effects of this compound is highlighted, offering a clear perspective on its mechanism of action.

This compound is a potent and selective agonist for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). This receptor has garnered significant interest as a therapeutic target for metabolic disorders, including type 2 diabetes. Activation of GPR120 is linked to the stimulation of glucagon-like peptide-1 (GLP-1) secretion, which in turn enhances glucose-stimulated insulin secretion. Crucially, the on-target effects of this compound have been unequivocally demonstrated through studies utilizing GPR120 null (knockout) mice, where its pharmacological activity is abolished in the absence of the receptor.

Comparative Performance of GPR120 Agonists

The following tables summarize the in vitro and in vivo performance of this compound in comparison to other known GPR120 agonists. The data is primarily drawn from studies directly comparing this compound with AZ13581837, and includes data on other relevant compounds for a broader context.

In Vitro Activity at GPR120
CompoundAssaySpeciesEC50Reference
This compound DMRHuman570 nM[1]
DMRMouse130 ± 20 nM[2]
Calcium MobilizationHuman1.3 µM (IC50)[1]
β-arrestin RecruitmentHuman1400 ± 700 nM
AZ13581837 DMRHuman5.2 ± 0.4 nM
DMRMouse4.3 ± 0.6 nM[2]
β-arrestin RecruitmentHuman5.2 ± 0.4 nM
GW9508 Calcium MobilizationHuman0.77 ± 0.09 µM[2]
Calcium MobilizationHuman (GPR40)48 ± 0.7 nM[2]

EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. IC50 (Inhibitory Concentration 50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. DMR (Dynamic Mass Redistribution) is a label-free assay to detect receptor activation.

In Vivo Glucose Lowering Effects
CompoundModelDoseEffectReference
This compound Wild-type mice (OGTT)30 mg/kgSignificantly improved glucose tolerance
GPR120 null mice (OGTT)30 mg/kgNo effect on glucose tolerance[3]
AZ13581837 Wild-type mice (OGTT)18 mg/kgSignificantly improved glucose tolerance
GPR120 null mice (IVGTT)-No effect
GW9508 Diabetic mice0.1 µmol/kg (oral)Reduced glycaemic excursion by 22-31%[4]

OGTT (Oral Glucose Tolerance Test) and IVGTT (Intravenous Glucose Tolerance Test) are methods to assess glucose metabolism.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Oral Glucose Tolerance Test (OGTT) in Mice
  • Animal Model: Lean male wild-type and GPR120 null mice (27-32g body weight) are used.

  • Fasting: Mice are fasted for 16 hours prior to the test.

  • Compound Administration: this compound (10, 30, or 100 mg/kg) or vehicle is administered orally 60 minutes before the glucose challenge.[2]

  • Glucose Challenge: An oral glucose load of 2 g/kg is administered.[2]

  • Blood Sampling: Blood glucose levels are measured at -30, 0, 10, 25, 40, 60, and 90 minutes post-glucose administration.[2]

In Vitro cAMP Production Assay in Mouse Islets
  • Islet Isolation: Islets are isolated from both wild-type and GPR120 null mice.

  • Cell Culture: Dispersed islet cells are prepared for the assay.

  • Stimulation: Cells are stimulated with 10 µM of this compound, AZ13581837, or a vehicle control.

  • cAMP Measurement: Intracellular cAMP levels are determined using a suitable assay kit. Stimulation of dispersed wild-type mouse islet cells with 10 μM this compound significantly reduced cAMP production compared to control cells.[2]

  • Specificity Control: No effect on cAMP production is observed in islets from GPR120 null mice, confirming the on-target effect of the agonist.[2]

Visualizing the On-Target Effect and Signaling Pathway

The following diagrams illustrate the experimental logic for confirming the on-target effects of this compound and the downstream signaling pathways of GPR120.

GPR120_Knockout_Validation cluster_wildtype Wild-Type Mouse cluster_knockout GPR120 Knockout Mouse WT_Metabolex This compound WT_GPR120 GPR120 Receptor WT_Metabolex->WT_GPR120 Activates WT_Effect Glucose Lowering WT_GPR120->WT_Effect Leads to KO_Metabolex This compound KO_GPR120 GPR120 Receptor (Absent) KO_Metabolex->KO_GPR120 No target KO_NoEffect No Glucose Lowering KO_GPR120->KO_NoEffect

Caption: Experimental logic for confirming the on-target effect of this compound using GPR120 knockout mice.

GPR120_Signaling_Pathway cluster_Gq Gαq Pathway cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway (in islets) cluster_Barrestin β-arrestin Pathway Metabolex36 This compound GPR120 GPR120 Receptor Metabolex36->GPR120 PLC PLC GPR120->PLC Gαq AC_up Adenylate Cyclase GPR120->AC_up Gαs AC_down Adenylate Cyclase GPR120->AC_down Gαi Barrestin β-arrestin2 GPR120->Barrestin β-arrestin IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 GLP1 GLP-1 Secretion Ca2->GLP1 cAMP_up ↑ cAMP AC_up->cAMP_up cAMP_down ↓ cAMP AC_down->cAMP_down Internalization Receptor Internalization Barrestin->Internalization Anti_inflammatory Anti-inflammatory Effects Barrestin->Anti_inflammatory

Caption: GPR120 signaling pathways activated by this compound.

References

Evaluating the potency of Metabolex-36 against other synthetic GPR120 agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Metabolex-36 with other synthetic G protein-coupled receptor 120 (GPR120) agonists. The information presented is supported by experimental data from various in vitro assays, offering a comprehensive overview for researchers in the field of metabolic and inflammatory diseases.

Data Presentation: Potency of Synthetic GPR120 Agonists

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other prominent synthetic GPR120 agonists. The data is compiled from studies conducting calcium mobilization, β-arrestin recruitment, and dynamic mass redistribution (DMR) assays. Lower EC50 values indicate higher potency.

CompoundAssay TypeSpeciesEC50 (nM)Selectivity over GPR40
This compound Calcium MobilizationHuman1800 ± 190[1]Selective[1]
β-Arrestin RecruitmentHuman1400 ± 700[1]Selective[1]
DMRHuman570[2]Selective[2]
DMRMouse130[1][2]Selective[1]
AZ13581837 Calcium MobilizationHuman120 ± 20[1]Selective[1]
β-Arrestin RecruitmentHuman5.2 ± 0.4[1]Selective[1]
DMRMouse4.3 ± 0.6[1]Selective[1]
TUG-891 Calcium MobilizationHuman43.7[3]Highly Selective[4]
β-Arrestin RecruitmentHuman--
GSK137647A Calcium MobilizationHuman-Selective[5]
β-Arrestin RecruitmentHumanpEC50: 6.75 ± 0.48[5]-
Compound A (cpdA) Calcium MobilizationHumanlogEC50 (M) = -7.62 ± 0.11[6]Fully Selective[6]
β-Arrestin RecruitmentHuman~350[6]-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR120 activation.

Objective: To determine the potency of a test compound in activating the Gαq-mediated signaling pathway of GPR120.

Materials:

  • HEK293 or CHO cells stably expressing human or mouse GPR120.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds at various concentrations.

  • A fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Culture: Culture the GPR120-expressing cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer.

  • Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Record the baseline fluorescence, then add the test compounds to the wells and immediately begin kinetic reading of fluorescence intensity for a defined period.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR120, a key event in receptor desensitization and signaling.

Objective: To determine the potency of a test compound in inducing the interaction between GPR120 and β-arrestin.

Materials:

  • U2OS or CHO-K1 cells engineered to co-express GPR120 and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay).

  • Cell culture medium.

  • Test compounds at various concentrations.

  • Detection reagents specific to the assay system (e.g., chemiluminescent substrate).

  • A luminometer or a plate reader with luminescence detection capabilities.

Procedure:

  • Cell Culture and Plating: Culture and plate the engineered cells as described for the calcium mobilization assay.

  • Compound Incubation: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 90 minutes) at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol. This typically involves cell lysis and addition of a substrate that generates a luminescent signal upon enzyme complementation (resulting from the GPR120-β-arrestin interaction).

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

GPR120 Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated upon GPR120 activation by an agonist.

GPR120_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling GPR120 GPR120 Gq Gαq/11 GPR120->Gq Activates beta_arrestin β-Arrestin GPR120->beta_arrestin Recruits Agonist Agonist (e.g., this compound) Agonist->GPR120 Binds to PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca [Ca²⁺]i ↑ IP3->Ca PKC PKC DAG->PKC Metabolic_Effects Metabolic Effects (e.g., GLP-1 secretion) Ca->Metabolic_Effects ERK ERK1/2 PKC->ERK ERK->Metabolic_Effects Anti_inflammatory Anti-inflammatory Effects beta_arrestin->Anti_inflammatory

Caption: GPR120 signaling pathways.

Experimental Workflow for GPR120 Agonist Potency Evaluation

The diagram below outlines a typical workflow for screening and evaluating the potency of synthetic GPR120 agonists.

Experimental_Workflow cluster_workflow Agonist Potency Evaluation Workflow start Start: Compound Library primary_screen Primary Screening (e.g., Calcium Mobilization Assay) start->primary_screen hit_id Hit Identification (Active Compounds) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response & EC50 Determination (Calcium Mobilization) hit_id->dose_response Hits secondary_assay Secondary Assays (e.g., β-Arrestin Recruitment) dose_response->secondary_assay selectivity_assay Selectivity Profiling (vs. GPR40) secondary_assay->selectivity_assay data_analysis Data Analysis & Potency Ranking selectivity_assay->data_analysis lead_selection Lead Candidate Selection data_analysis->lead_selection

References

A Head-to-Head Comparison: Metabolex-36 and TUG-891 in GPR120 Activation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of G protein-coupled receptor 120 (GPR120) agonists, Metabolex-36 and TUG-891 have emerged as significant tools for researchers investigating the therapeutic potential of this receptor in metabolic and inflammatory diseases. This guide provides a detailed comparison of their efficacy in activating GPR120, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection of the most appropriate compound for their studies.

Quantitative Comparison of GPR120 Activation

This compound and TUG-891 both demonstrate potent agonism at the GPR120 receptor, albeit with differing potencies observed across various functional assays. The following table summarizes their performance based on reported half-maximal effective concentrations (EC50). It is important to note that these values are compiled from different studies and direct, side-by-side comparisons under identical experimental conditions are limited.

Assay TypeCompoundSpeciesCell LineEC50 (nM)Reference
Calcium Mobilization This compoundHumanCHO-hGPR1201800 ± 190[1]
TUG-891HumanCHO43.7[2]
Dynamic Mass Redistribution (DMR) This compoundHumanCHO-hGPR120570[3]
This compoundMouseCHO-mGPR120130 ± 20[1]
β-Arrestin Recruitment This compoundHumanU2OS-hGPR1201400 ± 700[1]
cAMP Production This compoundHumanCHO-hGPR1206700 ± 1010[1]

From the available data, TUG-891 appears to be a more potent agonist in stimulating calcium mobilization compared to this compound.[1][2] For this compound, its potency varies across different signaling readouts, showing higher potency in DMR assays compared to calcium mobilization or β-arrestin recruitment.[1][3] Both compounds have been shown to be selective for GPR120 over the related free fatty acid receptor GPR40.[1]

GPR120 Signaling Pathways

Upon activation by agonists like this compound and TUG-891, GPR120 initiates a cascade of intracellular signaling events. The primary pathways involve the coupling to Gαq/11 and the recruitment of β-arrestin.

GPR120 signaling upon agonist binding.

Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key event measured in mobilization assays, while DAG activates protein kinase C (PKC).[4] The recruitment of β-arrestin is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling, such as the activation of the ERK pathway.[1]

Experimental Methodologies

To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are crucial. Below are standardized methodologies for key assays used to characterize GPR120 agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Workflow start Start step1 Seed GPR120-expressing cells in 96-well plate start->step1 step2 Incubate overnight step1->step2 step3 Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) step2->step3 step4 Incubate for 30-60 min at 37°C step3->step4 step5 Add test compounds (this compound or TUG-891) step4->step5 step6 Measure fluorescence change using a plate reader step5->step6 end End step6->end

Workflow for a calcium mobilization assay.

Protocol:

  • Cell Culture: GPR120-expressing cells (e.g., CHO or HEK293) are seeded into 96-well black, clear-bottom plates and cultured overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer for 30-60 minutes at 37°C.[5][6]

  • Compound Addition: The plate is then placed in a fluorescence plate reader (e.g., FlexStation). After establishing a baseline fluorescence reading, the test compounds (this compound or TUG-891) at various concentrations are added.

  • Data Acquisition: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is used to determine the EC50 value for each compound.

β-Arrestin Recruitment Assay

This assay quantifies the interaction between GPR120 and β-arrestin upon agonist stimulation. A common method is the PathHunter® assay.[7][8][9]

bArrestin_Recruitment_Logic Agonist Agonist Binding GPR120_PK GPR120-PK Fusion Agonist->GPR120_PK Recruitment Recruitment GPR120_PK->Recruitment bArrestin_EA β-Arrestin-EA Fusion bArrestin_EA->Recruitment Complementation Enzyme Fragment Complementation Recruitment->Complementation Signal Chemiluminescent Signal Complementation->Signal Substrate Substrate Substrate->Complementation

Logic of the PathHunter β-arrestin assay.

Protocol:

  • Cell Line: Utilize a cell line engineered to co-express GPR120 fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).[9]

  • Cell Plating: Seed the cells in a 384-well white, solid-bottom plate and incubate.

  • Compound Stimulation: Add serial dilutions of the agonist (this compound or TUG-891) to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.

  • Detection: Add the detection reagents containing the substrate for the complemented enzyme.

  • Signal Measurement: After a further incubation period (e.g., 60 minutes) at room temperature, measure the chemiluminescent signal using a plate reader.

  • Analysis: The intensity of the signal is proportional to the extent of β-arrestin recruitment, from which EC50 values can be calculated.

Conclusion

Both this compound and TUG-891 are valuable pharmacological tools for activating GPR120. The choice between them may depend on the specific research question and the signaling pathway of interest. TUG-891 exhibits higher potency in calcium mobilization assays, suggesting it may be a more potent activator of the Gαq pathway.[2] this compound, while less potent in this assay, has been well-characterized across multiple signaling readouts, providing a broader understanding of its activity profile.[1] Researchers should consider the differences in potency and the specific experimental context when designing their studies and interpreting their findings. The provided experimental protocols offer a foundation for the consistent and reliable assessment of these and other GPR120 agonists.

References

Assessing the Selectivity of Metabolex-36 for GPR120 over GPR40: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Metabolex-36's selectivity for the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), over the closely related GPR40 (FFAR1). The following sections present quantitative data from key experiments, detailed methodologies for these assays, and visualizations of the relevant signaling pathways to support a comprehensive assessment of this compound as a selective GPR120 agonist.

Data Presentation: In Vitro Activity of this compound

This compound has been characterized as a potent and selective agonist for both human and mouse GPR120, with demonstrably no activity at GPR40.[1] The following tables summarize the in vitro pharmacological data for this compound. For comparative purposes, data for the known dual GPR40/GPR120 agonist GW9508 is also included.

Table 1: this compound Activity at GPR120

Assay TypeCell LineSpeciesParameterValueReference
Dynamic Mass Redistribution (DMR)CHO-hGPR120HumanEC50570 nM--INVALID-LINK--
Dynamic Mass Redistribution (DMR)CHO-mGPR120MouseEC50130 ± 20 nM[1]
Calcium MobilizationCHO-hGPR120HumanEC501800 ± 190 nM[1]
β-Arrestin RecruitmentU2OS-hGPR120HumanEC501400 ± 700 nM[1]
cAMP ProductionCHO-hGPR120HumanEC506700 ± 1010 nM[1]

Table 2: Comparative Selectivity Profile of this compound and GW9508

CompoundReceptorAssay TypeCell LineParameterValueReference
This compound hGPR40DMRCHO-hGPR40ActivityNot Active[1]
This compound mGPR40Calcium MobilizationCHO-mGPR40ActivityNot Active[1]
GW9508hGPR40DMRCHO-hGPR40EC5048 ± 0.7 nM[1]
GW9508mGPR40Calcium MobilizationCHO-mGPR40EC500.9 ± 0.3 μM[1]
GW9508hGPR120DMRCHO-hGPR120EC500.77 ± 0.09 μM[1]

Experimental Protocols

The selectivity of this compound was determined using a variety of in vitro functional assays. The methodologies for these key experiments are detailed below.

Dynamic Mass Redistribution (DMR) Assay

The DMR assay is a label-free technology that measures the redistribution of cellular mass in response to receptor activation. This holistic assay is capable of detecting signaling through all G-protein families.

  • Cell Lines : Chinese Hamster Ovary (CHO) cells stably expressing human GPR120 (CHO-hGPR120), mouse GPR120 (CHO-mGPR120), human GPR40 (CHO-hGPR40), or parental CHO cells (as a negative control) were used.

  • Procedure :

    • Cells were seeded in 384-well sensor microplates and cultured to form a confluent monolayer.

    • Prior to the assay, cells were washed and equilibrated in a serum-free buffer (e.g., Hanks' buffered saline solution with 20 mM HEPES).

    • A baseline optical reading was established using a DMR instrument (e.g., an Epic® system).

    • This compound, or a control compound, was added to the wells at various concentrations.

    • The DMR signal, measured as a change in wavelength (in picometers), was recorded kinetically over time to monitor the cellular response.

    • Dose-response curves were generated to calculate EC50 values.

cluster_workflow DMR Assay Workflow A Seed cells in 384-well sensor plate B Culture to confluence A->B C Wash and equilibrate in assay buffer B->C D Establish baseline DMR reading C->D E Add this compound (or control) D->E F Record DMR signal kinetically E->F G Generate dose-response curve and calculate EC50 F->G

DMR Assay Workflow

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR120 and GPR40.

  • Cell Lines : CHO cells expressing human GPR120 (CHO-hGPR120) or mouse GPR40 (CHO-mGPR40) were utilized.

  • Procedure :

    • Cells were seeded in 96- or 384-well black-walled, clear-bottom microplates.

    • Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

    • After an incubation period to allow for dye uptake, a baseline fluorescence reading was taken using a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • This compound, or a control agonist, was added to the wells.

    • The fluorescence intensity was monitored in real-time to detect changes in intracellular calcium levels.

    • The data was analyzed to determine the concentration-dependent response and calculate EC50 values. For selectivity assessment, this compound was tested for its ability to elicit a calcium response in GPR40-expressing cells.[1]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

  • Cell Line : U2OS cells stably expressing human GPR120 (U2OS-hGPR120) were used in a Tango GeneBlazer assay format.

  • Procedure :

    • The Tango assay utilizes a GPR120 receptor fused to a transcription factor and a β-arrestin protein fused to a protease.

    • Upon agonist stimulation (e.g., with this compound), β-arrestin is recruited to the receptor, bringing the protease into proximity with the transcription factor, cleaving it.

    • The released transcription factor translocates to the nucleus and activates a reporter gene (e.g., β-lactamase).

    • The activity of the reporter gene is then measured using a substrate that produces a detectable signal (e.g., fluorescence or luminescence).

    • Dose-response curves were constructed to determine the EC50 for β-arrestin recruitment.[1]

Signaling Pathways

GPR120 and GPR40 are both activated by long-chain fatty acids, but they can initiate distinct downstream signaling cascades. This compound selectively activates GPR120, leading to the engagement of multiple signaling pathways.

GPR120 Signaling Pathway

Activation of GPR120 by an agonist like this compound can lead to the coupling of several G-protein subtypes and the recruitment of β-arrestin.

  • Gαq Pathway : This is a primary signaling route for GPR120. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

  • Gαs Pathway : In some cellular contexts, such as CHO cells overexpressing the receptor, GPR120 activation can also couple to Gαs, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[1]

  • β-Arrestin Pathway : Following agonist binding and receptor phosphorylation, β-arrestin 2 is recruited to GPR120. This interaction not only mediates receptor desensitization and internalization but also initiates a separate wave of signaling that is implicated in the anti-inflammatory effects of GPR120.[2][3]

cluster_gpr120 GPR120 Signaling cluster_gaq Gαq Pathway cluster_gas Gαs Pathway cluster_barrestin β-Arrestin Pathway Metabolex36 This compound GPR120 GPR120 Metabolex36->GPR120 activates Gaq Gαq GPR120->Gaq couples to Gas Gαs GPR120->Gas couples to Barr2 β-Arrestin 2 GPR120->Barr2 recruits PLC PLC Gaq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC AC Adenylyl Cyclase Gas->AC cAMP ↑ cAMP AC->cAMP Internalization Receptor Internalization Barr2->Internalization AntiInflammatory Anti-inflammatory Effects Barr2->AntiInflammatory

GPR120 Signaling Pathways

GPR40 Signaling Pathway

GPR40 primarily signals through the Gαq pathway, similar to GPR120. However, some synthetic agonists have been shown to induce biased signaling through Gαs.[4][5] Endogenous long-chain fatty acids predominantly activate the Gαq pathway.

  • Gαq Pathway : Upon activation by an agonist, GPR40 couples to Gαq, initiating the PLC-IP3-DAG cascade, which results in increased intracellular calcium and PKC activation.[6][7] This pathway is central to the role of GPR40 in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.

cluster_gpr40 GPR40 Signaling cluster_gaq_40 Gαq Pathway LCFA Long-Chain Fatty Acid (e.g., GW9508) GPR40 GPR40 LCFA->GPR40 activates Gaq Gαq GPR40->Gaq couples to PLC PLC Gaq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Insulin Insulin Secretion (in β-cells) Ca2->Insulin

GPR40 Signaling Pathway

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Metabolex-36

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of the research chemical Metabolex-36 is a critical component of laboratory safety and environmental responsibility. As a halogenated aromatic compound containing a pyrazole moiety, specific handling and disposal procedures are necessary to mitigate potential risks to human health and the ecosystem. This document provides a comprehensive guide to the recommended disposal protocols for this compound, based on general principles of chemical waste management.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following procedures are based on the general hazards associated with its chemical class (halogenated organic compounds and pyrazole derivatives). It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Chemical and Physical Properties

A clear understanding of the chemical's properties is the first step toward safe disposal.

PropertyValue
IUPAC Name 3-{4-[2-(4-Chloro-phenyl)-5-methyl-2H-pyrazol-3-ylmethoxy]-3,5-difluoro-phenyl}-2-methyl-propionic acid
Chemical Formula C₂₁H₁₉ClF₂N₂O₃
Molecular Weight 420.84 g/mol
CAS Number 1224102-50-4
Appearance Solid powder

Hazard Assessment

Due to the presence of chlorinated and fluorinated aromatic rings and a pyrazole structure, this compound should be handled as a hazardous substance.

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Improper disposal can lead to long-term ecological damage.

Step-by-Step Disposal Procedures

Adherence to a strict, step-by-step disposal protocol is essential for safety and compliance.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles or a face shield

    • A lab coat

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number: "1224102-50-4".

    • Indicate the major components and their approximate percentages if it is a mixed waste stream.

    • Keep a log of the waste added to the container.

  • Storage of Chemical Waste:

    • Store waste containers in a designated, secure area, away from general laboratory traffic.

    • Ensure the storage area is well-ventilated.

    • Use secondary containment (e.g., a chemical-resistant tray or bin) to prevent the spread of material in case of a leak.

  • Disposal Request:

    • Once the waste container is full or is no longer being used, arrange for its disposal through your institution's EHS department.

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Protocols

While specific experimental protocols involving this compound are varied, the disposal portion of any such protocol should conclude with the waste segregation and collection steps outlined above. Any unused stock material should also be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Collection cluster_2 Labeling and Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate Solid and Liquid Waste A->B C Use Designated Hazardous Waste Containers B->C D Label Container with 'Hazardous Waste', Chemical Name, and CAS Number C->D E Store in a Secure, Ventilated Area with Secondary Containment D->E F Contact EHS for Waste Pickup E->F

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.

Personal protective equipment for handling Metabolex-36

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Metabolex-36, also known by its chemical name (3-(3,5-difluoro-4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)methoxy)phenyl)-2-methylpropanoic acid), is publicly available. The following guidance is based on general laboratory safety protocols for handling potent, small-molecule research compounds and information regarding GPR120 agonists. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes recommendations for personal protective equipment, handling and storage procedures, disposal guidelines, and a general experimental protocol.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory procedures.

ProcedureRecommended Personal Protective Equipment
Weighing and Aliquoting (Powder Form) - Full-face respirator with appropriate particulate filters- Chemical-resistant gloves (e.g., nitrile), double-gloved- Disposable, full-body protective suit- Safety glasses or goggles- Chemical-resistant boot covers
Solution Preparation and Handling - Laboratory coat- Chemical-resistant gloves (e.g., nitrile)- Safety glasses or goggles- Work in a certified chemical fume hood
In Vitro and In Vivo Experiments - Laboratory coat- Chemical-resistant gloves (e.g., nitrile)- Safety glasses or goggles

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Engineering Controls: All work with powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • General Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

  • Spill Management: In case of a spill, evacuate the area and prevent others from entering. Absorb the spill with an inert material (e.g., dry sand, vermiculite) and place it in a sealed container for disposal.

Storage:

  • Store this compound in a tightly sealed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Follow any specific storage temperature recommendations provided by the supplier.

Disposal Plan

Dispose of all this compound waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and appropriate chemical waste container. Do not dispose of it down the drain.

  • Consult EHS: Contact your institution's Environmental Health and Safety department for specific guidance on the disposal of this chemical waste stream.

Experimental Protocols

The following is a generalized protocol for preparing and using this compound in a research setting. Specific concentrations and vehicles will depend on the experimental design.

Solution Preparation:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Under a chemical fume hood, carefully weigh the required amount of powdered this compound.

  • Add the appropriate solvent or vehicle (e.g., DMSO, ethanol) to the powder in a sterile container.

  • Vortex or sonicate the solution until the compound is fully dissolved.

  • For in vivo studies, further dilute the stock solution in a suitable vehicle (e.g., saline, corn oil) to the final desired concentration.

GPR120 Signaling Pathways

This compound is an agonist of the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). Activation of GPR120 triggers distinct signaling pathways that mediate its anti-inflammatory and metabolic effects.

GPR120_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Metabolex36 This compound GPR120 GPR120 Metabolex36->GPR120 Binds BetaArrestin2 β-Arrestin-2 GPR120->BetaArrestin2 Recruits TAB1 TAB1 BetaArrestin2->TAB1 Inhibits Interaction TAK1 TAK1 TAB1->TAK1 Activates IKK IKK TAK1->IKK Activates NFkB_complex p50/p65 (NF-κB) IKK->NFkB_complex Activates Nucleus Nucleus NFkB_complex->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Promotes

Caption: GPR120 Anti-Inflammatory Signaling Pathway.

GPR120_Metabolic_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Metabolex36 This compound GPR120 GPR120 Metabolex36->GPR120 Binds Gaq11 Gαq/11 GPR120->Gaq11 Activates PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates GLP1_secretion GLP-1 Secretion Ca_release->GLP1_secretion Promotes

Caption: GPR120 Metabolic Signaling Pathway.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.